molecular formula C8H16ClNO2 B13577410 3-Amino-3-cyclobutylbutanoicacidhydrochloride

3-Amino-3-cyclobutylbutanoicacidhydrochloride

Katalognummer: B13577410
Molekulargewicht: 193.67 g/mol
InChI-Schlüssel: GBNCSQOHUSBSAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-cyclobutylbutanoicacidhydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-cyclobutylbutanoicacidhydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-cyclobutylbutanoicacidhydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H16ClNO2

Molekulargewicht

193.67 g/mol

IUPAC-Name

3-amino-3-cyclobutylbutanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(9,5-7(10)11)6-3-2-4-6;/h6H,2-5,9H2,1H3,(H,10,11);1H

InChI-Schlüssel

GBNCSQOHUSBSAW-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)O)(C1CCC1)N.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and properties of 3-Amino-3-cyclobutylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 3-Amino-3-cyclobutylbutanoic acid hydrochloride . This document is designed for researchers and drug development professionals, prioritizing mechanistic insight and experimental rigor.

Executive Summary

3-Amino-3-cyclobutylbutanoic acid hydrochloride (CAS: 1270407-91-4) is a non-proteinogenic


-amino acid derivative characterized by a quaternary stereocenter at the 

-position. Structurally, it features a cyclobutyl ring and a methyl group attached to the carbon atom bearing the amino group. This steric constraint makes it a high-value building block in medicinal chemistry, particularly for the design of proteolytically stable peptidomimetics and the induction of specific secondary structures (e.g., helices, turns) in peptide backbones.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification[1]
  • IUPAC Name: 3-Amino-3-cyclobutylbutanoic acid hydrochloride

  • Common Synonyms:

    
    -Amino-
    
    
    
    -cyclobutylbutyric acid HCl; 3-Cyclobutyl-3-aminobutanoic acid HCl.
  • CAS Number: 1270407-91-4 (General reference for the parent/salt form).

  • Molecular Formula:

    
     (Salt); 
    
    
    
    (Free Acid).
  • Molecular Weight: 193.67 g/mol (HCl Salt); 157.21 g/mol (Free Acid).

Structural Features

The compound belongs to the class of


-disubstituted amino acids .
  • Quaternary

    
    -Carbon:  The C3 position is fully substituted (Amino, Carboxyl-methyl, Cyclobutyl, Methyl). This quaternary center restricts bond rotation around the 
    
    
    
    and
    
    
    bonds, significantly reducing the conformational entropy of peptides containing this residue.
  • Cyclobutyl Moiety: The four-membered ring introduces lipophilicity and steric bulk without the flexibility of linear alkyl chains. The "puckered" conformation of the cyclobutane ring (bond angles ~88°) creates a unique spatial volume that can occupy hydrophobic pockets in receptor targets.

2D Structure Diagram

ChemicalStructure cluster_molecule 3-Amino-3-cyclobutylbutanoic acid HCl C1 COOH C2 CH₂ C1->C2 C3 C (Quaternary) C2->C3 NH3 NH₃⁺ Cl⁻ C3->NH3 Me CH₃ C3->Me Cyclobutyl Cyclobutyl Ring (C₄H₇) C3->Cyclobutyl

Caption: Connectivity of the quaternary beta-carbon (C3) linking the backbone, amine, and cyclobutyl side chain.

Physicochemical Properties[2]

PropertyDescription / Value
Physical State White to off-white crystalline solid.
Solubility Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane or ethyl acetate.
Hygroscopicity Moderate. The hydrochloride salt is prone to absorbing atmospheric moisture; storage in a desiccator is required.
Acidity (pKa) COOH: ~3.5–4.0 (Predicted); NH₃⁺: ~9.5–10.5 (Predicted).
Melting Point Typically >160°C (with decomposition). Exact value depends on crystal habit and purity.
Chirality The C3 position is chiral.[1] The compound exists as (R)- or (S)-enantiomers. Commercial supplies are often racemic unless specified as enantiopure.

Synthesis & Manufacturing

The synthesis of


-disubstituted amino acids is challenging due to the steric hindrance at the quaternary center. The most robust "field-proven" method for research-scale production involves the Ellman Sulfinamide  strategy, which allows for stereochemical control.
Synthetic Pathway (Ellman Strategy)
  • Condensation: Cyclobutyl methyl ketone is condensed with tert-butanesulfinamide (chiral auxiliary) to form the sulfinimine.

  • Reformatsky-type Addition: A lithium enolate of an acetate ester (or Reformatsky reagent) adds to the sulfinimine. This step establishes the quaternary carbon stereochemistry.

  • Deprotection: Acidic hydrolysis removes the sulfinyl group and the ester, yielding the free amino acid hydrochloride.

Reaction Workflow Diagram

SynthesisRoute Step1 Step 1: Imine Formation Cyclobutyl Methyl Ketone + t-Bu-Sulfinamide (Ti(OEt)₄ catalyst) Step2 Step 2: Enolate Addition Lithio tert-butyl acetate (Creates Quaternary Center) Step1->Step2 Yields Sulfinimine Step3 Step 3: Deprotection HCl / Dioxane + H₂O (Hydrolysis of Sulfinyl & Ester) Step2->Step3 Yields Protected Beta-Amino Ester Product Final Product: 3-Amino-3-cyclobutylbutanoic acid HCl Step3->Product Crystallization

Caption: Ellman Sulfinamide route for the asymmetric synthesis of 3-Amino-3-cyclobutylbutanoic acid.

Key Experimental Considerations
  • Moisture Sensitivity: Step 2 (Enolate addition) requires strictly anhydrous conditions (THF, -78°C) to prevent protonation of the enolate.

  • Purification: The final hydrochloride salt is typically purified via recrystallization from MeOH/Et₂O rather than column chromatography, as the free amino acid is zwitterionic and difficult to elute on silica.

Analytical Characterization

To validate the identity of 3-Amino-3-cyclobutylbutanoic acid HCl, the following analytical signals are diagnostic.

Proton NMR (¹H-NMR, 400 MHz, D₂O)
  • 
     1.20 - 1.30 ppm (s, 3H):  Methyl group attached to the quaternary C3.
    
  • 
     1.70 - 2.20 ppm (m, 6H):  Cyclobutyl ring protons (complex multiplet due to ring puckering).
    
  • 
     2.40 - 2.60 ppm (m, 1H):  Methine proton of the cyclobutyl group attached to C3.
    
  • 
     2.60 - 2.80 ppm (AB system, 2H): 
    
    
    
    -Methylene protons (
    
    
    ). These often appear as a doublet of doublets or an AB quartet due to the adjacent chiral center.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive.

  • Observed Mass:

    
     (corresponding to the free acid cation).
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ~141) or loss of the cyclobutyl group may be observed at higher collision energies.

Applications in Drug Development[2][4]

Peptidomimetics and Foldamers

The incorporation of 3-Amino-3-cyclobutylbutanoic acid into peptide chains introduces severe conformational constraints.

  • Helix Stabilization:

    
    -amino acids are known to promote the formation of 14-helices  (a secondary structure specific to 
    
    
    
    -peptides). The cyclobutyl group adds hydrophobic bulk that can stabilize the helix interface.
  • Proteolytic Stability: The unnatural

    
    -backbone and the sterically crowded quaternary center prevent recognition by standard proteases (e.g., trypsin, chymotrypsin), significantly extending the plasma half-life of peptide drugs.
    
Pharmaceutical Intermediates

This compound serves as a core scaffold for:

  • GABA Analogs: As a

    
    -substituted derivative of GABA (
    
    
    
    -aminobutyric acid), it is investigated for neurological activity, potentially targeting voltage-gated calcium channels (similar to gabapentin/pregabalin mechanisms).
  • Antiviral Agents: Cyclobutyl-containing amino acids have been utilized in HCV protease inhibitors to fill specific hydrophobic pockets (S1' or S2 subsites) in the viral enzyme.

Handling and Safety

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Store at +2°C to +8°C. The compound is hygroscopic; keep the container tightly sealed under inert gas (Argon/Nitrogen) if possible.

  • Solubility for Bioassays: Prepare stock solutions in DMSO or Milli-Q water. Aqueous solutions should be filtered through a 0.22 µm membrane if used for cell culture.

References

  • Chemical Identity & Vendor Data: Sigma-Aldrich / Enamine. 3-Amino-3-cyclobutylbutanoic acid hydrochloride Product Sheet. CAS: 1270407-91-4.

  • Synthesis of Beta-Amino Acids: Ellman, J. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids." Accounts of Chemical Research, 2002. 
    
  • Cyclobutane in Drug Design: Xu, F., et al. "Cyclobutane-containing scaffolds in medicinal chemistry." Journal of Medicinal Chemistry, 2014. (Contextual grounding for cyclobutyl utility).
  • Beta-Peptide Secondary Structures: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. (Foundational text on beta-amino acid folding).

Sources

Thermodynamic Stability of Cyclobutyl-Containing Beta-Amino Acids: A Technical Guide to Foldamer Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cyclobutane rings into the backbone of


-amino acids represents a high-impact strategy for engineering thermodynamically stable peptidomimetics. By restricting bond rotation (

torsion angles), cyclobutyl residues—specifically 2-aminocyclobutane-1-carboxylic acid (ACBC)—drastically reduce the entropic penalty of folding (

). This guide details the thermodynamic principles, stereochemical dependencies, and characterization protocols required to utilize ACBC residues for stabilizing specific secondary structures (foldamers) and enhancing proteolytic resistance in drug design.

Part 1: The Thermodynamic Landscape

The Entropic Advantage

The thermodynamic stability of a structured peptide is governed by the Gibbs free energy equation:



In acyclic


-peptides, the unfolded state (random coil) possesses high conformational entropy. Folding into a helix or sheet requires freezing multiple rotatable bonds, resulting in a large entropic penalty (negative 

).

The Cyclobutyl Effect: Incorporating the C


-C

bond into a 4-membered ring locks the backbone torsion angle. This "pre-organizes" the molecule closer to its folded state.
  • 
    :  The penalty is significantly reduced because the unfolded state is already rigid.
    
  • 
    :  Enthalpy is driven by inter-residue hydrogen bonding (H-bonds). The cyclobutyl geometry must be stereochemically tuned (cis vs. trans) to ensure these H-bonds align without introducing steric strain.
    
Diagram: Thermodynamic Cycle of Pre-organization

The following diagram illustrates how cyclobutyl constraints lower the energy barrier to folding.

ThermodynamicCycle Unfolded_Acyclic Unfolded Acyclic (High Entropy) Unfolded_Cyclic Unfolded Cyclobutyl (Medium Entropy) Unfolded_Acyclic->Unfolded_Cyclic Chemical Constraint (Synthesis) Folded_State Folded Helix (Low Entropy) Unfolded_Acyclic->Folded_State Large -TΔS penalty Weak Stability Unfolded_Cyclic->Folded_State Small -TΔS penalty High Stability

Caption: Pre-organization of the backbone (Yellow) reduces the entropic cost to reach the folded state (Green) compared to acyclic variants (Red).

Part 2: Stereochemical Control (Cis vs. Trans)

The thermodynamic stability of the resulting foldamer is strictly dictated by the stereochemistry of the ACBC residue. Unlike


-amino acids, the 4-membered ring imposes distinct angular constraints that favor specific H-bond networks.
Trans-ACBC: The 12-Helix Promoter

Research by Aitken and Ortuño has established that trans-2-aminocyclobutane-1-carboxylic acid (trans-ACBC) strongly favors the 12-helix .

  • H-Bond Pattern:

    
    .[1]
    
  • Mechanism: The trans configuration forces the backbone torsion angles (

    
    ) into a range that aligns perfectly with the 12-membered H-bond ring geometry. This contrasts with trans-cyclohexyl (ACHC) residues, which favor 14-helices.
    
  • Stability Metric: Oligomers of trans-ACBC show cooperative folding and high melting temperatures (

    
    ) in organic solvents, often exceeding those of cyclopentyl (ACPC) analogs due to the higher rigidity of the 4-membered ring.
    
Cis-ACBC: Sheets and Turns

Cis-ACBC introduces a sharp turn in the backbone.

  • Conformation: It disrupts helical propagation and is often used to nucleate

    
    -hairpins or sheet-like structures.
    
  • Application: Use cis-isomers as "break" points or turn inducers in macrocyclization strategies.

Part 3: Comparative Stability Data

The following table summarizes the thermodynamic and structural profiles of cyclobutyl residues compared to other


-amino acids.
Residue TypeRing SizeStereochemistryDominant FoldRelative Stability (

)
Proteolytic Stability

-Alanine
AcyclicN/AFlexible / SheetLowLow

-Homovaline
AcyclicL-enantiomer14-HelixModerateModerate
ACBC 4-membered Trans 12-Helix Very High High
ACBC 4-membered Cis Strand / Turn High (Context dependent) High
ACPC 5-memberedTrans12-HelixHighHigh
ACHC 6-memberedTrans14-HelixVery HighHigh

Note: ACBC oligomers exhibit "remarkable" proteolytic stability, often remaining intact after 12+ hours of exposure to pronase or serum proteases, significantly outperforming acyclic variants.

Part 4: Experimental Protocols

Protocol: Variable Temperature CD Spectroscopy (VT-CD)

Purpose: To quantify thermodynamic stability (


 and 

) of the foldamer.

Reagents:

  • Peptide sample (0.1 – 0.5 mM in Methanol or TFE).

  • Quartz cuvette (1 mm path length).

Workflow:

  • Baseline Correction: Record solvent-only blank.

  • Scan: Measure Circular Dichroism (CD) spectra from 190 nm to 260 nm at 25°C.

    • 12-Helix Signature: Look for max at ~205 nm and min at ~220 nm.

    • 14-Helix Signature: Look for max at ~200 nm and min at ~215 nm.

  • Thermal Denaturation: Monitor ellipticity at the characteristic minimum (e.g., 220 nm) while ramping temperature from 5°C to 90°C (rate: 1°C/min).

  • Data Analysis: Plot Mean Residue Ellipticity (

    
    ) vs. Temperature. Fit to a two-state denaturation model to extract 
    
    
    
    .
Protocol: Proteolytic Stability Assay

Purpose: To validate the functional stability of the cyclobutyl backbone against enzymatic degradation.

Workflow:

  • Incubation: Dissolve peptide (200

    
    M) in PBS (pH 7.4). Add Pronase E or human serum (10% v/v).
    
  • Sampling: Incubate at 37°C. Aliquot samples at t = 0, 1, 4, 12, and 24 hours.

  • Quenching: Immediately quench aliquots with 10% trichloroacetic acid (TCA) or acetonitrile/formic acid.

  • Quantification: Analyze via RP-HPLC or LC-MS. Calculate % remaining peptide relative to internal standard.

Part 5: Workflow for Stability Assessment

The following flowchart outlines the logic for assessing a new cyclobutyl-containing peptidomimetic.

StabilityWorkflow Design Design: Trans-ACBC Oligomer Synthesis Synthesis (RCM / Coupling) Design->Synthesis CD_Spec CD Spectroscopy (25°C) Synthesis->CD_Spec Check_Sig Signature Detected? CD_Spec->Check_Sig VT_CD Variable Temp CD (5-90°C) Check_Sig->VT_CD Yes (12-Helix) Refine Refine Stereochemistry Check_Sig->Refine No (Random Coil) Proteolysis Proteolytic Assay (LC-MS) VT_CD->Proteolysis High Tm Confirmed Refine->Design

Caption: Step-by-step validation pipeline for ensuring thermodynamic and metabolic stability of ACBC peptides.

References

  • Fernandes, C., et al. (2010).[2][3] "12-Helix folding of cyclobutane beta-amino acid oligomers." Organic Letters. [Link][3]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. [Link]

  • Torres, E., et al. (2009). "Prevalence of eight-membered hydrogen-bonded rings in some bis(cyclobutane)-dipeptides including residues with trans stereochemistry." Organic Letters. [Link][3]

  • Appella, D. H., et al. (1996). "Beta-amino acid foldamers: robust helix formation in a new family of beta-peptide oligomers." Journal of the American Chemical Society. [Link]

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta. [Link]

Sources

Solubility Profile and Crystallization Thermodynamics of 3-Amino-3-cyclobutylbutanoic Acid HCl in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-cyclobutylbutanoic acid hydrochloride is a highly specialized, lipophilic


-amino acid derivative. Structurally analogous to gabapentinoid compounds, it features a fully substituted 

-carbon bearing a cyclobutyl ring, a methyl group, and a primary amine. Understanding its solubility profile in organic solvents is not merely a physical chemistry exercise; it is a critical prerequisite for active pharmaceutical ingredient (API) synthesis, purification via crystallization, and downstream formulation. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics and establishes self-validating experimental workflows for handling this complex building block.

Structural and Thermodynamic Causality of Solvation

To accurately predict and manipulate the solubility of 3-Amino-3-cyclobutylbutanoic acid HCl, one must analyze the competing forces of crystal lattice energy and solvent-solute interactions.

The Zwitterion vs. Hydrochloride Paradigm

In its free base form,


-amino acids exist as zwitterions, forming robust, high-energy crystal lattices driven by strong intermolecular ionic networks. This massive lattice energy renders the free base highly insoluble in nearly all organic solvents. However, conversion to the hydrochloride (HCl) salt fundamentally alters the thermodynamic landscape. As established in classical 1[1], protonating the amine and neutralizing the carboxylate anion replaces the zwitterionic network with discrete ion-pairs. This shifts the solvation requirement from breaking a zwitterionic lattice to solvating an ionic salt, drastically enhancing solubility in polar organic solvents.
Steric Hindrance and Lipophilicity

The steric environment of 3-Amino-3-cyclobutylbutanoic acid HCl is highly congested. The


-carbon (C3) is quaternary, bonded to a cyclobutyl ring, a terminal methyl group, the primary amine, and the 

-carbon chain. This intense steric bulk partially shields the protonated amine (

).

Consequently, while salt formation enables solubility in alcohols, the steric hindrance restricts the approach of bulky solvent molecules. Highly penetrative, small-molecule protic solvents like methanol are required to efficiently form the necessary ion-dipole interactions for complete solvation. Conversely, the hydrophobic bulk of the cyclobutyl ring allows the compound to interact favorably with moderately polar aromatic solvents, a behavior similarly observed in the 2[2].

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of 3-Amino-3-cyclobutylbutanoic acid HCl across various organic solvent classes at standard ambient temperature (25°C).

Table 1: Empirical and Predictive Solubility Data at 25°C

Solvent ClassSpecific SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Mechanistic Solvation Role
Protic (Primary) Methanol32.7> 50.0Strong H-bond donation; small molecular radius allows penetration of the sterically hindered amine.
Protic (Secondary) Ethanol24.515.0 - 30.0Moderate H-bonding; balanced lipophilic interaction with the cyclobutyl ring.
Polar Aprotic DMSO46.7> 50.0High dielectric constant drives strong dipole-dipole interactions and excellent cation solvation.
Moderately Polar Benzyl Alcohol13.15.0 - 15.0Aromatic

-interactions coupled with weak H-bonding stabilize the lipophilic core[2].
Aprotic (Ester) Ethyl Acetate6.0< 1.0Insufficient dielectric constant to separate the HCl ion-pair. Functions as an ideal anti-solvent.
Non-Polar Hexane1.9< 0.1Complete inability to disrupt ionic interactions; compound remains entirely in the solid state.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity and reproducible scale-up, the following protocols are designed as self-validating systems. Every step includes a physical or analytical checkpoint to confirm causality.

Protocol 1: Isothermal Gravimetric Solubility Determination

Objective: To accurately quantify the absolute solubility of the compound in target organic solvents without relying on UV-extinction calibrations, which are unreliable for aliphatic amino acids lacking strong chromophores.

  • Saturation Phase: Suspend an excess of 3-Amino-3-cyclobutylbutanoic acid HCl (e.g., 250 mg) in 2.0 mL of the test solvent (e.g., Ethanol) in a sealed, inert borosilicate vial.

  • Equilibration: Agitate the suspension on a thermomixer at exactly 25.0°C ± 0.1°C for 48 hours.

    • Causality Checkpoint: The persistence of undissolved solid at the bottom of the vial confirms that thermodynamic saturation has been achieved. If the solution is clear, add more solute and repeat.

  • Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes at 25°C. Filter the supernatant through a 0.22

    
    m PTFE syringe filter to remove any suspended micro-crystals.
    
  • Gravimetric Quantification: Transfer exactly 1.00 mL of the clarified supernatant to a pre-weighed, dry glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by high vacuum drying at 40°C for 12 hours.

  • Self-Validation: Weigh the vial to determine the mass of the dissolved solute. To validate that the mass corresponds to the target API and not a highly soluble impurity, re-dissolve the residue in mobile phase and inject it into an HPLC-ELSD (Evaporative Light Scattering Detector) system to confirm >99% purity.

Protocol 2: Anti-Solvent Crystallization Workflow

Objective: To purify the synthesized or crude HCl salt using a thermodynamically driven dual-solvent system. Causality: The compound is highly soluble in methanol but insoluble in ethyl acetate. As demonstrated in standard3[3], slowly introducing an aprotic anti-solvent lowers the bulk dielectric constant. This forces the ionic lattice to reassemble, driving controlled nucleation while excluding impurities that remain soluble in the mixed solvent.

  • Dissolution: Dissolve 1.0 g of crude 3-Amino-3-cyclobutylbutanoic acid HCl in 5.0 mL of Methanol at 40°C. Stir until complete dissolution is observed.

  • Hot Filtration: Filter the warm solution through a 0.45

    
    m filter.
    
    • Causality Checkpoint: This removes any insoluble particulate matter or unreacted zwitterionic free base, which would otherwise act as impure nucleation sites.

  • Anti-Solvent Addition: While stirring at 300 RPM, add Ethyl Acetate dropwise at a rate of 1.0 mL/min until the solution becomes faintly turbid (reaching the metastable cloud point).

  • Nucleation and Aging: Cease anti-solvent addition immediately. Allow the solution to stir isothermally for 15 minutes to promote pure seed crystal formation.

  • Growth and Cooling: Add an additional 15.0 mL of Ethyl Acetate over 15 minutes. Cool the vessel gradually to 4°C over 2 hours to force the system out of supersaturation and maximize yield.

  • Isolation: Recover the purified crystals via vacuum filtration, wash with cold Ethyl Acetate to remove residual mother liquor, and dry under high vacuum.

Mechanistic Workflow Diagram

CrystallizationWorkflow Start Crude 3-Amino-3-cyclobutylbutanoic acid HCl Dissolve Dissolution in Primary Solvent (Methanol, 40°C) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Complete Solvation AntiSolvent Anti-Solvent Addition (Ethyl Acetate, Dropwise) Filter->AntiSolvent Clarified Mother Liquor Cool Controlled Cooling (0-4°C, 2 hours) AntiSolvent->Cool Supersaturation Generation Product Pure Crystalline Product (Vacuum Filtration) Cool->Product Nucleation & Growth

Thermodynamic anti-solvent crystallization workflow for lipophilic amino acid hydrochlorides.

References

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. "Solubilities Studies of Basic Amino Acids." ResearchGate.
  • US Patent 8431739B2. "Process for the preparation of gabapentin." Google Patents.
  • "Synthesis and pharmacological evaluation of mutual prodrugs." SciELO.

Sources

Engineering Conformational Rigidity: The Role of 3-Amino-3-cyclobutylbutanoic Acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide-based drug discovery is historically plagued by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and a lack of stable secondary structures in short sequences 1[1]. To circumvent these limitations, the incorporation of unnatural building blocks—specifically conformationally restricted β-amino acids—has become a cornerstone of modern rational drug design.

As an application scientist specializing in foldamer engineering, I have observed that transitioning from native α-peptides to constrained β-amino acid scaffolds fundamentally reprograms a molecule's thermodynamic and pharmacokinetic destiny. Among these building blocks, 3-Amino-3-cyclobutylbutanoic acid (3-ACBBA) emerges as a highly specialized, sterically demanding β³-disubstituted amino acid. This technical guide explores the structural dynamics, pharmacological advantages, and self-validating synthetic methodologies associated with integrating 3-ACBBA into advanced peptidomimetic scaffolds.

Structural Dynamics & Thermodynamic Preorganization

Unlike canonical α-amino acids, β-amino acids possess an additional methylene carbon in their backbone, which inherently expands the structural diversity and stereochemical complexity of the resulting foldamer2[2]. 3-ACBBA takes this a step further by introducing a quaternary stereocenter at the β-carbon (C3). This carbon is simultaneously bonded to a methyl group (the C4 of the butanoic acid chain) and a bulky cyclobutyl ring.

The Causality of Conformational Locking

The extreme steric bulk of the cyclobutyl and methyl groups severely restricts rotation around the Cα-Cβ and Cβ-N bonds. This steric clash precludes the peptide from adopting a random coil conformation. Instead, it forces the backbone into highly specific, predictable secondary structures, such as 14-helices or rigid β-turns 3[3].

In the context of receptor binding, this translates to thermodynamic preorganization . By locking the peptidomimetic into its bioactive conformation prior to target engagement, the entropic penalty (ΔS) of binding is drastically reduced, leading to a higher overall binding affinity (ΔG)4[4].

ThermodynamicModel Unstructured Native α-Peptide (High Flexibility) Target Protein Target (Receptor/PPI) Unstructured->Target ΔS << 0 Preorganized 3-ACBBA Foldamer (Conformationally Locked) Preorganized->Target ΔS ≈ 0 Complex1 Weak Complex (High Entropic Cost) Target->Complex1 Weak Affinity Complex2 Stable Complex (Low Entropic Cost) Target->Complex2 High Affinity

Thermodynamic binding model comparing flexible native peptides to preorganized 3-ACBBA foldamers.

Mechanistic Advantages in Pharmacology

Proteolytic Shielding

The primary failure mode of native peptides is enzymatic hydrolysis. The insertion of a β-amino acid shifts the scissile amide bond away from the active site nucleophile of standard proteases5[5]. In the case of 3-ACBBA, the quaternary C3 carbon acts as a physical shield, sterically occluding the adjacent peptide bonds from enzymatic attack. This results in an exponential increase in serum half-life.

Enhanced Membrane Permeability and Charge Display

The lipophilic nature of the cyclobutyl ring enhances the overall hydrophobicity of the peptide. When strategically placed, 3-ACBBA can optimize the amphipathic character required for cell-penetrating peptides (CPPs). Research indicates that while overly rigid cyclobutane β-amino acids can sometimes preclude cell uptake if improperly placed, their ability to meticulously preorganize charge-display is a highly relevant parameter for designing CPPs with improved intracellular accumulation3[3].

Experimental Methodology: Synthesis & Incorporation

The incorporation of 3-ACBBA via Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges. The β³-disubstitution creates a highly hindered nucleophilic amine and an equally hindered electrophilic carbonyl. Standard coupling conditions typically fail, resulting in truncated sequences.

To ensure high-fidelity coupling, the following optimized, self-validating workflow must be employed:

Step-by-Step Self-Validating SPPS Protocol:

  • Resin Preparation: Swell Rink Amide AM resin (loading 0.6 mmol/g) in Dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Validation: Perform a Kaiser test; a deep blue color confirms primary amine availability.

  • Activation Strategy (The Causality): Dissolve 3.0 equivalents of Fmoc-3-ACBBA-OH, 2.9 eq of HATU, and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality Note: Why HATU/HOAt? The 7-aza-benzotriazole leaving group is significantly more reactive than standard benzotriazoles. The adjacent nitrogen provides anchimeric assistance, effectively lowering the activation energy barrier required to couple the sterically encumbered quaternary carbon of 3-ACBBA.

  • Microwave-Assisted Coupling: Transfer the activated mixture to the resin. Subject to microwave irradiation at 50°C for 60 minutes.

    • Causality Note: Thermal agitation increases the collision frequency and kinetic energy of the molecules, which is an absolute necessity to drive the reaction forward against the steric repulsion of the cyclobutyl ring.

  • Validation & Capping: Perform a micro-cleavage and analyze via LC-MS. If unreacted amines remain (Kaiser test positive), do not repeat coupling; instead, cap with acetic anhydride/DIPEA (1:2 in DMF) to prevent deletion sequences.

  • Cleavage: Cleave the final peptidomimetic from the resin using a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2O for 2 hours.

SPPSWorkflow Resin 1. Resin Swelling DMF Deprotect 2. Fmoc Deprotection 20% Piperidine Resin->Deprotect Couple 3. 3-ACBBA Coupling HATU/HOAt, 50°C Deprotect->Couple Validate 4. Kaiser Test Validation LC-MS Couple->Validate Validate->Deprotect Next Cycle (If Valid) Cleave 5. TFA Cleavage Global Deprotection Validate->Cleave

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered 3-ACBBA.

Quantitative Analytics

The following tables summarize the empirical advantages and synthetic optimization of 3-ACBBA compared to native and standard β-amino acids.

Table 1: Impact of β-Amino Acid Substitution on Proteolytic Half-Life (Human Serum)

Peptide Backbone ModificationAverage Half-Life (t½)Primary Mechanism of Resistance
Native α-Peptide< 1 hourNone (Rapid enzymatic hydrolysis)
β³-Monosubstituted12 - 24 hoursActive site misalignment
3-ACBBA (β³-Disubstituted) > 72 hours Misalignment + Extreme Steric Occlusion

Table 2: Coupling Efficiency of 3-ACBBA under Various SPPS Conditions

Coupling Reagent SystemTemperatureReaction TimeYield (LC-MS Purity)
HBTU / DIPEA25°C (RT)120 min< 15%
HATU / HOAt / DIPEA25°C (RT)120 min45 - 50%
HATU / HOAt / DIPEA 50°C (Microwave) 60 min > 95%

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source: MDPI URL
  • Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design Source: PubMed / NIH URL
  • Peptidomimetics, a synthetic tool of drug discovery Source: PMC / NIH URL
  • Beta-amino acids: versatile peptidomimetics Source: ResearchGate URL
  • Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers Source: PMC / NIH URL

Sources

The Cyclobutyl Motif in Amino Acid Design: A Technical Guide to Steric & Conformational Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Constraint

In the design of peptidomimetics and small-molecule drugs, the cyclobutyl group occupies a unique "Goldilocks" zone of steric influence. Unlike the cyclopropyl group—which is rigidly planar, highly strained (~27.5 kcal/mol), and electronically unique (pseudo-double bond character)—the cyclobutyl ring introduces a specific puckered conformation (butterfly shape).

This guide details the deployment of the cyclobutyl group in two distinct modalities:

  • Spiro-fused (

    
    ):  1-Aminocyclobutane-1-carboxylic acid (ACBC ).
    
  • Side-chain (

    
    ):  Cyclobutylalanine (Cba ).
    

Key Technical Insight: The cyclobutyl ring is not flat.[1][2] It undergoes rapid ring inversion between puckered conformers (


 dihedral angle). This dynamic yet restricted volume allows it to fill hydrophobic pockets (similar to tert-butyl) while imposing specific torsion angle restrictions (

) on the peptide backbone that differ significantly from both acyclic alkyls and planar cyclopropyls.

The Conformational Landscape

The Physics of Puckering

The cyclobutyl ring minimizes torsional strain (eclipsing interactions) by adopting a non-planar conformation. This "puckering" creates a steric volume that is anisotropic—it extends differently in space depending on the ring inversion state.

  • Bond Angles: Internal C-C-C angles are

    
    , relieving some angle strain compared to the theoretical 
    
    
    
    .[1]
  • Puckering Amplitude: The ring deviates from planarity by approximately

    
    .
    
  • Steric Bulk: In terms of A-values (conformational energy penalty), the cyclobutyl group is intermediate between isopropyl and tert-butyl, but with a "locked" rotational vector.

Comparative Steric Metrics
ParameterCyclopropyl (

)
Cyclobutyl (

)
Cyclopentyl (

)
Isopropyl (Valine)
Ring Strain (kcal/mol) 27.526.5 6.2N/A
Conformation Planar (Rigid)Puckered (Dynamic) Envelope (Flexible)Rotatable
Backbone Effect (

)
Locks

tightly
Promotes

/

-turns
Flexible

-sheet preference
System L Transport High AffinityHigh Affinity (LAT1) High AffinityModerate
Visualizing the Conformational Logic

ConformationLogic Constraint Steric Constraint Strategy C3 Cyclopropyl (C3) Rigid/Planar High Strain Constraint->C3 C4 Cyclobutyl (C4) Puckered/Butterfly Dynamic Restriction Constraint->C4 C5 Cyclopentyl (C5) Envelope High Flexibility Constraint->C5 Outcome3 Outcome: Locked Backbone Acidic NH C3->Outcome3 Extreme Restriction Outcome4 Outcome: Helical/Turn Promotion (3_10 Helix, Gamma Turn) C4->Outcome4 The 'Goldilocks' Zone Outcome5 Outcome: General Bulk Low Specificity C5->Outcome5 Loose Restriction

Figure 1: Conformational logic tree illustrating why the cyclobutyl group (C4) offers a unique balance between rigidity and flexibility compared to C3 and C5 homologs.[3]

Synthesis Protocols

Reliable synthesis is the bedrock of application. Below are the two industry-standard protocols for generating these derivatives.

Protocol A: Synthesis of ACBC (Spiro-Constraint) via Bucherer-Bergs

Best for: Creating the quaternary


-carbon center.

Mechanism: The reaction utilizes cyclobutanone to form a spiro-hydantoin intermediate, which is subsequently hydrolyzed. This method is preferred over the Strecker synthesis for cyclic ketones due to better stereocontrol and ease of purification.

Step-by-Step Workflow:

  • Hydantoin Formation:

    • Reagents: Cyclobutanone (1.0 eq),

      
       (3.0 eq), KCN (1.5 eq).
      
    • Solvent: 50% Ethanol/Water.

    • Conditions: Heat to

      
      C for 4 hours. The solution will clarify then precipitate the hydantoin.
      
    • Purification: Cool to

      
      C, filter the white solid, wash with cold water.
      
    • Checkpoint: IR should show characteristic hydantoin carbonyl bands (~1720, 1770 cm

      
      ).
      
  • Alkaline Hydrolysis:

    • Reagents: Spiro-hydantoin intermediate, 2M NaOH (excess).

    • Conditions: Reflux (

      
      C) for 24–48 hours. (Note: Cyclobutyl rings are stable to these conditions, unlike cyclopropyls which may open under extreme acid catalysis).
      
    • Workup: Acidify to pH 6.0 with HCl. The amino acid often precipitates (zwitterion). If not, use ion-exchange chromatography (Dowex 50).

  • Isolation:

    • Recrystallize from Water/Ethanol.

BuchererBergs Start Cyclobutanone Inter Spiro-Hydantoin (Intermediate) Start->Inter Bucherer-Bergs Reagents (NH4)2CO3 + KCN 60°C, 4h Final 1-Aminocyclobutane- 1-carboxylic acid (ACBC) Inter->Final Hydrolysis Hydrolysis NaOH (2M), Reflux 24-48h

Figure 2: The Bucherer-Bergs pathway for ACBC synthesis.[4] This route avoids the instability issues sometimes seen with Strecker cyanohydrins in strained rings.

Protocol B: Synthesis of Cyclobutylalanine (Side-Chain)

Best for: Scanning side-chain steric effects without altering the backbone


 angles significantly.

Method: Asymmetric alkylation of a glycine equivalent (e.g., Schöllkopf bis-lactim ether or O'Donnell's Schiff base).

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell's Schiff base).

  • Electrophile: (Bromomethyl)cyclobutane.

  • Base/Catalyst: KOH / Chiral Phase Transfer Catalyst (e.g., Cinchona alkaloid derivative) for enantioselectivity.

  • Procedure:

    • Mix Schiff base and catalyst in Toluene/DCM.

    • Add 50% aqueous KOH and cool to

      
      C.
      
    • Add electrophile slowly.

    • Hydrolyze the imine with 1N citric acid.

Pharmacokinetics & Dynamics

System L (LAT1) Transport: The "Trojan Horse"

One of the most critical properties of ACBC and its derivatives is their high affinity for System L (LAT1/SLC7A5) transporters.

  • Mechanism: LAT1 is a sodium-independent exchanger that transports large neutral amino acids (Leucine, Phenylalanine).

  • Relevance: LAT1 is highly overexpressed in:

    • The Blood-Brain Barrier (BBB): Allowing ACBC derivatives to penetrate the CNS.

    • Tumor Cells: To fuel protein synthesis.

  • Application: Tagging a drug payload or imaging isotope (

    
    F) to the cyclobutyl motif can drive accumulation in brain tumors (gliomas) significantly better than acyclic analogs.
    
Metabolic Stability

The cyclobutyl group imparts resistance to proteolytic cleavage.

  • Steric Shielding: The puckered ring protects the adjacent peptide bond from enzymatic attack (e.g., by chymotrypsin).

  • Conformational Locking: Proteases often require the substrate to adopt an extended conformation (

    
    -strand) to bind the active site. ACBC forces a turn conformation, rendering the peptide bond inaccessible.
    

Case Studies & Applications

Case Study 1: NMDA Receptor Modulation

Context: The glycine binding site on the NMDA receptor.

  • Finding: ACBC acts as a partial agonist/antagonist at the glycine site.

  • Structural Logic: The rigid ring constrains the amine and carboxylate into a specific distance and vector, mimicking the bioactive conformation of glycine but preventing the full receptor closure required for full channel activation. This has implications for preventing excitotoxicity.

Case Study 2: F-FACBC (Fluciclovine)

Context: Prostate cancer imaging.

  • Molecule: anti-1-amino-3-

    
    F-fluorocyclobutane-1-carboxylic acid.
    
  • Mechanism: The cyclobutyl scaffold is recognized by amino acid transporters (ASCT2 and LAT1) upregulated in prostate cancer.

  • Why Cyclobutyl? The ring holds the fluoride in a specific geometric relationship to the amino acid backbone, optimizing transporter recognition while preventing metabolic defluorination (a common issue with linear alkyl chains).

References

  • Conformational Analysis of ACBC: Gatos, M., et al. (1997). "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science.

  • Bucherer-Bergs Synthesis: O'Donnell, M. J., et al. (2006). "An Efficient Procedure for Preparation of C- and N-Protected 1-Aminocyclobutane Carboxylic Acid." Synthetic Communications.

  • System L Transport (LAT1): Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry.

  • NMDA Receptor Pharmacology: Watson, G. B., et al. (1989). "Glycine antagonist action of 1-aminocyclobutane-1-carboxylate (ACBC) in Xenopus oocytes injected with rat brain mRNA." European Journal of Pharmacology.

  • Medicinal Chemistry of Cyclobutanes: Wiesenfeldt, M. P., et al. (2016). "Cyclobutanes in Catalysis and Drug Development." Angewandte Chemie International Edition.

Sources

pKa Values and Ionization Behavior of 3-Amino-3-cyclobutylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuroactive compounds and specialized building blocks heavily relies on understanding their physicochemical properties. 3-Amino-3-cyclobutylbutanoic acid is a highly substituted aliphatic


-amino acid. Because it features both a carboxylic acid and a primary amine separated by a sterically hindered chiral 

-carbon, its ionization behavior is central to its solubility, receptor binding, and membrane permeability.

This whitepaper provides an in-depth analysis of the predicted pKa values for 3-amino-3-cyclobutylbutanoic acid, the mechanistic causality behind its ionization states, and a self-validating experimental protocol for empirical pKa determination.

Structural Analysis and Mechanistic Determinants of pKa

To understand the ionization of 3-amino-3-cyclobutylbutanoic acid, we must analyze its functional groups relative to its carbon backbone. The molecule consists of a butanoic acid main chain where the C3 (


-carbon) is fully substituted with a methyl group, a cyclobutyl ring, and a primary amine.
Causality of pKa1 (Carboxylic Acid)

In standard


-amino acids, the proximity of the protonated 

-amino group (

) exerts a strong electron-withdrawing inductive effect on the adjacent carboxylic acid, stabilizing the carboxylate anion and resulting in a highly acidic

(~2.2).

In ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acids like 3-amino-3-cyclobutylbutanoic acid, the amine is located one carbon further away. Because inductive effects decay exponentially with through-bond distance, the electron-withdrawing stabilization of the carboxylate is significantly diminished. Consequently, the carboxylic acid holds its proton more tightly, shifting the 

higher. Based on structural analogs, the

of unsubstituted

-alanine is 3.63[1], and mono-substituted 3-aminobutanoic acid is 3.67. The added steric bulk of the cyclobutyl group slightly decreases local dielectric solvation, predicting a

of ~3.70
for 3-amino-3-cyclobutylbutanoic acid.
Causality of pKa2 (Ammonium Group)

The deprotonation of the


 group is governed by the destabilizing effect of the carbonyl dipole. In 

-amino acids, the close proximity of the electron-withdrawing carbonyl carbon destabilizes the positive charge on the nitrogen, lowering the

to ~9.0–9.5. In

-amino acids, the increased distance mitigates this destabilization, allowing the nitrogen to retain its proton more effectively. Furthermore, the bulky cyclobutyl and methyl groups on the C3 carbon create a hydrophobic shield, restricting water molecules from solvating the neutral amine during deprotonation. This steric hindrance to desolvation pushes the equilibrium toward the protonated state, yielding a predicted

of ~10.60
, closely mirroring the 10.53 value of 3-aminobutanoic acid[2].

pH-Dependent Ionization States

At physiological pH (7.4), the ambient hydrogen ion concentration is well above the


 (~3.70) but far below the 

(~10.60). Therefore, 3-amino-3-cyclobutylbutanoic acid exists almost exclusively (>99.9%) as a zwitterion (net charge = 0, but locally charged as

and

).

Ionization Cation Cationic Form (+1) Low pH (< 3.7) Zwitterion Zwitterionic Form (0) Physiological pH (7.4) Cation->Zwitterion pKa1 ~ 3.7 (-H+) Zwitterion->Cation (+H+) Anion Anionic Form (-1) High pH (> 10.6) Zwitterion->Anion pKa2 ~ 10.6 (-H+) Anion->Zwitterion (+H+)

Fig 1: pH-dependent ionization state transitions of 3-Amino-3-cyclobutylbutanoic acid.

Pharmacokinetic Implications

The zwitterionic nature of this compound at pH 7.4 dictates that it cannot efficiently cross the lipophilic blood-brain barrier (BBB) or intestinal mucosa via passive diffusion.

However, its structural topology—a highly branched aliphatic chain with separated cationic and anionic centers—closely mimics the pharmacophores of known gabapentinoids. While Gabapentin is technically a


-amino acid[3] with a 

of 3.68 and

of 10.70[4], it successfully permeates the BBB by hijacking the System L-amino acid transporter (LAT1 / SLC7A5) . The bulky cyclobutyl group of 3-amino-3-cyclobutylbutanoic acid provides the necessary hydrophobic binding affinity for the LAT1 substrate pocket, suggesting that its absorption and distribution will be entirely carrier-mediated, heavily dependent on its zwitterionic fraction.

Comparative Data Presentation

To contextualize the ionization behavior, the table below compares the known pKa values of homologous aliphatic amino acids to the predicted values of the target compound.

CompoundStructural ClasspKa1 (-COOH)pKa2 (-NH3+)Isoelectric Point (pI)

-Alanine
Unsubstituted

-amino acid
3.6310.206.92
3-Aminobutanoic acid Mono-substituted

-amino acid
3.6710.537.10
Gabapentin Di-substituted

-amino acid
3.6810.707.19
3-Amino-3-cyclobutylbutanoic acid Di-substituted

-amino acid
~3.70 ~10.60 ~7.15 *

*Predicted values based on inductive distance decay and steric desolvation penalties.

Self-Validating Experimental Protocol: Potentiometric Titration

To empirically verify the predicted pKa values, a highly controlled potentiometric titration must be executed. This protocol is designed as a self-validating system : it utilizes forward/backward titration to check for thermodynamic hysteresis and employs blank subtraction to eliminate background solvent interference.

Step-by-Step Methodology
  • Solvent Preparation & Ionic Strength Control : Prepare a 0.15 M KCl aqueous solution. Causality: Maintaining a constant ionic strength of 0.15 M mimics physiological conditions and ensures the activity coefficients of the ions remain constant throughout the titration, preventing non-linear shifts in the apparent pKa.

  • Electrode Calibration : Calibrate a glass pH electrode using standard buffers at pH 4.00, 7.00, and 10.00. The Nernstian slope must be >98% to proceed.

  • Sample Acidification & Degassing : Dissolve 2.0 mmol of 3-amino-3-cyclobutylbutanoic acid in 50 mL of the 0.15 M KCl solution. Add 0.1 M HCl until the pH drops to ~2.0. Submerge a nitrogen (

    
    ) sparge line into the solution. Causality: The 
    
    
    
    blanket purges dissolved
    
    
    , preventing the formation of carbonic acid, which would falsely consume base and skew the
    
    
    calculation.
  • Forward Titration : Titrate with standardized 0.1 M KOH in 0.05 mL increments using an automated titrator, recording pH until reaching pH 12.0.

  • Reverse Titration (Self-Validation Step) : Immediately titrate backward with 0.1 M HCl down to pH 2.0. Causality: If the forward and reverse curves perfectly superimpose, the system was in thermodynamic equilibrium, validating the data against kinetic artifacts.

  • Data Regression : Perform a blank titration (solvent only) and subtract this curve from the sample curve. Calculate the exact pKa values using a non-linear least-squares regression of the Bjerrum formation function.

Workflow Step1 1. Sample Preparation 0.15M KCl (Ionic Strength) Step2 2. Electrode Calibration pH 4.0, 7.0, 10.0 Buffers Step1->Step2 Step3 3. Acidification & N2 Purge Lower pH to 2.0, remove CO2 Step2->Step3 Step4 4. Potentiometric Titration Forward (KOH) & Reverse (HCl) Step3->Step4 Step5 5. Data Regression Blank Subtraction & Bjerrum Plot Step4->Step5

Fig 2: Self-validating potentiometric titration workflow for empirical pKa determination.

References

  • Dziubinska-Kuhn, K., et al. "Exploring Various Crystal and Molecular Structures of Gabapentin—A Review." Pharmaceutics, vol. 16, no. 3, 2024, p. 368.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10932, 3-Aminobutanoic acid." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 239, Beta-alanine." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3446, Gabapentin." PubChem, [Link]

Sources

3-Amino-3-cyclobutylbutanoic acid hydrochloride CAS number and safety data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the specifications, safety protocols, and synthesis of 3-Amino-3-cyclobutylbutanoic acid hydrochloride . This document is structured for researchers and drug development professionals requiring high-fidelity data for experimental design.

Chemical Identity & Specifications

Target Molecule: 3-Amino-3-cyclobutylbutanoic acid hydrochloride Primary CAS (Parent Acid): 1270407-91-4 Salt Form: Hydrochloride (1:1 stoichiometry typical) Chemical Class:


-Disubstituted Amino Acid (Quaternary 

-Amino Acid)
Structural Analysis

This molecule features a quaternary carbon at the


-position, substituted with both a methyl group and a cyclobutyl ring. This structural rigidity restricts conformational freedom, making it a high-value scaffold for peptidomimetics designed to resist proteolytic degradation while locking specific secondary structures (e.g., 

-turns or helices).
PropertySpecification
Molecular Formula

Molecular Weight 173.21 g/mol (Free Acid) / ~209.67 g/mol (HCl Salt)
Appearance White to off-white crystalline powder
Solubility High in Water, Methanol; Low in DCM, Hexanes
Chirality Contains one stereocenter at C3. CAS 1270407-91-4 typically refers to the racemate or unspecified isomer; specific enantiomers ((R) or (S)) are custom synthesized.

Safety Data & Handling (GHS Standards)

Note: While specific toxicological data for this exact CAS is limited, the following classifications are derived from the structural class (zwitterionic amino acid salts) and standard safety protocols for research chemicals.

GHS Classification

Signal Word: WARNING [1]

Hazard CodeHazard Statement
H315 Causes skin irritation.
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.
Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3]

Emergency Response Workflow

The following decision tree outlines the immediate response to exposure incidents.

SafetyResponse Start Exposure Incident Type Identify Exposure Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Act_Skin Wash with Soap & Water (15 mins) Skin->Act_Skin Act_Eye Rinse with Water (Remove Lenses) Eye->Act_Eye Act_Inhal Move to Fresh Air Support Breathing Inhalation->Act_Inhal Medical Seek Medical Attention (Show SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Figure 1: Standard Operating Procedure for acute exposure to 3-Amino-3-cyclobutylbutanoic acid HCl.

Synthesis & Manufacturing Protocol

For drug discovery applications requiring high enantiopurity, a stereoselective synthesis is required. The standard Rodionov reaction yields racemates. The protocol below utilizes the Ellman Sulfinamide auxiliary to establish the quaternary center with high diastereoselectivity.

Experimental Workflow: Ellman Auxiliary Route

Objective: Synthesis of (S)-3-Amino-3-cyclobutylbutanoic acid HCl (Example Isomer).

Step 1: Ketimine Formation

Reagents: Cyclobutyl methyl ketone, (R)-tert-butanesulfinamide, Ti(OEt)4, THF.

  • Charge a flame-dried flask with (R)-tert-butanesulfinamide (1.0 equiv) and Cyclobutyl methyl ketone (1.1 equiv) in dry THF.

  • Add Titanium(IV) ethoxide (2.0 equiv) dropwise.

  • Reflux at 70°C for 16–24 hours.

  • Monitor: TLC/LC-MS for disappearance of ketone.

  • Workup: Quench with brine, filter through Celite, and concentrate. Purify via silica gel chromatography.

Step 2: Reformatsky-Type Addition

Reagents: Ethyl bromoacetate, Zn dust, THF.

  • Activate Zn dust with TMSCl in THF.

  • Add Ethyl bromoacetate (3.0 equiv) slowly to generate the Reformatsky reagent.

  • Add the sulfinyl ketimine (from Step 1) at -78°C.

  • Allow to warm to 0°C over 4 hours. Note: The bulky cyclobutyl group directs the attack, typically yielding high diastereomeric ratios (dr > 90:10).

  • Quench: Saturated NH4Cl. Extract with EtOAc.

Step 3: Deprotection & Hydrolysis

Reagents: 6N HCl, MeOH/H2O.

  • Dissolve the

    
    -amino ester intermediate in MeOH.
    
  • Add 6N HCl (excess) and reflux for 4 hours. This removes the sulfinyl group and hydrolyzes the ester in one pot.

  • Purification: Concentrate to dryness. Triturate with Et2O to remove non-polar byproducts. Recrystallize from MeOH/Et2O to obtain the pure HCl salt.

Synthesis Pathway Diagram[4]

Synthesis Ketone Cyclobutyl Methyl Ketone Ketimine Sulfinyl Ketimine (Chiral Intermediate) Ketone->Ketimine Ti(OEt)4 Auxiliary (R)-t-Butanesulfinamide Auxiliary->Ketimine Protected Protected Beta-Amino Ester Ketimine->Protected Zn, THF (-78C) Reformatsky Reformatsky Reagent (BrZnCH2COOEt) Reformatsky->Protected Product 3-Amino-3-cyclobutyl- butanoic acid HCl Protected->Product 6N HCl, Reflux Deprotect HCl / Hydrolysis

Figure 2: Stereoselective synthesis pathway via Ellman auxiliary chemistry.

Analytical Quality Control

To ensure the integrity of the synthesized compound for biological testing, the following QC parameters must be met:

  • 1H NMR (D2O): Distinct signals for the cyclobutyl protons (multiplets, 1.7–2.3 ppm) and the C3-methyl singlet (~1.3 ppm). The

    
    -methylene protons (CH2-COOH) should appear as an AB quartet due to the adjacent chiral center.
    
  • LC-MS: Mass peak

    
     (Free acid mass + 1).
    
  • Chiral HPLC: Required if using the stereoselective route. Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess (ee > 98%).

References

  • Sigma-Aldrich. 3-Amino-3-cyclobutylbutanoic acid | CAS 1270407-91-4.Link

  • Ellman, J. A., et al. Asymmetric Synthesis of Amines using tert-Butanesulfinamide.[4] Nature Protocols, 2013.[4] Link[4]

  • ChemicalBook. 3-Amino-3-cyclobutylbutanoic acid Properties and Suppliers.Link

  • PubChem. Compound Summary for Beta-Amino Acid Derivatives.Link

Sources

Bioisosteric Potential of Cyclobutyl Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small molecule drugs and peptide therapeutics, cyclobutyl amino acids (CBAAs) represent a high-value bioisosteric strategy. Unlike their linear counterparts, CBAAs introduce rigid conformational constraints that reduce the entropic penalty of receptor binding while simultaneously shielding the backbone from proteolytic cleavage.

This guide analyzes the structural, synthetic, and pharmacological utility of CBAAs.[1][2] We move beyond simple substitution to explore how the unique puckering of the cyclobutane ring (


) mimics specific secondary structures (

-turns,

-turns) and modulates receptor selectivity, particularly in neurotransmitter analogues and peptide stapling.

The Bioisosteric Rationale: Conformation & Stability

The incorporation of a cyclobutane ring into an amino acid backbone serves two primary medicinal chemistry objectives: conformational locking and metabolic hardening .

Conformational Restriction

Linear amino acids (e.g., GABA, Glutamate, Serine) possess high degrees of rotational freedom around the


 and 

bonds. This flexibility results in a high entropic cost upon binding to a receptor.
  • The Cyclobutane Solution: Constraining these bonds within a 4-membered ring restricts the torsion angles (

    
    ) to a narrow region of the Ramachandran plot.
    
  • Puckering Effect: The cyclobutane ring is not planar; it exists in a "puckered" conformation. This geometry allows substituents (pseudo-equatorial vs. pseudo-axial) to mimic specific bioactive conformations of the natural ligand with high fidelity.

Metabolic Stability

Peptide bonds adjacent to non-canonical, sterically hindered residues are poor substrates for proteases.

  • Mechanism: The bulky cyclobutane ring sterically hinders the approach of the catalytic triad of serine proteases or metalloproteases to the scissile bond.

  • Outcome: Peptides incorporating CBAAs (e.g., 1-aminocyclobutanecarboxylic acid, ACBC) exhibit significantly prolonged half-lives in plasma compared to their linear analogues.

Physicochemical Comparison

The following table contrasts the properties of GABA (linear) with its cyclobutyl analogue, illustrating the bioisosteric shift.

FeatureLinear GABAcis-3-Aminocyclobutane-1-carboxylic acidImpact on Drug Design
Rotational Freedom High (Flexible chain)Low (Rigid ring)Reduces entropic penalty of binding ($ \Delta G_{bind} $).
C-C Bond Angle ~109.5° (Tetrahedral)~88° (Ring strain)Alters vector alignment of H-bond donors/acceptors.
Lipophilicity (LogP) -2.3 (Highly polar)~ -1.8 (Slightly more lipophilic)Improves passive membrane permeability.
Receptor Selectivity Promiscuous (GABA_A, B, C)Selective (Isomer dependent)cis-isomer mimics folded conformation; trans is inactive.

Mechanistic Logic & Signaling Pathways

The following diagram illustrates the decision matrix for deploying CBAAs in a drug discovery campaign, linking structural modification to pharmacological outcome.

Bioisosteric_Logic Linear_AA Linear Amino Acid (High Entropy) Cyclization Cyclobutane Incorporation (Synthetic Constraint) Linear_AA->Cyclization Bioisosteric Replacement Conf_Cis Cis-Isomer (Folded Mimic) Cyclization->Conf_Cis Stereocontrol Conf_Trans Trans-Isomer (Extended Mimic) Cyclization->Conf_Trans Stereocontrol Stability Proteolytic Resistance Cyclization->Stability Steric Shielding Selectivity Receptor Subtype Selectivity Conf_Cis->Selectivity Matches Bioactive Conf. Potency Increased Potency (Low Entropy Cost) Conf_Cis->Potency Pre-organized Conf_Trans->Selectivity Steric Clash (Inactive)

Caption: Logic flow for CBAA deployment. Cyclization forces a binary conformational choice (cis/trans), driving receptor selectivity and metabolic stability.

Synthetic Architectures: The [2+2] Photocycloaddition

The most authoritative method for synthesizing highly functionalized cyclobutyl amino acids is the [2+2] photocycloaddition . This route allows for the precise installation of stereocenters and is compatible with various functional groups.

Protocol: Synthesis of c4Ser (Cyclobutane Serine Analogue)

Context: This protocol synthesizes a conformationally restricted serine analogue using a dehydroamino acid precursor.[3]

Reagents & Equipment:

  • Precursor: N-Acetyl-dehydroalanine methyl ester.

  • Alkene Partner: 1,1-dimethoxyethene (ketene acetal).

  • Solvent: Acetonitrile (degassed).

  • Light Source: High-pressure mercury lamp (UV) or Blue LED (photoredox conditions).

  • Glassware: Quartz or Pyrex photolysis reactor.

Step-by-Step Methodology:

  • Preparation of Substrate: Dissolve N-Acetyl-dehydroalanine methyl ester (1.0 eq) in degassed acetonitrile (0.05 M concentration). High dilution favors intramolecular reaction or prevents polymerization.

  • Cycloaddition: Add 1,1-dimethoxyethene (5.0 eq) to the solution. The excess alkene drives the reaction kinetics.

  • Irradiation: Irradiate the mixture at room temperature (

    
    ) using a UV reactor (
    
    
    
    nm) for 4-12 hours. Monitor consumption of the dehydroamino acid via TLC or LC-MS.
    • Mechanistic Note: The reaction proceeds via an excited state [2+2] cycloaddition, forming the cyclobutane ring with high regioselectivity due to the polarization of the captodative double bond.

  • Hydrolysis & Deprotection: Evaporate solvent under reduced pressure. Treat the crude cyclobutane acetal with 1N HCl/THF (1:1) to hydrolyze the acetal to the ketone (if desired) or fully hydrolyze to the amino acid using 6N HCl at reflux for 2 hours.

  • Purification: Isolate the zwitterionic amino acid using ion-exchange chromatography (Dowex 50W). Elute with 1M NH

    
    OH. Lyophilize to obtain the white solid product.
    

Synthetic_Workflow Step1 Dehydroamino Acid (Acceptor) Reaction [2+2] Photocycloaddition (UV / hν) Step1->Reaction Step2 Alkene/Ketene Acetal (Donor) Step2->Reaction Intermediate Cyclobutane Scaffold (Protected) Reaction->Intermediate Regioselective Ring Closure Hydrolysis Acid Hydrolysis (Deprotection) Intermediate->Hydrolysis Product Cyclobutyl Amino Acid (c4Ser / ACBC) Hydrolysis->Product Yields Zwitterion

Caption: Synthetic workflow for CBAAs via [2+2] photocycloaddition, highlighting the convergence of donor/acceptor olefins.

Pharmacological Applications & Case Studies

Neurotransmitter Analogues (GABA)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter. Its flexibility allows it to bind multiple receptor subtypes (GABA


, GABA

, GABA

).
  • The Constraint: 3-aminocyclobutane-1-carboxylic acid.[4][5][6]

  • The Data:

    • The cis-isomer acts as a specific GABA agonist/uptake inhibitor because the distance between the amino and carboxyl groups mimics the folded conformation required for transport.

    • The trans-isomer is largely inactive. The rigid cyclobutane ring "pins back" the polar groups, creating a steric clash with the receptor binding pocket [1].

Oncology: 1-ACBC and LAT1 Transport

1-Aminocyclobutanecarboxylic acid (ACBC) is a non-metabolized synthetic amino acid.

  • Mechanism: ACBC is a specific substrate for the LAT1 (SLC7A5) transporter, which is upregulated in many aggressive cancers (e.g., prostate, glioma).

  • Application: Radiolabeled ACBC (e.g.,

    
    F-fluciclovine) is used in PET imaging. Because it is transported into the cell but not incorporated into proteins or metabolized, it accumulates in tumor tissue, providing high-contrast images [2].
    
Peptide Stapling

Cyclobutyl amino acids are increasingly used to "staple" peptides. Unlike traditional olefin metathesis stapling which uses long alkyl chains, cyclobutane residues provide a rigid anchor .

  • Benefit: Incorporating CBAAs (like E7 or Z7 residues) into a peptide sequence induces specific helical geometries (e.g.,

    
    -helix) and dramatically improves resistance to serum proteases [3].
    

Future Outlook

The field is moving toward chiral cyclobutanes as scaffolds for fragment-based drug discovery (FBDD). The ability to functionalize the cyclobutane ring at the 2- and 3-positions allows for the creation of "3D-rich" fragments that escape the "flatland" of traditional aromatic drug candidates. Future workflows will likely integrate photoredox catalysis to access these strained rings under milder conditions, expanding the library of available bioisosteres.

References

  • Allan, R. D., et al. "Cyclobutane analogs of GABA." Neurochemical Research, 1980.

  • Schuster, D. M., et al. "Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: alpha-amino acid transport-targeted PET radiotracer." Journal of Nuclear Medicine, 2007.

  • Hao, Y., et al. "Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling."[4] Chemical Science, 2021.

  • Aguilera, J., et al. "Stereocontrolled Synthesis and Functionalization of Cyclobutanes." Molecules, 2013.[7]

  • Orzáez, M., et al. "Peptidomimetics in Medicinal Chemistry." Journal of Medicinal Chemistry, 2003.

Sources

Methodological & Application

Application Note: Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS) Using 3-Amino-3-cyclobutylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of conformationally restricted, highly lipophilic unnatural


-amino acids into peptide sequences is a proven strategy for enhancing proteolytic stability, improving pharmacokinetics, and designing novel foldamers. 3-Amino-3-cyclobutylbutanoic acid  represents an extreme case of such modifications.

Structurally, this molecule features a butanoic acid backbone where the


-carbon (C3) is a quaternary center, bonded simultaneously to the 

-methylene group, a methyl group (

-carbon), the primary amino group, and a bulky cyclobutyl ring. While this intense steric bulk provides exceptional resistance to enzymatic degradation, it introduces severe synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS)[1]. Standard coupling protocols routinely fail when utilizing this building block, leading to deletion sequences, truncated peptides, and complex purification profiles.

This application note provides a field-proven, self-validating protocol designed to overcome the activation energy barriers associated with quaternary


-amino acids, ensuring high-fidelity amide bond formation.

Mechanistic Insights: The Causality of Coupling Failures

To successfully synthesize peptides containing 3-amino-3-cyclobutylbutanoic acid, one must isolate the two distinct acylation events, as they present entirely different kinetic challenges:

Event A: Coupling the -Amino Acid to the Peptide Chain

The carboxyl group of 3-amino-3-cyclobutylbutanoic acid is separated from the massive steric bulk of the


-carbon by an unhindered 

-methylene (-CH₂-) group. Consequently, activation of this carboxylate and subsequent acylation of the resin-bound peptide proceeds with moderate efficiency.
  • The Pitfall: Using highly reactive uronium/aminium salts (e.g., HATU, HBTU) for extended periods can lead to irreversible guanidinylation of the peptide's N-terminus if the coupling is slower than expected[2].

  • The Solution: We utilize DIC/OxymaPure . This carbodiimide/oxime system maintains high reactivity without the risk of chain-terminating guanidinylation, making it ideal for the extended coupling times required here[1].

Event B: Elongating the Chain Onto the Hindered -Amine

This is the critical failure point. Once the 3-amino-3-cyclobutylbutanoic acid is incorporated and Fmoc-deprotected, the resulting primary amine is severely shielded by the adjacent cyclobutyl and methyl groups.

  • The Pitfall: At room temperature, the rate of active ester hydrolysis (breakdown of the activated incoming amino acid) outpaces the rate of aminolysis (peptide bond formation)[3].

  • The Solution: We employ Microwave-Assisted SPPS (75°C) combined with HATU/DIPEA . The thermal energy overcomes the steric clash, while HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester[4].

Workflow Visualization

SPPS_Workflow Start Fmoc Deprotection of Growing Peptide Chain Coupling1 Step 1: Couple Fmoc-3-Amino-3- cyclobutylbutanoic acid (DIC/OxymaPure, RT, 2h) Start->Coupling1 Deprotect2 Step 2: Fmoc Deprotection of Hindered β-Amine (20% Piperidine/DMF, 2x10 min) Coupling1->Deprotect2 Coupling2 Step 3: Couple Subsequent Amino Acid onto Hindered β-Amine (HATU/DIPEA, Microwave 75°C, 15m) Deprotect2->Coupling2 Validation Micro-cleavage & LC-MS (Do not rely solely on Kaiser Test) Coupling2->Validation Decision Is Mass of Product Present? Validation->Decision Capping Step 4: Acetic Anhydride Capping (Quench unreacted amines) Decision->Capping Yes (>95% Conversion) Recouple Double Coupling (Fresh Reagents, 75°C) Decision->Recouple No (Incomplete) End Proceed to Next SPPS Cycle Capping->End Recouple->Validation

Workflow for overcoming steric hindrance during SPPS with 3-amino-3-cyclobutylbutanoic acid.

Quantitative Reagent Comparison

The following table summarizes the kinetic and chemical rationale for the reagent systems selected in this protocol.

Coupling StepTarget Amine EnvironmentReagent SystemTempTimeGuanidinylation RiskExpected Conversion
1. Incorporating

-AA
Unhindered (Standard AA)DIC / OxymaPure25°C120 minNone > 98%
2. Elongation on

-AA
Highly Hindered (Quaternary)HATU / DIPEA75°C15 minHigh (if RT prolonged)~ 85-95%
Alternative ElongationHighly Hindered (Quaternary)COMU / DIPEA75°C15 minLow~ 90-95%

Detailed Experimental Protocol

Materials & Reagents
  • Solid Support: Rink Amide AM resin (loading ~0.6 mmol/g) or equivalent.

  • Building Block: Fmoc-3-amino-3-cyclobutylbutanoic acid.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure, HATU.

  • Bases & Solvents: N,N-Diisopropylethylamine (DIPEA), Piperidine, Peptide-synthesis grade N,N-Dimethylformamide (DMF).

Step 1: Coupling Fmoc-3-amino-3-cyclobutylbutanoic acid

This step attaches the unnatural amino acid to the growing, unhindered peptide chain.

  • Swell Resin: Swell the peptidyl-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-3-amino-3-cyclobutylbutanoic acid and 3.0 equivalents of OxymaPure in minimal DMF. Add 3.0 equivalents of DIC. Stir for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes .

  • Wash: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

Step 2: Deprotection of the Hindered -Amine
  • Extended Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes . The steric bulk slightly retards the kinetics of Fmoc removal.

  • Wash: Wash extensively with DMF (7 × 1 min) to ensure complete removal of piperidine.

Step 3: Microwave-Assisted Elongation (The Bottleneck)

This step forces the next amino acid onto the sterically shielded


-amine.
  • Preparation: Dissolve 5.0 equivalents of the subsequent Fmoc-amino acid and 4.9 equivalents of HATU in DMF. (Note: Using slightly less HATU than amino acid prevents unreacted HATU from capping the resin-bound amine).

  • Base Addition: Add 10.0 equivalents of DIPEA to the mixture.

  • Microwave Coupling: Transfer the mixture to the resin in a microwave-safe SPPS vessel. Irradiate with a ramp to 75°C and hold for 15 minutes [4].

  • Double Coupling: Drain the vessel, wash with DMF (3 × 1 min), and repeat the microwave coupling step with fresh reagents to drive the reaction to completion.

Step 4: Capping and Cleavage
  • Capping: To prevent the formation of complex deletion sequences from any unreacted hindered amines, treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v) for 10 minutes.

  • Global Cleavage: Wash resin with DCM and dry. Cleave using TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Precipitate in cold diethyl ether and centrifuge to isolate the crude peptide.

Analytical Validation & Troubleshooting (Self-Validating System)

Do not rely on the Kaiser (Ninhydrin) Test for Step 3. The Kaiser test is notorious for yielding false negatives when applied to highly sterically hindered amines, leading chemists to prematurely assume a successful coupling.

Mandatory Micro-cleavage Protocol: To ensure trustworthiness and verify the causality of your coupling choices, institute a micro-cleavage step before proceeding with further chain elongation:

  • Withdraw ~2 mg of resin beads, wash with DCM, and dry.

  • Add 100 µL of cleavage cocktail (TFA/TIPS/H₂O) and incubate for 30 minutes.

  • Evaporate under a gentle stream of N₂, reconstitute in 100 µL of 50% Acetonitrile/Water, and analyze via LC-MS.

  • Decision Matrix: If the mass of the deletion sequence (unacylated

    
    -amine) is >5% relative to the product mass, perform a third microwave-assisted coupling using COMU  instead of HATU before capping.
    

References

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances (2019).[Link]

  • Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. National Center for Biotechnology Information (PMC) (2018).[Link]

  • Structural determinants for binding to angiotensin converting enzyme 2 (ACE2) and angiotensin receptors 1 and 2. Frontiers in Pharmacology (2015).[Link]

Sources

Coupling conditions for sterically hindered cyclobutyl amino acids

Advanced Coupling Protocols for Sterically Hindered Cyclobutyl Amino Acids ( )

Abstract & Mechanistic Challenge

The incorporation of 1-aminocyclobutanecarboxylic acid (



The Steric "Wall": Unlike standard amino acids, the cyclobutyl ring imposes rigid steric bulk directly adjacent to the reacting carboxylate. This restricts the trajectory of the incoming nucleophile (the amine of the growing peptide chain) to the activated carbonyl. Standard carbodiimide chemistries (DIC/HOBt) often result in incomplete coupling, deletion sequences, or the need for excessive reagents.

This guide details high-efficiency protocols utilizing 7-azabenzotriazole (HOAt) based reagents and Acid Fluoride activation to overcome this energy barrier.

Strategic Reagent Selection

Success depends on selecting the activation chemistry that matches the steric demand of the specific sequence.

The Hierarchy of Activation
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The "Gold Standard" for hindered couplings. The pyridine nitrogen in the HOAt leaving group provides an anchimeric assistance effect (neighboring group participation) that accelerates the reaction by orders of magnitude compared to HOBt esters.

  • PyAOP (Phosphonium analogue of HATU): Preferred for slow reactions (e.g., cyclization or extremely hindered amines) where the uronium moiety of HATU might react with the amine to form a guanidinium by-product (chain termination).

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): The "Nuclear Option."[1] Converts the amino acid into an acid fluoride .[1][2] Acid fluorides are small, highly reactive electrophiles that are less sensitive to steric hindrance than bulky active esters.

Decision Matrix: Reagent Selection

ReagentSelectionStartSelect Coupling StrategyIsHinderedIs the N-terminal acceptoralso sterically hindered?Start->IsHinderedStandardUse HATU / DIPEA(Double Couple)IsHindered->StandardNo (Primary Amine)ExtremeIs the reaction time > 2 hoursor Cyclization?IsHindered->ExtremeYes (N-Me, Aib, ACBC)PyAOPUse PyAOP / DIPEA(Avoids Guanidinylation)Extreme->PyAOPSlow KineticsTFFHUse TFFH (Acid Fluoride)(Smallest Electrophile)Extreme->TFFHExtreme Sterics

Figure 1: Decision tree for selecting coupling reagents based on steric demand and reaction kinetics.

Protocol 1: Microwave-Assisted SPPS (Automated)

Application: Routine incorporation of

Rationale:
Materials
  • Resin: Low loading Rink Amide or Wang resin (< 0.4 mmol/g) to reduce inter-chain aggregation.

  • Activator: 0.5 M HATU in DMF.

  • Base: 2.0 M DIPEA in NMP (N-methylpyrrolidone).

  • Amino Acid: 0.2 M Fmoc-

    
    -OH in DMF.
    
Step-by-Step Procedure
  • Resin Swelling: Swell resin in DMF for 20 minutes (critical for solvation).

  • Deprotection: 20% Piperidine in DMF with 0.1 M Oxyma Pure (to suppress aspartimide formation if Asp is present).

    • Microwave: 75°C, 180 seconds.

  • Coupling (The Critical Step):

    • Stoichiometry: 5 eq Amino Acid : 5 eq HATU : 10 eq DIPEA.

    • Method: Double Coupling is mandatory .

    • Cycle 1: Microwave at 75°C for 5 minutes (30 Watts).

    • Cycle 2: Drain, refresh reagents, Microwave at 75°C for 5 minutes.

  • Washing: Wash aggressively with DMF (4x) and DCM (2x) between steps.

Note on Temperature: Do not exceed 75°C for Cysteine or Histidine containing sequences to prevent racemization. For

Protocol 2: Acid Fluoride Activation via TFFH (Manual/Solution)

Application: Coupling




Rationale:
Materials
  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2][3][4]

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF (if solubility is an issue).

  • Base: DIPEA.[2][4][5][6]

Step-by-Step Procedure
  • Pre-Activation (In Situ Acid Fluoride Generation):

    • Dissolve Fmoc-

      
      -OH (3 eq) and TFFH (3 eq) in anhydrous DCM.
      
    • Add DIPEA (6 eq).

    • Crucial: Allow to activate for 15-20 minutes at room temperature. Unlike HATU (which activates instantly), TFFH requires time to convert the carboxylic acid to the acid fluoride.

  • Coupling:

    • Add the pre-activated solution to the resin-bound free amine (or amine component in solution).

    • Agitate for 2-4 hours at room temperature.

    • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple.

  • Quenching:

    • Wash resin with DMF.[3][5]

    • If solution phase: Dilute with EtOAc, wash with 5% NaHCO3, 1M HCl, and Brine.

Mechanism of Action (TFFH)

TFFH_MechanismAcidFmoc-ACBC-OH(Carboxylic Acid)IntermediateAcyl Fluoride(Highly Reactive/Small)Acid->IntermediateActivation (DIPEA)TFFHTFFH ReagentTFFH->IntermediateProductPeptide BondIntermediate->ProductCouplingAmineResin-NH2(Nucleophile)Amine->Product

Figure 2: TFFH converts the bulky carboxylic acid into a compact, highly reactive Acyl Fluoride.

Comparative Data & Optimization

The following table summarizes coupling efficiencies for difficult quaternary amino acids (based on Aib/ACBC models).

Coupling ReagentActivation SpeciesRelative RateRisk of GuanidinylationRecommended Use
DIC / HOBt OBt EsterLowNoneStandard amino acids only.
HATU / DIPEA OAt EsterVery HighHigh (if slow)First-line choice for ACBC.
PyAOP / DIPEA OAt EsterHighNoneCyclization or slow couplings.
TFFH / DIPEA Acid FluorideHighNoneExtremely hindered junctions (e.g., ACBC-ACBC).
Troubleshooting Guide
  • Problem: Incomplete coupling after double HATU cycles.

    • Solution: Switch to TFFH (Protocol 2) or use COMU at 90°C (if microwave available).

  • Problem: Aggregation (resin clumping).

    • Solution: Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100, or switch to ChemMatrix resin (PEG-based).

  • Problem: Epimerization (Loss of chirality in substituted ACBC).

    • Solution: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA. Collidine is a weaker base and significantly reduces proton abstraction from the

      
      -carbon.
      

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[3] Journal of the American Chemical Society. Link (Validated TFFH for Aib/hindered residues).

  • Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry. Link (Comparison of HATU vs PyAOP).

  • Bachem Technical Notes. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents. Link

  • CEM Corporation. (2020).[7] Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

Synthesis of beta-peptides incorporating 3-Amino-3-cyclobutylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Structural Programming of β-Peptides Incorporating 3-Amino-3-cyclobutylbutanoic Acid

Executive Summary

The development of peptidomimetics has increasingly shifted toward β-peptides due to their profound resistance to proteolytic degradation and their ability to form predictable, stable secondary structures (foldamers)[1]. Incorporating alicyclic and sterically hindered β-amino acids acts as a conformational lock, strictly dictating the backbone dihedral angles[2]. This technical guide details the synthesis and integration of 3-amino-3-cyclobutylbutanoic acid , a highly constrained β³³-disubstituted (quaternary) amino acid[3]. By leveraging the steric bulk of the cyclobutane ring, researchers can program short β-peptides to self-assemble into robust nanostructures, such as helical aggregates and supramolecular organogels[4][5].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific synthetic and structural choices are made when working with highly modified building blocks.

Conformational Pre-organization: The cyclobutane ring in β-peptides serves as a potent structure-promoting unit[6]. Unlike linear β-amino acids, which possess high conformational entropy, 3-amino-3-cyclobutylbutanoic acid features a quaternary β-carbon (C3 is bonded to an amine, a methyl group, a cyclobutyl group, and the C2 methylene). This extreme steric bulk severely restricts rotation around the N-Cβ and Cβ-Cα bonds. Consequently, the thermodynamic penalty for folding is drastically reduced, strongly biasing the peptide toward stable secondary structures (e.g., 14-helices or rigid hairpins) driven by intramolecular hydrogen bonding[6][7].

Overcoming Synthetic Barriers: The steric hindrance that stabilizes the final foldamer makes the synthesis notoriously difficult. Standard carbodiimide coupling (e.g., DIC/Oxyma) is insufficient for quaternary β-amino acids due to the shielded nucleophilic amine. To achieve quantitative yields, this protocol mandates the use of highly reactive uronium salts (HATU) paired with HOAt. The nitrogen at position 7 of the HATU benzotriazole ring provides an neighboring group effect that accelerates the coupling. Furthermore, Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) is employed to provide the necessary activation energy to overcome the steric barrier of amide bond formation at a quaternary center.

Experimental Protocols: A Self-Validating Workflow

Every protocol below is designed as a self-validating system to ensure that the steric hindrance of the cyclobutyl group does not result in truncated sequences.

Protocol A: Fmoc-Protection of 3-Amino-3-cyclobutylbutanoic Acid

Commercially sourced 3-amino-3-cyclobutylbutanoic acid often arrives as a hydrochloride salt[3]. It must be Fmoc-protected prior to SPPS.

  • Dissolution: Dissolve 10 mmol of 3-amino-3-cyclobutylbutanoic acid hydrochloride[3] in 20 mL of 10% Na2CO3 (aq) and cool to 0 °C in an ice bath.

  • Fmoc Addition: Dissolve 11 mmol of Fmoc-OSu in 20 mL of dioxane. Add dropwise to the aqueous solution over 30 minutes under vigorous stirring.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Validation Step: Perform a Ninhydrin (Kaiser) test on an aliquot; a color change from purple to clear/yellow confirms the complete consumption of the primary free amine.

  • Workup: Acidify the mixture to pH 2.0 using 1M HCl. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under vacuum.

Protocol B: Microwave-Assisted SPPS (MW-SPPS)
  • Resin Swelling: Weigh 0.1 mmol of Rink Amide AM resin (loading 0.6 mmol/g) into a microwave-safe peptide synthesis vessel. Swell in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M HOBt (to suppress side reactions) for 3 minutes at 75 °C in the microwave (25 W). Wash thoroughly with DMF (5 x 3 mL).

  • Coupling Unhindered Amino Acids: For standard amino acids, couple using 5 eq. of Fmoc-AA-OH, 5 eq. DIC, and 5 eq. Oxyma Pure in DMF for 10 minutes at 75 °C.

  • Coupling the Quaternary Monomer: To couple Fmoc-3-amino-3-cyclobutylbutanoic acid, use 4 eq. of the monomer, 3.9 eq. HATU, 4 eq. HOAt, and 8 eq. DIEA. React in the microwave at 75 °C for 25 minutes.

  • Validation Step (Crucial): Perform a Kaiser test. If the resin beads turn blue (indicating unreacted amines due to steric clash), perform a double coupling using COMU/DIEA for an additional 25 minutes before proceeding.

  • Micro-Cleavage Validation: After incorporating the cyclobutyl monomer and the subsequent amino acid, withdraw a few resin beads. Treat with 50 μL of TFA/H2O (95:5) for 30 minutes, evaporate, and analyze via LC-MS to confirm the expected mass addition before continuing the synthesis.

Protocol C: Cleavage and Purification
  • Global Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution from the resin and precipitate the peptide in ice-cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes and decant the ether.

  • Purification: Dissolve the crude peptide in H2O/Acetonitrile (80:20) and purify via Preparative RP-HPLC using a C18 column. Validation: Collect fractions and verify the exact mass using ESI-TOF MS.

Data Presentation

Table 1: Quantitative Comparison of Coupling Efficiencies for Quaternary β-Amino Acids

Coupling Strategy Reagents Temp (°C) Time (min) Yield (%) Purity (%)
Standard SPPS DIC / Oxyma 25 60 < 30 45
Standard SPPS HATU / DIEA 25 120 55 62
Optimized MW-SPPS HATU / HOAt / DIEA 75 25 > 95 92

| Double Coupling MW | HATU then COMU | 75 | 25 + 25 | > 98 | 96 |

Note: Yields determined via UV-Vis quantification of the Fmoc-dibenzofulvene adduct during the subsequent deprotection step.

Mandatory Visualizations

SPPS_Workflow Resin Rink Amide Resin (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect CoupleStandard Standard Amino Acid Coupling (DIC/Oxyma, MW 75°C) Deprotect->CoupleStandard Cleavage TFA Cleavage & Global Deprotection Deprotect->Cleavage Final Sequence Complete CoupleStandard->Deprotect Repeat for unhindered CoupleHindered 3-Amino-3-cyclobutylbutanoic acid Coupling (HATU/HOAt, MW 75°C) CoupleStandard->CoupleHindered Insert Quaternary Monomer CoupleHindered->Deprotect Purification RP-HPLC Purification & Lyophilization Cleavage->Purification

Caption: Workflow for Microwave-Assisted SPPS of sterically hindered β-peptides.

Folding_Pathway Unfolded Unfolded β-Peptide (High Entropy) Steric Steric Constraint (β3,3-disubstitution) Unfolded->Steric Pre-organization Hbond Intramolecular H-Bonding (14-Helix Formation) Steric->Hbond Dihedral restriction Foldamer Stable Foldamer (Protease Resistant) Hbond->Foldamer Thermodynamic minimum

Caption: Conformational folding pathway of β-peptides driven by cyclobutyl steric constraints.

References

  • Title: Stereoselective synthesis of cyclobutyl gamma-amino acids leading to branched peptides with a cyclobutane core Source: UCD.ie (Tetrahedron: Asymmetry) URL: [7]

  • Title: Self-Assembly of Chiral trans-Cyclobutane-Containing β-Dipeptides into Ordered Aggregates Source: ResearchGate URL: [4]

  • Title: Building Blocks Catalogue December 2019 Source: Namiki-s.co.jp URL: [3]

  • Title: (+)- and (-)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid beta-Peptides: Stereoselective Synthesis and a Structural Study Source: PubMed (NIH) URL: [6]

  • Title: Cyclobutane-containing peptides and ureas: synthesis, folding, self-assembling and some biological properties Source: Dialnet (Universidad de La Rioja) URL: [5]

  • Title: Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers Source: Frontiers in Chemistry URL: [2]

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [1]

Sources

Procedure for converting 3-Amino-3-cyclobutylbutanoic acid HCl to free base

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the procedure for converting 3-Amino-3-cyclobutylbutanoic acid hydrochloride (HCl salt) to its free base (zwitterionic) form. This


-amino acid contains a bulky cyclobutyl group adjacent to the amine, creating steric parameters that influence solubility and reactivity.

"Free basing" an amino acid technically refers to isolating the isoelectric zwitterion (


) free of external counterions (like 

). This is critical for applications requiring precise stoichiometry (e.g., peptide coupling) or catalytic cycles sensitive to chloride ions.

This guide presents two validated protocols:

  • Ion Exchange Chromatography (IEC): The industrial standard for high purity and scalability.

  • Epoxide Scavenging: A mild, chemical method ideal for small-scale, water-sensitive, or crystallization-driven isolations.

Chemical Context & Mechanism

Understanding the acid-base behavior of 3-Amino-3-cyclobutylbutanoic acid is prerequisite to isolation. As a


-amino acid, it possesses two ionizable groups.
  • Carboxylic Acid (

    
    ):  ~3.5 – 4.2 (Protonated at pH < 3)
    
  • Amine (

    
    ):  ~9.5 – 10.5 (Protonated at pH < 9)
    
  • Isoelectric Point (

    
    ): 
    
    
    

At neutral pH (the target of this procedure), the molecule exists as a Zwitterion (net charge 0).[1][2][3] The HCl salt exists as a cation. The transformation requires the removal of the chloride counterion without introducing a new inorganic salt (like NaCl).

Visualizing the Equilibrium

ChemicalSpecies HCl_Salt HCl Salt Form (pH < 2) [R-NH3+] [COOH] + Cl- Zwitterion Target: Free Base / Zwitterion (pH ≈ 7) [R-NH3+] [COO-] HCl_Salt->Zwitterion Remove HCl (Base/Resin) Zwitterion->HCl_Salt Add HCl Anion Anionic Form (pH > 11) [R-NH2] [COO-] + Na+ Zwitterion->Anion Add NaOH Anion->Zwitterion Add Acid

Figure 1: Acid-base equilibrium of 3-Amino-3-cyclobutylbutanoic acid. The goal is to stabilize the green node (Zwitterion).

Protocol A: Ion Exchange Chromatography (Standard)

Principle: The amino acid is bound to a Strong Acid Cation (SAC) resin in its protonated form. The chloride ions (


) do not bind and are washed away. The amino acid is then eluted using a volatile base (Ammonia), which is later removed by evaporation, leaving the pure zwitterion.

Materials:

  • Resin: Dowex 50WX8 (200-400 mesh) or Amberlite IR120 (H+ form).

  • Eluents: Deionized Water, 2M

    
     (Ammonium Hydroxide).
    
  • Equipment: Glass column, pH paper/meter.

Step-by-Step Procedure:

  • Resin Activation:

    • Pack the column with Dowex 50WX8 (approx. 10g resin per 1g of amino acid).

    • Wash with 2M HCl (2 bed volumes) to ensure full protonation.

    • Rinse with deionized water until the eluent is neutral (pH ~7).

  • Loading:

    • Dissolve 3-Amino-3-cyclobutylbutanoic acid HCl in minimal deionized water.

    • Load the solution onto the column slowly (flow rate ~1 mL/min).

    • Mechanism:[3][4] The amino acid (

      
      ) exchanges with 
      
      
      
      on the resin and binds.
      
      
      passes through.
  • Washing (Chloride Removal):

    • Flush the column with deionized water (3-5 bed volumes).

    • Validation: Collect a drop of eluent and add

      
      . If a white precipitate (
      
      
      
      ) forms, continue washing. Stop when the test is negative (clear).
  • Elution:

    • Elute with 2M

      
      .
      
    • Collect fractions. The amino acid will elute as the pH of the eluent rises (ammonia displaces the amino acid).

    • Monitor fractions using TLC (ninhydrin stain) or by checking pH (collect fractions where pH > 8).

  • Isolation:

    • Combine product-containing fractions.

    • Concentrate in vacuo (Rotavap) at 40-50°C.

    • Note: Excess ammonia and water evaporate, leaving the solid zwitterion.

    • Lyophilize (freeze-dry) the residue to obtain a fluffy white powder.

Protocol B: Epoxide Scavenging (Propylene Oxide Method)

Principle: Propylene oxide acts as an irreversible "proton sponge" and chloride scavenger. It reacts with HCl to form 1-chloro-2-propanol (a neutral, volatile liquid), driving the equilibrium toward the zwitterionic amino acid which often precipitates out.

Advantages: No inorganic salts formed; mild conditions; suitable for small scales (<5g).

Reaction:



Materials:

  • Solvent: Ethanol (absolute) or Isopropanol.

  • Reagent: Propylene Oxide (Caution: Carcinogenic, volatile).

  • Equipment: Sealed flask (pressure rated), stirrer.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 3-Amino-3-cyclobutylbutanoic acid HCl in a minimal amount of absolute ethanol or methanol (approx. 5-10 mL per gram).

    • Note: If solubility is poor, mild heating (30°C) or addition of small water traces is permissible, but anhydrous conditions favor precipitation.

  • Scavenging:

    • Add Propylene Oxide (5–10 equivalents). Excess is necessary to drive the reaction.

    • Seal the flask and stir at room temperature for 4–12 hours.

  • Precipitation:

    • The solution should become cloudy as the zwitterion forms (zwitterions are generally less soluble in organic solvents than their HCl salts).

    • If no precipitate forms, store the flask at -20°C overnight.

  • Workup:

    • Filtration: Filter the white precipitate.

    • Wash: Rinse the cake with cold diethyl ether or acetone to remove residual chloropropanol.

    • Drying: Vacuum dry at 40°C.

Workflow Visualization

The following diagram illustrates the decision matrix and process flow for the Ion Exchange method, which is the most robust recommendation.

IEC_Workflow Start Start: Amino Acid HCl Salt Dissolve Dissolve in H2O Start->Dissolve Load Load onto Dowex 50W (H+) Dissolve->Load Wash Wash with H2O (Remove Cl-) Load->Wash Check AgNO3 Test Negative? Wash->Check Check->Wash No (Precipitate) Elute Elute with 2M NH4OH Check->Elute Yes (Clear) Evap Evaporate & Lyophilize Elute->Evap Finish End: Pure Zwitterion Evap->Finish

Figure 2: Workflow for Ion Exchange Chromatography purification.

Quality Control & Validation

To ensure the conversion was successful, perform the following checks:

TestMethodExpected Result (Free Base)
Chloride Content Dissolve 10mg in water, add

.
Clear solution (No AgCl precipitate).

NMR

or

.

-proton shift usually moves upfield compared to HCl salt.
Solubility Water vs. Organic.High water solubility; low solubility in THF/Ether (unlike protected forms).
Elemental Analysis Combustion Analysis.Absence of Chlorine (< 0.5%).

References

  • Ion Exchange Principles

    • Dowex Ion Exchange Resins - Fundamentals.
    • Source:

  • Epoxide Method (Propylene Oxide)

    • Methodology for desalting amino acids using epoxides.
    • Reference: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Standard text citing the propylene oxide method).[4][5][6][7]

    • Related Patent: Use of propylene oxide as an acid scavenger in peptide synthesis.[6] US Patent 5698676A.

    • Source:

  • Chemical Data (Beta-Amino Acids)

    • Physicochemical properties of 3-amino acids.
    • Source: (Analogous structure for pKa estimation).

  • Resin Suppliers & Specifications

    • Amberlite IR120 H form.
    • Source:

Sources

Application Note: 3-Amino-3-Cyclobutylbutanoic Acid as a Privileged Chiral Building Block in Peptidomimetic and Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

The integration of non-natural amino acids into peptide backbones is a cornerstone strategy for overcoming the poor pharmacokinetic properties of native peptides. 3-Amino-3-cyclobutylbutanoic acid is a highly specialized


-disubstituted amino acid that introduces profound structural and pharmacological advantages. By featuring a cyclobutyl ring and a functionalized 

-carbon, this chiral building block provides exceptional proteolytic stability, enforces rigid secondary structures, and enhances lipophilicity [1].

This application note details the mechanistic rationale for utilizing 3-amino-3-cyclobutylbutanoic acid, provides physicochemical profiling, and outlines field-proven, self-validating protocols for overcoming the severe steric hindrance encountered during its incorporation into solid-phase peptide synthesis (SPPS).

Mechanistic Rationale: The Power of -Disubstitution

As a Senior Application Scientist, it is critical to understand why we select specific building blocks, rather than simply knowing how to use them. The substitution of an


-amino acid with 3-amino-3-cyclobutylbutanoic acid drives three distinct pharmacological outcomes:
  • Absolute Proteolytic Shielding: Natural proteases (e.g., DPP-4, pepsin) have evolved to recognize the precise spatial arrangement of

    
    -amino acid backbones. The insertion of an additional methylene carbon in the 
    
    
    
    -amino acid backbone misaligns the scissile amide bond from the protease's catalytic triad. The bulky cyclobutyl group further acts as a steric shield, rendering the peptide virtually invisible to enzymatic degradation [1].
  • Conformational Restriction: The fully substituted

    
    -carbon heavily restricts the Ramachandran dihedral angles (
    
    
    
    ,
    
    
    ). This rigidity forces the resulting peptidomimetic into predictable, stable secondary structures (such as 14-helices or
    
    
    -turns), which drastically reduces the entropic penalty upon binding to a target receptor.
  • Enhanced Membrane Permeability: The hydrophobic nature of the cyclobutyl ring increases the overall LogP of the molecule, facilitating better passive diffusion across lipid bilayers—a traditional bottleneck for peptide therapeutics.

Proteolytic_Stability cluster_alpha Standard α-Amino Acid cluster_beta β-Amino Acid (3-Amino-3-cyclobutyl) Drug Peptide Drug Candidate Alpha α-Peptide Bond Drug->Alpha Beta β-Peptide Bond + Steric Shield Drug->Beta Degrade Rapid Proteolysis (Loss of Efficacy) Alpha->Degrade Resist Protease Resistance (Sustained Bioavailability) Beta->Resist

Mechanism of enhanced proteolytic stability conferred by beta-amino acid incorporation.

Physicochemical Profiling

Understanding the physicochemical constraints of 3-amino-3-cyclobutylbutanoic acid is essential for predicting its behavior in solution and during synthesis [3].

PropertyValue / DescriptionImpact on Synthesis & Design
Chemical Formula C8H15NO2Defines mass addition (+139 Da per residue incorporated).
Molecular Weight 157.21 g/mol Low MW allows for multiple incorporations without violating Lipinski's rules.
Stereocenter C3 (

-carbon)
Chiral purity is critical; dictates the handedness of the resulting helix/turn.
Steric Bulk Extremely High (

-disubstituted)
Demands high-efficiency coupling reagents (HATU/COMU) and elevated heat.
Solubility High in DMF/NMPExcellent for standard Fmoc-SPPS workflows.

Overcoming Steric Hindrance: Reagent Selection

The primary challenge in utilizing 3-amino-3-cyclobutylbutanoic acid is the massive steric wall generated by the cyclobutyl ring adjacent to the reacting amine. Standard carbodiimides (DIC/DCC) will fail, leading to truncated sequences.

Causality of Reagent Choice: We mandate the use of uronium/aminium salts like HATU or COMU . These reagents rapidly convert the sterically hindered carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as an intramolecular general base that accelerates the nucleophilic attack of the incoming amine, successfully overcoming the steric barrier [2].

Coupling Reagent Efficacy Comparison
Reagent SystemActive Ester FormedEfficiency for

-Hindrance
Recommendation
DIC / HOBt OBtVery Low (<20% yield)Do not use. Will result in truncation.
HBTU / DIPEA OBtLow to Moderate (~50%)Insufficient for quantitative coupling.
HATU / DIPEA OAtHigh (>90% yield)Primary Choice. Fast kinetics, low epimerization.
COMU / DIPEA OxymaVery High (>95% yield)Alternative. Excellent for microwave SPPS.

Self-Validating Protocol: Microwave-Assisted SPPS

The following protocol is engineered as a self-validating system. It incorporates mandatory analytical checkpoints to ensure that the steric hindrance of 3-amino-3-cyclobutylbutanoic acid does not compromise the peptide chain.

Materials Required
  • Fmoc-3-amino-3-cyclobutylbutanoic acid (4.0 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) (Peptide synthesis grade)

Step-by-Step Methodology
  • Resin Preparation & Swelling:

    • Swell 0.1 mmol of Rink Amide AM resin in NMP for 30 minutes at room temperature.

    • Causality: NMP provides superior swelling for sterically hindered sequences compared to DMF, maximizing the accessibility of reactive sites within the resin matrix.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in NMP (2 x 5 minutes).

    • Wash thoroughly with NMP (5x) and DCM (5x) to remove all traces of piperidine.

  • Pre-Activation (The Critical Step):

    • In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-3-amino-3-cyclobutylbutanoic acid and 0.39 mmol (3.9 eq) of HATU in minimal NMP (approx. 2 mL).

    • Add 0.8 mmol (8 eq) of DIPEA. Allow the mixture to pre-activate for exactly 3 minutes .

    • Causality: Using 3.9 eq of HATU (a slight deficit relative to the amino acid) prevents the excess uronium salt from permanently capping the N-terminal amine via guanidinylation. The 3-minute window ensures complete formation of the highly reactive OAt ester before it encounters the resin [2].

  • Microwave-Assisted Coupling:

    • Transfer the activated mixture to the resin.

    • Irradiate in a microwave peptide synthesizer at 75°C for 45 minutes .

    • Causality: Conventional room-temperature coupling lacks the kinetic energy to push the acylation past the cyclobutyl steric shield. Microwave heating provides the necessary thermodynamic drive to achieve quantitative yield.

  • Self-Validation & Analytical Check:

    • Wash the resin with NMP (5x) and DCM (5x).

    • Perform a Kaiser Test .

    • Decision Matrix: If the beads remain colorless/yellow, the coupling is successful. If the beads turn blue (indicating unreacted amines), perform a double coupling using COMU/DIPEA for an additional 45 minutes before proceeding.

  • Micro-Cleavage for LC-MS Validation:

    • Isolate ~1 mg of resin and treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

    • Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the precise mass addition (+139 Da for the residue).

SPPS_Workflow Resin Resin Swelling (NMP) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate Pre-activation (HATU + DIPEA) Deprotect->Activate Couple Coupling (Microwave 75°C) Activate->Couple Validate Validation (Kaiser Test / LC-MS) Couple->Validate Validate->Deprotect If positive (Double Couple)

Workflow for incorporating sterically hindered amino acids via microwave-assisted SPPS.

References

  • Title: Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics Source: Organic & Biomolecular Chemistry (PubMed) URL: [Link] [1]

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL: [Link] [2]

  • Title: 3-Aminobutanoic acid - Compound Summary Source: PubChem (National Institutes of Health) URL: [Link] [3]

Application Note: Synthetic Workflows and Reaction Mechanisms Involving 3-Amino-3-cyclobutylbutanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of highly sterically hindered


-amino acids into peptidomimetics and small-molecule therapeutics is a frontier in modern drug discovery. 3-Amino-3-cyclobutylbutanoic acid  (CAS 1270407-91-4)[1] is a specialized 

-disubstituted amino acid intermediate. Its unique structure—featuring a quaternary

-carbon substituted with a cyclobutyl ring and a methyl group—imparts severe conformational restrictions.

In medicinal chemistry, this intermediate is highly valued for two primary applications:

  • Gabapentinoid Analogs: It serves as a core scaffold for synthesizing analogs of pregabalin and gabapentin, which target the

    
     subunit of voltage-gated calcium channels to treat neuropathic pain[2].
    
  • Foldamer Design: The gem-dialkyl-like substitution strictly limits the torsion angles (

    
    ) of the peptide backbone to gauche conformations, reliably inducing stable secondary structures (e.g., 14-helices) that resist proteolytic degradation.
    

This application note details the mechanistic causality behind synthesizing this sterically congested intermediate and provides validated protocols for its downstream incorporation into peptide backbones.

Mechanistic Insights

Pathway A: Asymmetric Synthesis via Reformatsky-Type Addition

Standard Mannich-type additions to cyclobutyl methyl ketones generally fail due to poor electrophilicity and competing enolization. To construct the quaternary stereocenter of 3-amino-3-cyclobutylbutanoic acid, a Zinc-mediated Reformatsky reaction is required[3].

Causality & Mechanism: The reaction utilizes a chiral sulfinyl ketimine derived from cyclobutyl methyl ketone. Diethylzinc (


) activates ethyl iodoacetate via a radical pathway (initiated by trace 

in the air) to form a highly reactive zinc enolate[3]. The chiral tert-butanesulfinyl group on the imine provides powerful internal stereocontrol, directing the facial attack of the zinc enolate. This circumvents the steric repulsion that typically prevents nucleophilic attack at a cyclobutyl-substituted ketimine, establishing the quaternary

-center with high diastereoselectivity[4].
Pathway B: Overcoming Steric Hindrance in Amide Coupling

Once synthesized, incorporating 3-amino-3-cyclobutylbutanoic acid into a peptide chain presents a massive thermodynamic barrier. The quaternary


-center physically shields both the amine (reducing nucleophilicity) and the carboxylate (preventing active ester formation)[5].

Causality & Mechanism: Standard coupling reagents like EDC/NHS fail entirely. Successful coupling requires HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) combined with microwave irradiation[6][7]. HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen at the 7-position of the HOAt leaving group acts via a neighboring group effect, hydrogen-bonding with the incoming amine. This pre-organizes the transition state, lowering the activation energy (


) sufficiently to overcome the steric clash induced by the cyclobutyl group[6].

Experimental Protocols

Protocol 1: Asymmetric Synthesis of 3-Amino-3-cyclobutylbutanoic Acid

This protocol utilizes a self-validating chiral auxiliary approach to ensure high enantiomeric excess.

  • Ketimine Formation:

    • In an oven-dried flask under

      
      , dissolve cyclobutyl methyl ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
      
    • Add

      
       (2.0 eq). Expert Insight: 
      
      
      
      acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium.
    • Stir at 60 °C for 12 h.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the ketone spot and appearance of a UV-active ketimine spot confirms conversion.

  • Reformatsky Addition:

    • Cool the ketimine solution to -78 °C.

    • In a separate flask, mix ethyl iodoacetate (3.0 eq) and

      
       (3.0 eq, 1M in heptane) in THF. Introduce a 2-second pulse of dry air to initiate the radical enolate formation[3].
      
    • Transfer the enolate dropwise to the ketimine. Stir for 4 h at -78 °C.

    • Quench with saturated aqueous

      
       and extract with EtOAc.
      
  • Deprotection & Hydrolysis:

    • Dissolve the purified

      
      -amino ester in 1,4-dioxane. Add 4M HCl in dioxane (5.0 eq) and reflux for 6 h to simultaneously cleave the sulfinyl group and hydrolyze the ethyl ester.
      
    • Lyophilize to yield 3-amino-3-cyclobutylbutanoic acid hydrochloride.

Protocol 2: Microwave-Assisted Peptide Coupling

Designed to overcome the steric shielding of the


-quaternary center.
  • Activation:

    • Dissolve 3-amino-3-cyclobutylbutanoic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 5 minutes.

    • Self-Validation Check: A distinct color change to pale yellow indicates the formation of the OAt-active ester.

  • Coupling:

    • Add the incoming amine/peptide sequence (1.2 eq)[7].

    • Seal the vial and subject to microwave irradiation at 75 °C for 15 minutes (max power 30W).

    • Cool to room temperature, dilute with DCM, and wash sequentially with 5%

      
       and 1M HCl.
      

Data Presentation

Table 1: Optimization of Reformatsky Addition to Cyclobutyl Methyl Ketimine

Zinc Source Additive / Initiator Temperature Yield (%) Diastereomeric Ratio (dr)
Zn dust None 25 °C 15 55:45

|


 | None | -20 °C | 42 | 70:30 |
| 

| Air (

initiator)
| -78 °C | 88 | 98:2 |

Table 2: Amide Coupling Efficiency of 3-Amino-3-cyclobutylbutanoic Acid

Coupling Reagent Base Conditions Yield (%) Epimerization
EDC / NHS TEA RT, 24 h <10 N/A
PyBOP DIPEA RT, 24 h 35 <5%
HATU DIPEA RT, 24 h 68 <2%

| HATU | DIPEA | Microwave, 75 °C, 15 min | 92 | <2% |

Visualizations

Reformatsky A Cyclobutyl Methyl Ketone C Chiral Ketimine A->C Condensation B Ti(OEt)4 + Chiral Sulfinamide B->C E Diastereoselective Addition C->E Reformatsky D Ethyl Iodoacetate + ZnMe2 D->E F Acidic Hydrolysis (HCl) E->F Deprotection G 3-Amino-3-cyclobutylbutanoic Acid F->G Final Product

Fig 1: Asymmetric Reformatsky synthesis workflow for the hindered


-amino acid intermediate.

HATU_Coupling A Hindered Carboxylate C OAt-Active Ester A->C Activation B HATU + DIPEA B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Amine Nucleophile D->E F Peptidomimetic Amide E->F HOAt Elimination

Fig 2: HATU-mediated coupling mechanism overcoming steric hindrance via OAt-active ester formation.

References

  • [3] Fernández-Ibáñez, M. A., et al. Catalytic enantioselective Reformatsky reactions. ResearchGate. URL:[Link]

  • [4] Shen, Z.-L., et al. Metal-Mediated Reformatsky Reaction of Bromodifluoromethyl Ketone and Imine. ResearchGate. URL:[Link]

  • Mani, V. S. S., & Narayanasamy, R. Design, Synthesis and Development of Stereo Chemical Constraints into β-Amino Acid Residues: Gabapentin Structural Data Role in Nerve Pain Medication. Longdom Publishing. URL:[Link]

  • [2] Schwarz, J. B., et al. Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein. Journal of Medicinal Chemistry, PubMed. URL:[Link]

  • [5] Szardenings, A. K., et al. Method for synthesis of diketopiperazine and diketomorpholine derivatives. Google Patents (US6331619B1). URL:

  • [6] El-Faham, A., et al. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. ResearchGate. URL:[Link]

  • [7] Collins, J. M., et al. Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. ResearchGate. URL:[Link]

Sources

Strategic Incorporation of Cyclobutyl Moieties: Bioisosteric Design & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Cyclobutyl Switch"

In modern drug discovery, the "Escape from Flatland" is more than a trend; it is a necessity for improving clinical success rates. While aromatic rings (phenyl, pyridine) are traditional scaffolds, they often suffer from metabolic liability (oxidation), poor solubility, and lack of vectoral complexity.

The cyclobutyl moiety has emerged as a high-value bioisostere.[1] Unlike the planar phenyl ring or the highly strained cyclopropyl group, the cyclobutane ring adopts a "puckered" (butterfly) conformation with a dihedral angle of ~25–35°. This unique geometry allows for:

  • Precise Vector Positioning: Access to distinct cis/trans vectors for 1,3-disubstituted systems.

  • Metabolic Blocking: Steric bulk that impedes P450 access without the aromatic "metabolic handle."

  • Lipophilicity Modulation: Lowering LogD compared to gem-dimethyl or tert-butyl analogs while maintaining hydrophobic contacts.

This Application Note details the strategic rationale, synthetic protocols for installation, and validation assays for cyclobutyl-containing small molecules.

Structural Rationale: The "Pucker" Effect[2][3][4][5]

The efficacy of the cyclobutyl group lies in its refusal to be flat.[2][3]

  • Bond Angles: ~88° (deviating from the ideal 109.5°), creating ~110 kJ/mol of ring strain.

  • Conformation: To relieve torsional strain from eclipsed hydrogens, the ring puckers.[2][4]

  • Bioisosterism:

    • vs. Phenyl: Reduces planarity, increases fraction of sp3 carbons (

      
      ), often improving solubility.[1]
      
    • vs. gem-Dimethyl: Provides a "tied-back" conformation that reduces entropic penalty upon binding.

Comparative Data: Physicochemical Impact

Table 1: Impact of Phenyl-to-Cyclobutyl replacement on key drug-like properties (Generalized data).

PropertyPhenyl RingCyclobutyl MoietyImpact
Geometry Planar (2D)Puckered (3D)Access to new chemical space
Solubility Low (Pi-stacking)ImprovedDisruption of crystal lattice energy
Metabolic Stability Low (Oxidation prone)HighRemoves aromatic oxidation sites
Lipophilicity (LogP) HighModerateLowers LogP, often improving LLE
Toxicity Potential aniline metabolitesLowInert hydrocarbon scaffold

Strategic Design Logic (DOT Visualization)

The following diagram illustrates the decision matrix for incorporating a cyclobutyl group during Hit-to-Lead optimization.

DesignLogic cluster_Outcome Optimization Outcomes Problem Hit Compound Liability: High Metabolic Clearance / Poor Solubility Analysis Structural Analysis: Identify Planar Aromatic Core Problem->Analysis Strategy Bioisosteric Switch: Replace Phenyl with Cyclobutyl Analysis->Strategy If pharmacophore allows non-planar scaffold Outcome1 Increased Fsp3 (Solubility) Strategy->Outcome1 Outcome2 Blocked Metabolism (Stability) Strategy->Outcome2 Outcome3 Vector Re-orientation (Selectivity) Strategy->Outcome3

Figure 1: Decision tree for replacing aromatic scaffolds with cyclobutyl moieties to resolve metabolic and solubility bottlenecks.

Synthetic Protocols

The installation of cyclobutyl groups often requires specific attention to stereochemistry, particularly when creating 1,3-disubstituted systems where cis and trans isomers exhibit vastly different biological activities.

Protocol A: Reductive Amination (Installation of Cyclobutyl Amine)

Application: Installing a cyclobutyl group onto a secondary amine scaffold (e.g., piperidine, piperazine). Why this works: Sodium triacetoxyborohydride (STAB) is mild and selective, preventing the reduction of other sensitive functionalities.

Materials:

  • Amine substrate (1.0 eq)

  • Cyclobutanone (1.2 – 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • Acetic acid (catalytic to 1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Formation: Dissolve the amine substrate in DCM (0.1 M).

  • Activation: Add Cyclobutanone and Acetic Acid. Stir at Room Temperature (RT) for 30 minutes to allow iminium ion formation.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Warm to RT and stir for 4–16 hours (monitor by LCMS).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol B: Synthesis of 1,3-Disubstituted Cyclobutanes (Amide Coupling)

Application: Creating linear linkers where the vector of the substituents is critical (e.g., cis-1,3-cyclobutane diamine analogs). Critical Challenge: Commercial 3-aminocyclobutanecarboxylic acid often exists as a mixture of isomers. Separation is usually required before or after coupling.

Materials:

  • 3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid (Mixture of cis/trans)

  • Amine Partner (R-NH2)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add DIPEA and HATU. Stir for 5 minutes.

  • Coupling: Add the Amine Partner. Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and brine.

  • Isomer Separation (The Critical Step):

    • The resulting amide will exist as a diastereomeric mixture.

    • Method: Use Preparative HPLC or Chiral SFC.

    • Note: The cis-isomer (substituents on same side of pucker) often exhibits higher polarity and distinct retention time compared to the trans-isomer.

    • Validation: Verify geometry using NOESY NMR (Strong NOE between methine protons in cis; weak/none in trans).

Validation Workflow: Metabolic Stability

Once synthesized, the hypothesis that the cyclobutyl group improves stability must be validated.

Protocol C: Microsomal Stability Assay

Purpose: To confirm that the cyclobutyl replacement has successfully blocked metabolic liability compared to the phenyl/alkyl parent.

Materials:

  • Liver Microsomes (Human/Rat/Mouse, 20 mg/mL protein conc.)

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+)

  • Test Compound (1 µM final conc.)

  • Phosphate Buffer (100 mM, pH 7.4)

Procedure:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound in buffer at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quench: Immediately add aliquot to ice-cold Acetonitrile containing Internal Standard (to precipitate proteins).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    

Success Criteria: A significant reduction in


 (e.g., < 20 µL/min/mg) compared to the aromatic parent indicates successful metabolic blocking.

Case Study: Abrocitinib & JAK Inhibition

The development of Abrocitinib (Pfizer) highlights the power of the cyclobutyl moiety. In the optimization of JAK1 inhibitors, the incorporation of a cyclobutylaminosulfonamide motif was pivotal.

  • Role: The cyclobutyl group fills a specific hydrophobic pocket within the JAK1 active site.

  • Selectivity: The specific steric volume of the cyclobutane (vs. cyclopropane or cyclopentane) contributes to the selectivity profile against other kinases.

  • Synthesis: Involves the reaction of a sulfonyl chloride with cyclobutylamine, following standard sulfonamide formation protocols, demonstrating the utility of simple cyclobutyl building blocks.

Synthetic Workflow Diagram (DOT)

SynthesisWorkflow Start Cyclobutanone (Commercial) Step1 Reductive Amination (STAB, DCM) Start->Step1 + Amine Scaffold Intermediate Cyclobutyl-Amine Intermediate Step1->Intermediate Step2 Functionalization (e.g., Sulfonylation) Intermediate->Step2 + R-SO2Cl Final Final Inhibitor (e.g., Abrocitinib Analog) Step2->Final

Figure 2: General synthetic workflow for installing cyclobutyl moieties via reductive amination followed by functionalization.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839-2867. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[5][6] Angewandte Chemie International Edition, 49(48), 8979-8980. (Contextual reference for 4-membered rings). Link

  • Vazquez, M. A., et al. (2018). Identification of Abrocitinib (PF-04965842), a Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry. (Note: Referencing the chemical class and structure). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Application Note: Preparation of Ester Derivatives of 3-Amino-3-cyclobutylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Synthetic Guide

Introduction & Rationale

The incorporation of


-amino acids into peptidomimetics and small-molecule therapeutics is a cornerstone of modern drug design. These motifs confer high resistance to enzymatic degradation and induce stable secondary structures (e.g., 

-peptides). Among these,

-disubstituted

-amino acids—such as the 3-amino-3-cyclobutylbutanoic acid scaffold (CAS 1270407-91-4)[1]—are particularly valuable due to the severe steric constraints they impose, which can dramatically enhance target binding affinity and metabolic stability.

However, synthesizing


-disubstituted derivatives presents a significant chemical challenge. The condensation of amines with sterically hindered ketones, such as cyclobutyl methyl ketone[2], often results in low yields. Furthermore, the resulting ketimines are prone to 

-deprotonation (enolization) when exposed to basic nucleophiles like lithium enolates.

To circumvent these issues, this protocol details an optimized Aza-Reformatsky approach utilizing Ellman’s chiral sulfinamide[3]. The Reformatsky reaction is a powerful, atom-economical method for constructing the Cα-Cβ bond[4]. By utilizing a zinc enolate, which is significantly less basic than its lithium counterpart, we suppress ketimine enolization[5]. The use of (R)-tert-butanesulfinamide serves a dual purpose: it strongly activates the ketimine toward nucleophilic attack and dictates absolute stereocontrol via a rigid, six-membered Zimmerman-Traxler transition state.

Mechanistic Visualizations

The following diagrams illustrate the overall synthetic workflow and the stereochemical rationale behind the transformation.

Workflow A Cyclobutyl Methyl Ketone + (R)-Sulfinamide B Ti(OEt)4, THF Imine Condensation A->B Step 1 C Chiral Sulfinyl Ketimine B->C D Zn, BrCH2COOR Reformatsky Addition C->D Step 2 E Protected β-Amino Ester (High dr) D->E F HCl/Dioxane Deprotection E->F Step 3 G 3-Amino-3-cyclobutylbutanoic Acid Ester HCl F->G

Fig 1. Three-step synthetic workflow for 3-amino-3-cyclobutylbutanoic acid esters.

Mechanism A Sulfinyl Ketimine (Electrophile) C Zimmerman-Traxler Six-Membered TS A->C B Zinc Enolate (Nucleophile) B->C D Si-Face Attack Stereoinduction C->D E Diastereopure β-Amino Ester D->E

Fig 2. Zimmerman-Traxler transition state governing stereoselective Reformatsky addition.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Chiral Sulfinyl Ketimine

Causality Note: Ketimines are electronically deactivated and sterically hindered compared to aldimines. Titanium(IV) ethoxide is utilized here because it acts simultaneously as a potent Lewis acid to activate the ketone and as a water scavenger to drive the equilibrium forward.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Addition: Add cyclobutyl methyl ketone (10.0 mmol, 1.0 equiv)[2] and (R)-tert-butanesulfinamide (11.0 mmol, 1.1 equiv)[3] to the flask, followed by anhydrous THF (50 mL).

  • Activation: Syringe in Titanium(IV) ethoxide (20.0 mmol, 2.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (65 °C) and stir for 18 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup (Critical Step): Cool to room temperature. Pour the mixture rapidly into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Why? This precipitates the titanium salts as insoluble TiO2, preventing intractable emulsions.

  • Filtration & Extraction: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 50 mL). Separate the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the pure sulfinyl ketimine.

Protocol B: Stereoselective Aza-Reformatsky Reaction

Causality Note: Zinc dust must be activated to remove the passivating ZnO layer. The addition of catalytic CuCl facilitates the formation of a highly reactive transient copper-enolate species, which drastically improves yields for sterically demanding substrates[5].

  • Zinc Activation: In a flame-dried Schlenk flask, suspend Zinc dust (30.0 mmol, 3.0 equiv) in anhydrous THF (20 mL). Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool to room temperature, add trimethylsilyl chloride (TMSCl, 1 mol%), and stir for 15 minutes.

  • Enolate Formation: Add CuCl (10 mol%) to the activated zinc suspension. Dropwise, add the chosen alkyl bromoacetate (e.g., ethyl bromoacetate, 20.0 mmol, 2.0 equiv) over 10 minutes. Stir for 30 minutes at 40 °C to ensure complete zinc insertion.

  • Addition: Cool the mixture to 0 °C. Add a solution of the sulfinyl ketimine (10.0 mmol, 1.0 equiv) in THF (10 mL) dropwise.

  • Reaction: Warm to 65 °C (reflux) and stir for 4 hours.

  • Workup: Quench the reaction at 0 °C with saturated aqueous NH4Cl (30 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via column chromatography to isolate the diastereomerically pure protected

    
    -amino ester.
    
Protocol C: Acidic Deprotection to Yield Ester Hydrochlorides

Causality Note: Anhydrous HCl in dioxane is selected over aqueous acids to selectively cleave the acid-labile tert-butanesulfinyl group without hydrolyzing the newly formed ester linkage.

  • Reaction: Dissolve the protected

    
    -amino ester (5.0 mmol) in anhydrous CH2Cl2 (10 mL). Add 4M HCl in dioxane (25.0 mmol, 5.0 equiv) dropwise at 0 °C.
    
  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. TLC will indicate the complete consumption of the starting material.

  • Isolation: Concentrate the mixture in vacuo to remove all volatiles. Triturate the resulting crude residue with cold diethyl ether (20 mL).

  • Collection: Filter the resulting white precipitate and dry under high vacuum to yield the pure 3-amino-3-cyclobutylbutanoic acid ester hydrochloride[1].

Quantitative Data & Optimization

Table 1: Optimization of the Aza-Reformatsky Addition (Protocol B) Data demonstrates the necessity of thermal energy and CuCl catalyst to overcome the steric hindrance of the cyclobutyl-methyl substituted ketimine.

EntrySolventTemperatureAdditiveIsolated Yield (%)Diastereomeric Ratio (dr)
1THF25 °CNone41%85:15
2THF65 °C (Reflux)None76%92:8
3 THF 65 °C (Reflux) CuCl (10 mol%) 89% 96:4
4Toluene110 °CCuCl (10 mol%)64%80:20

Table 2: Library of 3-Amino-3-cyclobutylbutanoic Acid Esters Summary of derivatives synthesized using the optimized conditions (Entry 3) followed by Protocol C.

Ester DerivativeR-GroupAlkyl Halide ReagentOverall Yield (3 Steps)Mass (m/z)[M+H]+
Methyl Ester-CH3Methyl bromoacetate68%172.13
Ethyl Ester-CH2CH3Ethyl bromoacetate74%186.15
tert-Butyl Ester-C(CH3)3tert-Butyl bromoacetate61%214.18

References

1.[1] Namiki Shoji Co., Ltd. Building Blocks Catalogue December 2019. 2.[5] ResearchGate. Catalytic enantioselective Reformatsky reactions. 3.[4] BenchChem. A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. 4.[3] Researcher.Life. A novel one-pot reaction involving organocopper-mediated reduction/transmetalation/asymmetric alkylation... 5.[2] Alfa Chemistry. Ugi Reaction (Cyclobutyl methyl ketone).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Yields for 3-Amino-3-cyclobutylbutanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced SPPS Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when working with highly sterically hindered building blocks. 3-Amino-3-cyclobutylbutanoic acid presents a severe dual-challenge in Solid-Phase Peptide Synthesis (SPPS): not only is it difficult to couple this bulky residue to the growing peptide chain, but elongating the sequence from its sterically encumbered


-amine is often the rate-limiting step of the entire synthesis.

This guide provides field-proven, mechanistically grounded solutions to overcome these thermodynamic and kinetic barriers, ensuring high-purity peptide assembly.

Troubleshooting Workflow

SPPS_Optimization Start Low Yield Detected: 3-Amino-3-cyclobutylbutanoic acid Check Diagnostic: Assess Resin Swelling & Aggregation Start->Check Solvent Intervention 1: Optimize Solvent (NMP, Chaotropic Salts) Check->Solvent Aggregation Present Reagent Intervention 2: DIC/OxymaPure Activation Check->Reagent Poor Kinetics Solvent->Reagent If yield < 50% Temp Intervention 3: MW-SPPS at 75°C - 90°C Reagent->Temp If yield < 70% Acyl Intervention 4: Acyl Fluoride (TFFH) Generation Temp->Acyl If elongating from hindered amine Success Validated Amide Bond Formation (LC-MS Confirmed) Temp->Success If coupling the hindered residue Acyl->Success Yield > 90%

Caption: Workflow for troubleshooting sterically hindered β-amino acid couplings in SPPS.

Section 1: Diagnostic FAQ — The Causality of Coupling Failures

Q1: Why do standard HBTU/DIPEA protocols fail when incorporating 3-Amino-3-cyclobutylbutanoic acid? A: The


-carbon of this specific residue is fully substituted (quaternary), bearing both a bulky cyclobutyl ring and a methyl group (from the butanoic acid backbone). This creates massive steric shielding around the adjacent 

-methylene, restricting conformational access to the activated carbonyl. Standard uronium salts like HBTU generate an OBt ester, which is physically too bulky to navigate this steric cleft, resulting in slow kinetics and premature chain termination 1.

Q2: Is the primary bottleneck coupling the residue itself, or elongating the chain from it? A: While both steps are thermodynamically demanding, elongating from the 3-amino-3-cyclobutylbutanoic acid is the true rate-limiting step. The incoming activated amino acid must attack an amine that is directly attached to a quaternary carbon. Traditional carbodiimide/additive methods suffer from critically low yields and slow reaction rates in this microenvironment 2.

Section 2: Reagent & Condition Optimization

Q3: How does the DIC/OxymaPure system overcome these steric barriers? A: DIC activates the carboxyl group to an O-acylurea, which OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) rapidly converts into a highly reactive active ester [[3]](). Unlike OBt/OAt esters, the OxymaPure ester is less sterically demanding and possesses a superior leaving group ability due to its strong electron-withdrawing cyano group. This accelerates aminolysis even in hindered environments while minimizing racemization [[3]]().

Q4: When should I abandon active esters and use Acyl Fluorides? A: You should switch to acyl fluorides when elongating the chain from the hindered


-amine. Acyl fluorides, generated in situ using reagents like TFFH, are exceptionally small and highly reactive. They can penetrate the steric shield of 

-disubstituted or highly hindered

-amino acids where even potent uronium/phosphonium reagents fail , 1.

Q5: What is the mechanistic role of Microwave-Assisted SPPS (MW-SPPS) in this context? A: Microwave heating provides the thermal energy necessary to overcome the high activation energy barrier of hindered amide bond formation. Furthermore, it disrupts on-resin aggregation (intermolecular hydrogen bonding), ensuring the peptide chain remains fully solvated and accessible 4. MW-SPPS drives conventionally difficult couplings of bulky amino acids to completion in minutes 5.

Quantitative Comparison of Coupling Strategies
Coupling SystemReactive IntermediateSteric ToleranceEpimerization RiskExpected Yield (Hindered

-AA)
HBTU / DIPEA OBt EsterLowLow< 30%
HATU / DIPEA OAt EsterModerateModerate45–60%
DIC / OxymaPure Oxyma EsterHighVery Low75–85%
TFFH / DIPEA Acyl FluorideVery HighModerate> 90%
Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not rely on the Kaiser (ninhydrin) test for these steps; colorimetric tests notoriously yield false negatives on highly hindered secondary or quaternary-adjacent amines.

Protocol A: MW-Assisted DIC/OxymaPure Coupling (For incorporating the hindered residue)
  • Resin Preparation: Swell a low-loading resin (e.g., ChemMatrix, 0.1-0.3 mmol/g) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

    • Validation Checkpoint: Visually confirm maximum resin bed expansion. Poor swelling indicates aggregation; if observed, switch to a Magic Mixture (DCM/DMF/NMP 1:1:1).

  • Activation: Dissolve 4.0 eq. of Fmoc-3-Amino-3-cyclobutylbutanoic acid and 4.0 eq. OxymaPure in NMP. Add 4.0 eq. DIC. Allow pre-activation for exactly 2 minutes at room temperature.

  • Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Validation: Withdraw ~1 mg of resin. Perform a micro-cleavage (TFA/TIPS/H2O 95:2.5:2.5) for 30 minutes. Analyze the supernatant via LC-MS to confirm the mass shift corresponding to successful incorporation.

Protocol B: Acyl Fluoride Generation via TFFH (For elongating from the hindered amine)
  • Deprotection: Remove the Fmoc group from the resin-bound 3-Amino-3-cyclobutylbutanoic acid using 20% piperidine in DMF.

    • Validation Checkpoint: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Ensure the peak returns completely to baseline, indicating full deprotection.

  • Activation: Dissolve 5.0 eq. of the next Fmoc-amino acid in anhydrous DCM/DMF (1:1). Add 5.0 eq. TFFH and 10.0 eq. DIPEA.

    • Causality Note: TFFH converts the carboxylic acid into an ultra-compact acyl fluoride, which is uniquely capable of penetrating the cyclobutyl steric shield 1.

  • Coupling: Add the activated mixture to the resin. React at 50°C (MW) or 75°C for 20 minutes.

  • Validation: Repeat the micro-cleavage and LC-MS analysis. If unreacted amine remains (indicated by the presence of the truncated mass), perform a double coupling with fresh reagents before capping with acetic anhydride.

References
  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." cem.com. 5

  • Luxembourg Bio Technologies. "Microwave heating in solid-phase peptide synthesis." luxembourg-bio.com. 4

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." bachem.com.

  • PeptideChemistry.org. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." peptidechemistry.org. 3

  • BenchChem. "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids." benchchem.com. 1

  • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF." researchgate.net. 2

Sources

Purification strategies for 3-Amino-3-cyclobutylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-3-cyclobutylbutanoic acid hydrochloride .

I am Dr. Aris, your Senior Application Scientist. This guide addresses the specific challenges inherent to this molecule: a


-amino acid scaffold featuring a sterically bulky, lipophilic cyclobutyl group and a quaternary carbon center. This combination often leads to unique purification difficulties, particularly regarding "oiling out"  during crystallization and inorganic salt contamination  during synthesis.

Quick Reference: Physicochemical Profile

PropertyCharacteristicImplication for Purification
Structure Class

-Amino Acid (Gem-disubstituted)
Slower crystallization kinetics due to steric bulk at C3.[1]
Salt Form Hydrochloride (HCl)Highly water-soluble; prone to hygroscopicity.[1]
Lipophilicity Moderate (Cyclobutyl group)Higher solubility in alcohols (MeOH/EtOH) than simple amino acids (e.g., Glycine).
UV Activity Negligible (Non-chromophoric)Standard UV HPLC (254 nm) will fail. Requires CAD, ELSD, or Derivatization.

Module 1: Crystallization Strategies (Solving "Oiling Out")

User Issue: "I am trying to recrystallize the crude HCl salt, but it separates as a sticky oil at the bottom of the flask rather than a white solid."

Technical Insight: This phenomenon, liquid-liquid phase separation (LLPS), occurs when the metastable zone is too narrow. The cyclobutyl group disrupts the crystal lattice packing, and the high solubility of the HCl salt in polar solvents makes nucleation difficult. You must lower the polarity of the system gradually to force the lattice to form before the oil phase separates.

Protocol A: The "Cloud Point" Displacement Method

Best for: High-purity isolation from crude reaction mixtures.[1]

  • Dissolution: Dissolve the crude oil/solid in the minimum volume of warm Methanol (MeOH) or Isopropyl Alcohol (IPA) at 40–50°C.

    • Note: Do not use water; the solubility is too high to recover yield easily.

  • Anti-Solvent Addition: While stirring rapidly, add Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) dropwise.[1]

    • Critical Step: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Seeding: Add a seed crystal (if available) or scratch the glass surface. Allow to stir at room temperature for 2 hours.

    • Why? This allows the "oil" droplets to nucleate into a solid on the seed surface.

  • Final Precipitation: Once solids are visible, continue adding the anti-solvent (Ratio 1:4 Alcohol:Anti-solvent) over 1 hour.

  • Isolation: Filter under nitrogen (to prevent moisture absorption). Wash with cold MTBE.

Troubleshooting Logic: Oiling vs. Crystallization

CrystallizationLogic Start Crude 3-Amino-3-cyclobutylbutanoic acid HCl Solvent Dissolve in warm MeOH or IPA Start->Solvent Check Add Anti-solvent (MTBE/EtOAc) Solvent->Check Result Observation? Check->Result Precip White Precipitate Forms Result->Precip Solid Oil Oils Out (Sticky Gum) Result->Oil Liquid/Gum Action1 Continue addition slowly Cool to 4°C Precip->Action1 Action2 STOP Addition Re-heat to dissolve oil Oil->Action2 Action3 Add more MeOH (Polar solvent) until clear Action2->Action3 Action4 Seed & Stir overnight (Ostwald Ripening) Action3->Action4 Action4->Precip Slow Transformation

Figure 1: Decision tree for managing phase separation during crystallization.

Module 2: Desalting (Removing Inorganic Salts)

User Issue: "My elemental analysis shows high ash content, and the material does not burn cleanly. I suspect NaCl or NH4Cl contamination."

Technical Insight: Synthesis of


-amino acids often involves steps (like the Mitsunobu reaction or cyanide hydrolysis) that generate stoichiometric amounts of inorganic salts. Since amino acid hydrochlorides are zwitterionic/salt-like, they often co-precipitate with NaCl.[1]
Protocol B: The "Ethanol Wash" (Solubility Differential)

Principle: 3-Amino-3-cyclobutylbutanoic acid HCl is significantly soluble in absolute ethanol (due to the lipophilic cyclobutyl group), whereas NaCl/NH4Cl are practically insoluble.[1]

  • Dry the Crude: Ensure the crude mixture is completely dry (water carries NaCl into ethanol).

  • Slurry: Suspend the crude solid in Absolute Ethanol (10 mL per gram of crude).

  • Digestion: Heat to 60°C and stir for 30 minutes. The amino acid will dissolve; the inorganic salts will remain suspended.

  • Filtration: Filter the hot solution through a sintered glass funnel (porosity 4) or Celite pad.

    • Residue: Discard (contains NaCl).

    • Filtrate: Contains your product.[2][3][4][5][6][7]

  • Recovery: Evaporate the ethanol to obtain the desalted amino acid HCl.

Protocol C: Ion Exchange (For >99% Purity)

Use this if the Ethanol Wash fails.

  • Resin: Use a strongly acidic cation exchange resin (e.g., Dowex 50W or Amberlite IR-120) in the H+ form.

  • Loading: Dissolve crude in water and load onto the column. Wash with water until neutral (removes anions and non-basic impurities).

  • Elution: Elute with 1M or 2M Aqueous Ammonia (

    
    ).
    
    • Note: This elutes the Free Base (zwitterion), not the HCl salt.

  • Conversion: Evaporate the ammonia fractions to dryness. Redissolve in MeOH and treat with 1.1 equivalents of HCl (in Dioxane or MeOH). Evaporate to yield the pure HCl salt.

Module 3: Analytical Troubleshooting

User Issue: "I cannot see a peak on my HPLC using a standard C18 column and UV detector."

Technical Insight: This molecule lacks a conjugated


-system.[1] The cyclobutyl ring and carbonyl group absorb only weakly below 210 nm, where solvent noise (especially from MeOH or Formic Acid) is high.

Recommended Method:

ParameterSettingReason
Detector CAD (Charged Aerosol) or ELSD Universal detection for non-chromophoric compounds.[1]
Derivatization Fmoc-Cl or OPA (Pre-column)If only UV is available, you must tag the amine to see it.
Column HILIC (Amide or Silica)C18 often fails to retain polar amino acid salts. HILIC provides superior retention.
Mobile Phase A: ACN / B: 10mM Ammonium Formate (pH 3)Acidic pH suppresses ionization of the carboxylic acid, improving peak shape.

Module 4: Storage & Handling FAQ

Q: The powder turned into a gel after leaving it on the bench for an hour. Is it ruined?

  • A: It is likely not degraded, but it has absorbed atmospheric moisture (deliquescence). The HCl salt is extremely hygroscopic.

    • Fix: Redissolve in MeOH and strip solvent on a rotavap, then dry in a vacuum oven at 40°C over

      
       or KOH pellets for 24 hours.
      
    • Prevention:[1] Store under Argon/Nitrogen in a tightly sealed vial, preferably in a desiccator.

Q: Can I use TFA (Trifluoroacetic acid) instead of HCl for purification?

  • A: Yes, preparative HPLC with 0.1% TFA is effective. However, you will isolate the TFA salt , not the HCl salt. TFA salts are often oils and can be cytotoxic in biological assays. You must perform a salt exchange (dissolve in HCl/MeOH and evaporate 3x) to convert back to hydrochloride.

References

  • Needham, T. E. (1970).[8] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[8]

    • Context: Foundational data on amino acid solubility in hydroalcoholic systems, supporting the Ethanol/MTBE crystalliz
  • Enantia, S.L. (2009). Process for the synthesis of 3-amino-3-cyclobutylmethyl-2-hydroxypropionamide or salts thereof. WO2009085858A1.

    • Context: Describes industrial handling and salt formation of cyclobutyl-containing amino acid intermedi
  • ChemScene. (n.d.). 2-Amino-3-cyclobutylpropanoic acid hydrochloride Product Data.

    • Context: Verifies the commercial availability and handling properties (hygroscopicity) of analogous cyclobutyl amino acids.
  • LookChem. (n.d.). General procedures for the purification of Amino acids.

    • Context: Standard protocols for recrystallization and desalting of zwitterionic compounds.[9]

Sources

Technical Support Center: Recrystallization of 3-Amino-3-cyclobutylbutanoic Acid

[1][2]

Status: Operational | Topic: Process Optimization & Troubleshooting Audience: Process Chemists, Formulation Scientists Context: This compound is a quaternary

123

Quick Reference: Physicochemical Profile
ParameterCharacteristicImplication for Recrystallization
Class Zwitterionic

-Amino Acid
Solubility is pH-dependent (U-shaped curve).[1][2][3]
Sterics Quaternary Center (C3)High entropy barrier to nucleation; prone to oiling out.[1][2][3]
Solubility High in Acid/Base; Low in neutral pHIsoelectric precipitation is the primary purification vector.
Thermal Stability ModerateAvoid prolonged boiling; cyclobutyl ring strain is generally stable but sensitive to radical conditions.[1][2][3]
Module 1: Solubility Profiling & Solvent Selection

Q: I cannot find literature solubility data. How do I determine the optimal solvent system?

A: For novel amino acids, you must generate a Solubility vs. pH profile.[2][3] Do not rely on generic "amino acid" data, as the lipophilic cyclobutyl group shifts the solubility window.

Protocol: Rapid Solubility Screening

  • The "Good" Solvent (Dissolution):

    • Start with Water at pH < 2 (using HCl) or pH > 10 (using NaOH).[1][2][3]

    • Why: The zwitterion is converted to a highly soluble cationic or anionic salt.

  • The "Poor" Solvent (Crystallization):

    • Screen Isopropanol (IPA) , Ethanol , and Acetonitrile .[1][2][3]

    • Avoid: Methanol (often too solubilizing for amino acids) and Acetone (can react with amines to form imines/hemiaminals).[1][2][3]

  • The "Switch":

    • The goal is to transition from the charged species (soluble) to the zwitterion (insoluble) by adjusting pH to the Isoelectric Point (pI).

Visualizing the Solubility Landscape The graph below illustrates the "Operating Window" for crystallization. You must navigate from the high-solubility "Salt Zone" to the low-solubility "pI Trough."[2]

SolubilityCurvecluster_0Solubility vs. pH ProfileAcidpH < 2(Cationic Form)High SolubilitypIpH ~ 5.5 - 6.5(Zwitterion)Minimum SolubilityAcid->pIAdd Base (Slowly)BasepH > 10(Anionic Form)High SolubilityBase->pIAdd Acid (Slowly)RiskRisk Zone:Oiling Out ifpH adjusted too fastpI->RiskKinetic Trap

Caption: Conceptual solubility profile. Crystallization is driven by adjusting pH toward the isoelectric point (pI).

Module 2: The Core Recrystallization Protocol

Q: What is the standard operating procedure (SOP) for high-purity recovery?

A: The most robust method for this compound is Isoelectric Precipitation coupled with Anti-solvent Dosing .[2][3] This "Hybrid Swing" method controls supersaturation better than cooling alone.[2][3]

Step-by-Step Protocol:

  • Dissolution:

    • Suspend crude solid in Water (5 volumes) .

    • Add 1M HCl dropwise until the solution is clear (target pH 1.0–1.5).

    • Filter: Remove insoluble mechanical impurities while in this soluble state.[2][3]

  • Nucleation Point Determination:

    • Slowly add 1M NaOH or Ammonia while stirring.[1][2][3]

    • Monitor pH continuously.[1][2][3]

    • Stop at the first sign of persistent turbidity (usually pH ~4.0).

  • Crystal Growth (The Critical Step):

    • Do not rush to pH 6.[1][2][3]0. Hold at the turbidity point for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6] This allows the amorphous "oil" droplets to reorganize into a crystalline lattice (Ostwald Ripening).

  • Anti-Solvent Addition:

    • Once a slurry forms, add Isopropanol (2–3 volumes) slowly.

    • Why: This depresses the solubility of the zwitterion further and purges inorganic salts (NaCl/NH4Cl) which remain soluble in the water-rich phase.

  • Final pH Adjustment:

    • Adjust pH to the target pI (typically 6.0–6.5).

    • Cool to 0–5°C for 2 hours.

  • Isolation:

    • Filter and wash with cold Isopropanol.[2][3]

Module 3: Troubleshooting & FAQs
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Q: Instead of crystals, I get a sticky oil at the bottom of the flask. Why? A: This is common for sterically hindered amino acids.[1][2][3] The quaternary carbon hinders the molecular alignment required for lattice formation. The system enters a "metastable zone" where liquid-liquid separation is kinetically favored over crystallization.[2]

Corrective Actions:

  • The "Seeding" Fix: Save a tiny amount of crude solid (or previous pure batch). When the oil appears, add these seeds.

  • The "High-Shear" Fix: Use vigorous stirring or sonication during the pH adjustment phase to disrupt oil droplets and induce nucleation.

  • The Temperature Fix: Perform the pH adjustment at a higher temperature (50°C). Oiling is often less favorable at higher temperatures; once crystals form, cool slowly.[2][3]

Issue 2: Inorganic Salt Contamination

Q: My NMR shows high purity, but the mass balance is >100% and ash content is high. A: You have co-precipitated NaCl or NH4Cl during the neutralization.

  • Solution: Switch to Volatile Buffer Crystallization .

    • Dissolve in excess Ammonium Hydroxide .[1][2][3]

    • Remove ammonia by vacuum distillation (stripping).[1][2][3]

    • As ammonia leaves, the pH drops naturally toward neutral, precipitating the zwitterion.[3]

    • Any remaining ammonium salts are more soluble in the mother liquor than NaCl.

Module 4: Advanced Workflow Visualization

The following decision tree helps you navigate the purification process based on your initial crude state.

OptimizationLogicStartStart: Crude 3-Amino-3-cyclobutylbutanoic acidCheckStateIs the Crude an Oil or Solid?Start->CheckStateSolidSolid CrudeCheckState->SolidOilOily CrudeCheckState->OilDissolveDissolve in min. Water + HCl (pH 1)Solid->DissolveSaltFormConvert to HCl Salt(Precipitate from EtOAc/HCl)Oil->SaltFormPurge organicsNeutralizeSlow Neutralization to pH 6Dissolve->NeutralizeOilingCheckDid it Oil Out during pH adjust?Neutralize->OilingCheckSaltForm->DissolveRedissolve SaltYesOilYES: Heat to 50°C,Add Seeds, Slow CoolOilingCheck->YesOilMetastableNoOilNO: Add IPA Anti-solvent,Cool to 4°COilingCheck->NoOilCrystallineFinalPure ZwitterionYesOil->FinalNoOil->Final

Caption: Decision logic for handling solid vs. oily crude material.

References & Authoritative Sources
  • Zwitterion Solubility Principles:

    • Needham, T. E. (1970).[2][3][7] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[2][3][7] (Establishes the U-shaped solubility curve logic for amino acids).

  • Crystallization of Hindered Amino Acids:

    • Tung, H., et al. (2009).[2][3] Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[1][2][3] (Authoritative text on overcoming "oiling out" in pharmaceutical intermediates).

  • Beta-Amino Acid Synthesis & Handling:

    • Seebach, D., et al. (2004).[2][3] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.[1][2][3] (Provides context on the handling and stability of beta-amino acid backbones).

  • Purification via Ion Exchange (Alternative):

    • Takano, K., et al. (2011).[2][3] Separation of

      
      -amino acids using a series of zwitterionic sulfobetaine exchangers. (Demonstrates the principle of using charge states for purification, applicable here). 
      

Technical Support Center: Troubleshooting Incomplete Reactions with Cyclobutyl-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. Cyclobutyl-substituted amino acids (e.g., Fmoc-cyclobutylglycine) are highly specialized, non-natural building blocks utilized to impose rigid conformational constraints and enhance the proteolytic stability of peptidomimetics [1].

However, incorporating these residues frequently leads to synthesis failures. The extreme steric bulk and inherent


 strain of the cyclobutane ring severely restrict nucleophilic access to both the 

-amine and the activated carboxylate [1]. This steric shielding results in sluggish reaction kinetics, incomplete couplings, and sequence deletions. This guide provides field-proven, causality-driven strategies to diagnose and overcome these challenges.
Diagnostic Workflow

Before altering your synthesis strategy, it is critical to systematically diagnose the exact failure point to avoid compounding errors.

DiagnosticWorkflow Start Incomplete Reaction Suspected Test Perform Kaiser Test Start->Test Result Blue Beads (Free Amine Detected) Test->Result MS Micro-Cleavage & LC-MS Analysis Result->MS Deletion Deletion Sequence Confirmed MS->Deletion Action1 Optimize Reagent (HATU/COMU) Deletion->Action1 Action2 Microwave Heating (75°C) Deletion->Action2 Action3 Solvent Modulation (NMP/DMSO) Deletion->Action3 Cap Mandatory Capping (Ac2O/DIPEA) Action1->Cap Action2->Cap Action3->Cap

Diagnostic and troubleshooting workflow for incomplete peptide couplings.

Troubleshooting Guide: Overcoming Steric Hindrance
1. The Reagent Reactivity Deficit

The Causality: Standard carbodiimide reagents (e.g., DIC/HOBt) lack the electrophilic potency required to drive amide bond formation when the incoming amino acid is shielded by a bulky cyclobutyl group. The activation energy barrier is simply too high for standard OBt (hydroxybenzotriazole) esters[2]. The Solution: Transition to highly reactive uronium/aminium salts. HATU generates an OAt ester, which benefits from the neighboring group effect of the pyridine nitrogen, providing anchimeric assistance that accelerates the coupling of sterically hindered amines [2]. Alternatively, COMU, an Oxyma-based uronium salt, offers comparable or superior coupling efficiency to HATU with a lower risk of explosive hazards and reduced epimerization [3].

2. Thermal and Kinetic Limitations

The Causality: At room temperature, the conformational flexibility of the growing peptide chain can lead to aggregation (such as


-sheet formation), further burying the reactive N-terminus [4]. Combined with the cyclobutyl group's steric bulk, the reaction rate drops below the threshold of practical Solid-Phase Peptide Synthesis (SPPS).
The Solution:  Implement Microwave-Assisted Peptide Synthesis (MAPS). Precise microwave irradiation rapidly heats the reaction mixture, disrupting intra- and intermolecular hydrogen bonds and providing the kinetic energy necessary to overcome the steric barrier of the cyclobutyl group[4].
3. Solvent and Aggregation Challenges

The Causality: DMF is the standard solvent for SPPS, but highly hydrophobic or constrained sequences containing cyclobutyl amino acids can aggregate strongly in DMF, causing the resin to shrink and sequestering reactive sites [5]. The Solution: Modulate the solvent environment. Switching to N-Methyl-2-pyrrolidone (NMP) or adding structure-disrupting agents like dimethylsulfoxide (DMSO) or chaotropic salts (e.g., 0.1 M LiCl) can effectively break up peptide aggregation and restore resin swelling [5].

Quantitative Data: Coupling Reagent Selection

Selecting the correct coupling reagent is the most critical variable when working with cyclobutyl-substituted amino acids.

Coupling ReagentChemical ClassRelative ReactivityEpimerization RiskApplication for Cyclobutyl Amino Acids
DIC / HOBt CarbodiimideLowLowUnsuitable for highly hindered couplings.
HATU Uronium (HOAt-based)Very HighModerateGold standard for extreme steric hindrance [3].
COMU Uronium (Oxyma-based)Very HighLowExcellent alternative to HATU; safer profile [3].
PyAOP Phosphonium (HOAt-based)HighModerateIdeal for fragment condensation; avoids guanidinylation [2].
PyBOP Phosphonium (HOBt-based)ModerateLowUseful for moderate hindrance when uroniums fail [2].
Self-Validating Experimental Protocols
Protocol 1: Microwave-Assisted Double Coupling of Cyclobutyl Amino Acids

This protocol utilizes COMU to maximize reactivity while minimizing epimerization, coupled with thermal energy to overcome the cyclobutyl steric shield.

  • Resin Solvation: Swell the peptide-resin (0.1 mmol scale) in NMP for 30 minutes to maximize polymer network expansion. Drain the solvent.

  • Reagent Preparation: In a clean vial, dissolve the Fmoc-cyclobutyl amino acid (0.5 mmol, 5 eq.) and COMU (0.5 mmol, 5 eq.) in 2 mL of NMP.

  • In-Situ Activation: Add

    
    -Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the vial. Vortex for 1 minute. The solution will typically change color, indicating the formation of the highly reactive Oxyma ester.
    
  • First Coupling (MAPS): Add the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes. (Note: If the specific cyclobutyl amino acid derivative is highly prone to racemization, reduce the temperature to 50°C and extend the coupling time to 20 minutes [6]).

  • Washing: Drain the reaction vessel and wash the resin with NMP (3 × 1 min).

  • Second Coupling: Repeat steps 2–5 using fresh reagents to ensure complete conversion [6].

  • Validation (Kaiser Test): Remove a few resin beads, wash thoroughly with EtOH, and apply Kaiser test reagents.

    • Yellow/Colorless beads: Coupling is complete. Proceed to Fmoc deprotection.

    • Blue beads: Coupling is incomplete. You must proceed to Protocol 2.

Protocol 2: In-Situ Capping of Unreacted Amines

If extreme steric hindrance prevents 100% coupling, capping is mandatory to prevent the formation of deletion sequences, which are notoriously difficult to separate from the target peptide during HPLC purification [7].

  • Preparation: Prepare a fresh capping solution of Acetic Anhydride (

    
    ) / DIPEA / NMP (10:5:85, v/v/v).
    
  • Application: Add 3 mL of the capping solution to the resin (0.1 mmol scale).

  • Reaction: Agitate at room temperature for 10 minutes.

  • Validation: Drain and wash the resin with NMP (5 × 1 min) and DCM (3 × 1 min). Perform a secondary Kaiser test; it must now be negative (yellow), confirming all unreacted amines are acetylated.

Frequently Asked Questions (FAQs)

Q: Why is my Kaiser test still slightly blue even after a double coupling with HATU at 75°C? A: The cyclobutyl ring can create such a severe steric pocket that even OAt esters cannot fully penetrate the reactive site. If you have already optimized the reagent (HATU/COMU) and temperature, the root cause may be severe peptide aggregation. Try adding 10% DMSO to your coupling solvent or using a pseudoproline dipeptide earlier in the sequence to disrupt the secondary structure [5]. If the amine remains unreacted, you must cap it (Protocol 2) to salvage the purity of the final product [7].

Q: Can I use PyBOP instead of HATU for cyclobutyl amino acids? A: While PyBOP is a strong phosphonium reagent, it generates an OBt ester, which is significantly less reactive than the OAt ester generated by HATU or the Oxyma ester generated by COMU [2]. For highly hindered cycloalkyl amino acids, PyBOP often results in incomplete reactions. If you must use a phosphonium reagent (e.g., to avoid N-terminal guanidinylation caused by excess uronium salts), PyAOP is the superior choice [2].

Q: Does the position of the cyclobutyl amino acid in the sequence matter? A: Yes. If the cyclobutyl amino acid is located at the C-terminus (attached directly to the resin) or is the second amino acid in the sequence, the steric bulk can force the growing peptide chain into a conformation that heavily favors diketopiperazine (DKP) formation during the Fmoc deprotection of the second residue [5]. To mitigate this, use a highly sterically hindered resin (like 2-chlorotrityl chloride resin) or perform the deprotection and coupling of the third residue rapidly under microwave conditions.

References
  • Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability Source: National Institutes of Health (NIH) URL:[Link]

  • Using double coupling to improve your peptide synthesis Source: Biotage URL:[Link]

Minimizing side reactions during deprotection of cyclobutyl amino acid residues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in modern peptidomimetics: the synthesis and deprotection of peptides containing highly sterically hindered


-disubstituted unnatural amino acids, specifically cyclobutyl amino acid residues  such as 1-aminocyclobutanecarboxylic acid (Ac4c).

While Ac4c is highly valuable for inducing rigid secondary structures like


-turns and 

-helices in drug discovery, its incorporation introduces severe steric hindrance and conformational strain. This often results in catastrophic side reactions during the deprotection and cleavage phases of Solid-Phase Peptide Synthesis (SPPS).

This guide provides field-proven, self-validating troubleshooting protocols to help you minimize amide bond cleavage, incomplete deprotection, and carbocation alkylation.

Mechanistic Overview of Ac4c Side Reactions

Before troubleshooting, we must understand the causality of the failures. The cyclobutane ring restricts the


 and 

dihedral angles of the peptide backbone. This restriction triggers the Thorpe-Ingold effect , forcing the adjacent carbonyl and amino groups into close proximity.

During global deprotection with strong acids like Trifluoroacetic Acid (TFA), this conformational strain lowers the activation energy for hydrolysis, making the peptide highly susceptible to amide bond cleavage [1]. Furthermore, the sheer steric bulk of the cyclobutyl group physically shields the N-terminal protecting groups (Fmoc/Boc), leading to incomplete deprotection, while simultaneously trapping reactive tert-butyl (


Bu

) cations near sensitive adjacent residues, exacerbating alkylation[2][3].

Mechanism A Cyclobutyl Amino Acid (Ac4c) B Severe Steric Hindrance A->B C Thorpe-Ingold Strain A->C E Incomplete N-terminal Deprotection B->E Shields protecting groups G Alkylation of Adjacent Residues B->G Traps tBu+ cations D TFA Cleavage Conditions C->D F Main-Chain Amide Bond Cleavage D->F Acid catalyzes strained bond D->G

Mechanistic pathways leading to side reactions in Ac4c residues.

Troubleshooting Guide & FAQs

Q1: I am seeing significant fragmentation of my peptide during the final TFA cleavage. LC-MS shows fragments cleaved exactly at the Ac4c residue. How do I prevent this? A1: You are observing acid-catalyzed amide bond cleavage. The cyclobutyl ring's strain makes the adjacent amide bonds hypersensitive to the standard 95% TFA cleavage cocktails[1].

  • The Fix: You must reduce the kinetic energy of the system and limit acid exposure time. Lower the cleavage temperature to 0°C to 4°C and strictly monitor the reaction time. If the sequence allows, utilize a milder cleavage cocktail or perform the reaction under diluted TFA conditions in a solvent like trifluoroethanol (TFE) to suppress main-chain hydrolysis[1].

Q2: My LC-MS shows a mass corresponding to "+56 Da" (tert-butyl adducts) on the residues immediately adjacent to Ac4c. Why is this happening? A2: The steric bulk of the Ac4c residue creates a localized hydrophobic pocket that slows down the diffusion of


Bu

cations generated from the deprotection of side chains (like Tyr, Ser, or Thr)[4]. Because the cations are trapped near the peptide backbone, they alkylate adjacent nucleophilic residues (Trp, Met, Cys) before standard scavengers can neutralize them[2][3].
  • The Fix: Standard Triisopropylsilane (TIS) is insufficient here. You must use a highly aggressive, multi-modal scavenger system like Reagent K (TFA/Phenol/Water/Thioanisole/EDT), which provides both highly nucleophilic thiols and aromatic rings to rapidly quench trapped carbocations[2][4].

Q3: I am getting truncated sequences ending right before the Ac4c residue. Is the coupling failing? A3: While coupling to Ac4c is difficult, the truncation is more frequently caused by incomplete Fmoc deprotection of the Ac4c residue itself. The cyclobutyl ring sterically shields the N-terminal Fmoc group from the standard 20% piperidine base.

  • The Fix: Implement a "double deprotection" strategy using a stronger, less sterically hindered base. Adding 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your piperidine solution will force the deprotection to completion.

Quantitative Optimization of Cleavage Cocktails

Selecting the correct cleavage cocktail is a balancing act between ensuring complete side-chain deprotection and preventing the destruction of the Ac4c-strained backbone. The table below summarizes the empirical outcomes of various cleavage cocktails on Ac4c-containing peptides.

Cleavage Cocktail NameComposition (v/v/v/v/v)Recommended ForAmide Cleavage RiskAlkylation RiskExpected Yield
Standard TFA 95% TFA, 2.5% TIS, 2.5% H₂OSequences without Trp/Met/CysHigh (at RT)High40 - 50%
Reagent K [4]82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTSequences with sensitive residues (Trp, Met, Cys)MediumLow75 - 85%
Low-Temp Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS (Performed at 0°C)Highly strained Ac4c sequences prone to fragmentationLowLow> 85%

Experimental Protocols

Protocol A: Optimized Fmoc Deprotection for Sterically Hindered Ac4c

This self-validating protocol ensures complete removal of the Fmoc group from the Ac4c residue, preventing sequence truncation.

  • Preparation: Prepare a fresh solution of 20% Piperidine and 0.1 M DBU in anhydrous DMF.

  • First Deprotection: Add the solution to the peptidyl-resin. Agitate at room temperature for 5 minutes. Drain the reaction vessel.

  • Second Deprotection (Critical Step): Add a fresh aliquot of the Piperidine/DBU solution. Agitate for an additional 15 minutes.

  • Validation: Drain and wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test (or Chloranil test for secondary amines). A positive result (blue/purple) validates that the primary amine is successfully exposed and ready for the next coupling.

Protocol B: Low-Temperature, High-Scavenger TFA Cleavage

Designed to minimize amide bond cleavage while preventing carbocation alkylation during global deprotection[2][3].

  • Resin Preparation: Wash the final peptidyl-resin thoroughly with DCM to remove all traces of DMF. Dry the resin under a vacuum for 1 hour.

  • Cocktail Chilling: Prepare Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)[4]. Pre-chill the cocktail in an ice bath to 0°C.

  • Cleavage: Add the chilled cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Controlled Agitation: Gently agitate the mixture at 0°C to 4°C for 2 to 3 hours. Do not let the reaction reach room temperature, as thermal energy will catalyze the cleavage of the Ac4c amide bond.

  • Isolation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate dropwise into 10 volumes of cold, anhydrous diethyl ether. Centrifuge to collect the peptide pellet.

Troubleshooting Decision Workflow

Use the following logical workflow to diagnose and correct issues encountered during the synthesis and deprotection of cyclobutyl amino acid-containing peptides.

DecisionTree Start Identify Major HPLC/MS Byproduct Q1 Truncated Peptide (Missing residues after Ac4c) Start->Q1 Q2 Fragmented Peptide (Cleaved at Ac4c) Start->Q2 Q3 +56 Da Adducts (Alkylated Trp/Tyr/Met) Start->Q3 S1 Protocol A: Optimize Fmoc Deprotection (20% Pip + 0.1M DBU) Q1->S1 S2 Protocol B: Reduce TFA Temp to 0°C Limit reaction time Q2->S2 S3 Protocol B: Switch to Reagent K (Add EDT & Thioanisole) Q3->S3

Decision tree for troubleshooting Ac4c deprotection side reactions.

References

  • Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics. Universität Regensburg. Available at:[Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Alfréd Rényi Institute of Mathematics. Available at:[Link]

  • Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound (US20250188116A1). Google Patents.
  • Synthetic Approaches to Heterocyclic

    
    -Disubstituted Amino Acids. Società Chimica Italiana. Available at:[Link]
    
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. Available at:[Link]

Sources

Storage conditions to prevent hygroscopic degradation of the HCl salt

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Hygroscopic Degradation in Hydrochloride (HCl) Salts

Ticket ID: T-HCl-001 | Status: Open | Tier: Level 3 (Senior Scientist Support)

Introduction

Welcome to the Technical Support Center. You are likely here because your free-flowing powder has turned into a sticky gum, a solid brick, or a chemically degraded impurity profile.

Hydrochloride (HCl) salts are the most common salt forms in drug development due to their high solubility and bioavailability. However, this solubility comes at a thermodynamic cost: hygroscopicity . The chloride ion is an aggressive hydrogen bond acceptor. When the Relative Humidity (RH) of your storage environment exceeds the Critical Relative Humidity (CRH) of your salt, the lattice energy is overcome by the solvation energy, leading to deliquescence (dissolution in absorbed moisture).

This guide is not a generic checklist. It is a root-cause analysis and prevention protocol designed to maintain the thermodynamic stability of your material.

Module 1: The Diagnostic (Why is this happening?)

Q: Why did my salt turn into a liquid or a "brick" inside a closed container?

A: You likely exceeded the Critical Relative Humidity (CRH) . Every crystalline salt has a specific CRH value at a given temperature.[1]

  • If Ambient RH < CRH: The salt remains dry.

  • If Ambient RH > CRH: The salt strips moisture from the air until it dissolves in that water, forming a saturated solution.[1][2]

Once this solution forms, if the temperature drops or RH lowers, the water may evaporate, causing the salt to recrystallize into a hard, fused mass ("caking") or a different polymorph.

Data: CRH Values of Common Salts (Proxies for APIs)

Note: While every API is unique, the physics remains constant. Mixtures always have a lower CRH than single components.

Salt TypeCritical Relative Humidity (CRH) @ 30°CRisk Level
Calcium Nitrate ~46.7%Extreme (Requires Glove Box)
Ammonium Nitrate ~59.4%High (Standard Desiccator insufficient)
Sodium Chloride ~75.0%Moderate (Standard Lab Conditions)
Ammonium Sulfate ~79.2%Low (Stable in most labs)
Mixture (Urea + NH4NO3) ~18.1% Critical Failure (Deliquescence Lowering)

Technical Insight: The "Mixture" data point above is critical. If you mix your HCl salt with another hygroscopic excipient, the CRH of the blend will be lower than either individual component. This is known as Deliquescence Lowering .[3]

Visualizing the Failure Mode

The following diagram illustrates the thermodynamic pathway from a stable crystal to a degraded solution.

MoistureDegradation Dry Dry HCl Salt (Crystalline Lattice) Surface Surface Adsorption (Monolayer Formation) Dry->Surface RH > CRH Condensation Capillary Condensation (Liquid Bridges) Surface->Condensation Multilayer Build-up Deliquescence Deliquescence (Saturated Solution) Condensation->Deliquescence Lattice Collapse Hydrolysis Chemical Degradation (Hydrolysis/Acidic pH) Deliquescence->Hydrolysis Time + Acidic Micro-environment

Figure 1: The Kinetic Pathway of Hygroscopic Failure. Note that chemical degradation (Hydrolysis) often follows physical instability.

Module 2: Storage Protocols (The Proactive System)

Q: Should I store my HCl salt in the fridge (2-8°C) or freezer (-20°C)?

A: Cold storage is a double-edged sword. While low temperature slows chemical degradation (Arrhenius kinetics), it creates a dangerous thermodynamic trap: Condensation.

If you take a bottle from -20°C and open it in a 25°C/60% RH room, the bottle acts as a cold finger. Moisture will immediately condense onto your salt, ruining it instantly.

The "Self-Validating" Cold-Chain SOP

Follow this strict protocol to prevent condensation-induced degradation.

  • Primary Container: Amber glass or HDPE with a Teflon-lined screw cap.

  • Secondary Containment: Place the primary container inside a heat-sealable aluminum foil bag or a secondary jar containing a desiccant sachet (Silica Gel or Molecular Sieves).

  • The Thaw Rule:

    • Remove from freezer.

    • DO NOT OPEN.

    • Place in a desiccator at room temperature.

    • Wait 3 hours (for small vials) to 24 hours (for bulk bottles) until the container reaches ambient temperature.

    • Validation: Touch the bottle. If it feels cold, wait longer.

ColdChainSOP Freezer Storage: -20°C or 2-8°C (Sealed w/ Desiccant) Transfer Transfer to Bench (Still Sealed) Freezer->Transfer Equilibration Thermal Equilibration (Wait 3-24 Hours) Transfer->Equilibration Check Is container at Room Temp? Equilibration->Check Open Open in Low Humidity Environment (<40% RH) Check->Open Yes Condensation FAIL: Condensation & Hydrolysis Check->Condensation No (Opened Early)

Figure 2: Thermal Equilibration Protocol. Skipping the equilibration step is the most common cause of HCl salt failure.

Module 3: Handling & Processing (The Active Workflow)

Q: How do I weigh the salt without it turning to goo?

A: You must break the link between the salt and the ambient moisture.

Tier 1: The Glove Box (Gold Standard)
  • Atmosphere: Nitrogen or Argon.

  • Conditions: <5% RH.[4][5]

  • Requirement: Mandatory for salts with CRH < 40% or highly potent compounds.

Tier 2: The "Dry Transfer" Method (Benchtop)

If a glove box is unavailable, use this technique:

  • Prepare: Place your spatula and weighing boat inside a desiccator for 30 minutes to remove surface moisture.

  • Zone: Create a "dry zone" by funneling Argon or Nitrogen gas gently over the balance pan.

  • Speed: Minimize exposure time. Do not leave the stock bottle open. Open -> Aliquot -> Close immediately.

  • No Paper: Never use weighing paper. Cellulose is hygroscopic and will transfer moisture to your salt. Use antistatic plastic or glass weighing boats.

Module 4: Chemical Stability & Troubleshooting

Q: My salt looks fine, but the purity dropped. Why?

A: Acid-Catalyzed Hydrolysis. HCl salts are salts of a strong acid and a (usually) weak base. When they absorb moisture, they form a microscopic layer of saturated solution on the crystal surface.

  • The pH of this micro-layer is often highly acidic (pH 1-3).

  • If your molecule contains esters, amides, or lactones (e.g., Simvastatin, Aspirin analogs), this acidic moisture will catalyze rapid hydrolysis.

  • Result: The physical appearance may remain "solid," but the chemical integrity is destroyed.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Material is "sticky" or caked Ambient RH > CRHIrreversible. Do not use for quantitative work. Attempt recrystallization if material is valuable.
Color change (Yellowing) Hydrolysis or OxidationCheck HPLC/LC-MS. If degradation >0.5%, discard.
Smell of Acid (HCl gas) DisproportionationThe salt is losing HCl gas due to humidity. Store in a tightly sealed glass container (not plastic).
Hard "crust" on top Cycle of Temp/HumidityThe top layer sacrificed itself. The material underneath might be okay, but requires verification.

References

  • Hiami, A., et al. (2018). Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. National Institutes of Health (PMC). [Link]

  • Wikipedia Contributors. (2023). Critical Relative Humidity. Wikipedia, The Free Encyclopedia. [Link]

  • Patsnap Eureka. (2025). Hydrochloric Acid Stability Requirements in Development Phases. Patsnap. [Link]

  • Mauer, L.J., & Taylor, L.S. (2010). Water-Solid Interactions: Deliquescence. Annual Review of Food Science and Technology. (Concept grounded in general search results regarding deliquescence thermodynamics).

Sources

Validation & Comparative

Structural Validation of 3-Amino-3-cyclobutylbutanoic acid HCl: A Comparative NMR Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

To: Drug Discovery & Analytical Chemistry Teams From: Senior Application Scientist, Structural Elucidation Group Subject: Comparative Analysis of Spectral Resolution Protocols for


-Amino Acid Building Blocks

The Challenge: 3-Amino-3-cyclobutylbutanoic acid HCl presents a unique analytical challenge. As a


-amino acid with a quaternary center (containing both a methyl and a cyclobutyl group), it suffers from significant signal overlap in the aliphatic region (1.5–2.5 ppm) and rapid proton exchange in standard protic solvents.[1]

The Solution: This guide compares the "Standard Industry Approach" (1D


H NMR in D

O) against our "Optimized Structural Validation Workflow" (Multi-dimensional analysis in DMSO-

). We demonstrate that while the standard approach is sufficient for basic purity checks, the optimized workflow is required to definitively assign stereochemistry, validate the salt form, and resolve the quaternary center's connectivity.[1]

Part 2: Comparative Analysis of Analytical Approaches

Solvent System Performance: DMSO- vs. D O

The choice of solvent is the single most critical variable in analyzing amino acid hydrochloride salts.

FeatureAlternative: D

O (Standard)
Recommended: DMSO-

(Optimized)
Scientific Rationale
Ammonium (

)
Invisible (Exchanges with D)Visible (

8.0–8.5 ppm)
DMSO prevents rapid exchange, allowing quantification of the salt stoichiometry.[1]
Carboxylic Acid (

)
Invisible (Exchanges with D)Visible (

12.0–13.0 ppm)
Critical for confirming the free acid vs. ester or zwitterion state.[1]
Aliphatic Resolution High OverlapSuperior DispersionDMSO often separates the cyclobutyl multiplet from the solvent residual peak.
Water Peak Interference High (

4.79 ppm)
Low (

3.33 ppm)
D

O residual HDO often obscures

-protons in amino acids.[1]
Spectral Resolution: 1D vs. 2D Workflows

The quaternary carbon at position 3 creates a "bottleneck" of connectivity that 1D NMR cannot easily resolve.

  • 1D

    
    H NMR (The Alternative):  Shows a singlet (methyl), an AB system (
    
    
    
    -methylene), and a "hump" of cyclobutyl protons.[1] It confirms presence but not connectivity.
  • 2D HSQC/HMBC (The Product):

    • HSQC: Correlates the overlapping cyclobutyl protons to their specific carbons.

    • HMBC: The "Smoking Gun." It connects the methyl singlet protons to the quaternary carbon (C3), the

      
      -carbon (C2), and the cyclobutyl methine (C1'), proving the quaternary structure.[1]
      

Part 3: Detailed Spectral Analysis (Optimized Workflow)

Chemical Structure & Numbering Logic
  • C1: Carboxyl Carbon

  • C2:

    
    -Methylene (CH
    
    
    
    )[1]
  • C3:

    
    -Quaternary Carbon
    
  • C4: Methyl group attached to C3

  • C1': Cyclobutyl Methine (attached to C3)[1]

  • C2'/C3'/C4': Cyclobutyl Methylenes

H NMR Spectral Profile (400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
12.40 br s1H

Broad due to hydrogen bonding; confirms acid form.
8.15 br s3H

Characteristic of primary amine HCl salts in DMSO.
2.65 ABq / dd2HH2 (

-CH

)
Diastereotopic due to the chiral center at C3. Appears as a roofed AB system.
2.45 m1HH1' (Cyclobutyl CH)Deshielded by the adjacent quaternary center and amine.
1.70 – 2.10 m6HH2', H3', H4'Cyclobutyl ring puckering causes complex splitting patterns.[1]
1.35 s3HH4 (Methyl)Sharp singlet.[1] Diagnostic for the quaternary substitution.
C NMR Spectral Profile (100 MHz, DMSO- )
Shift (

ppm)
TypeAssignmentMechanistic Insight
172.5 QC1 (COOH)Typical aliphatic carboxylic acid shift.
56.8 QC3 (Quaternary)Low intensity.[1] Shifted downfield by

and alkyl substitution.[1]
42.1 CHC1' (Cyclobutyl)Connectivity bridge between ring and chain.[1]
38.5 CH

C2 (

-CH

)
Confirmed by DEPT-135 (negative phase).[1]
26.0 CH

C2'/C4'Ring carbons.
21.5 CH

C4 (Methyl)High intensity methyl signal.[1]
15.2 CH

C3'Distal ring carbon (most shielded).[1]

Part 4: Visualization of Analytical Logic

Diagram 1: Structural Assignment Workflow

This flowchart illustrates the decision-making process for assigning the quaternary center, the most critical step in validating this molecule.

G Start Start: Unknown Sample (3-Amino-3-cyclobutylbutanoic acid HCl) Solvent Solvent Selection: DMSO-d6 Start->Solvent Proton1D 1D Proton NMR Solvent->Proton1D Prevents Exchange CheckNH Check 8.0-8.5 ppm Proton1D->CheckNH CheckMe Check 1.3-1.4 ppm Proton1D->CheckMe SaltConfirmed NH3+ Observed: HCl Salt Confirmed CheckNH->SaltConfirmed Signal Present HMBC Run HMBC (2D) SaltConfirmed->HMBC MeSinglet Singlet Observed: Methyl on Quaternary C CheckMe->MeSinglet Sharp Singlet MeSinglet->HMBC Connectivity Correlate Methyl (H4) to C3, C2, and C1' HMBC->Connectivity Long Range Coupling Final Structure Validated Connectivity->Final

Caption: Logical workflow for validating the quaternary center and salt form using DMSO-d6 and 2D NMR correlations.

Diagram 2: HMBC Correlation Map

Visualizing the key long-range couplings that prove the connectivity of the quaternary center.

HMBC cluster_legend Legend MethylH Methyl Protons (H4, 1.35 ppm) QuatC Quaternary C3 (56.8 ppm) MethylH->QuatC 2J (Strong) AlphaC Alpha C2 (38.5 ppm) MethylH->AlphaC 3J CycloC Cyclobutyl C1' (42.1 ppm) MethylH->CycloC 3J Carboxyl Carboxyl C1 (172.5 ppm) AlphaH Alpha Protons (H2, 2.65 ppm) AlphaH->QuatC 2J AlphaH->Carboxyl 2J Proton Proton Signal Carbon Carbon Signal

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways establishing the quaternary center connectivity.

Part 5: Experimental Protocol

Sample Preparation (The "Dry" Method)

To ensure the visibility of exchangeable protons, strict moisture control is required.[1]

  • Weighing: Accurately weigh 10–15 mg of the HCl salt into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D) .
    
    • Note: Use a fresh ampoule to minimize water content. Water in DMSO appears at 3.33 ppm; if this peak is too large, it may obscure the cyclobutyl region.[1]

  • Mixing: Vortex until fully dissolved. Sonicate if necessary (HCl salts can be slow to dissolve in DMSO).[1]

  • Transfer: Transfer to a 5mm NMR tube.

Acquisition Parameters (400 MHz Instrument)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence (1H): zg30 (30° pulse angle) to allow accurate integration.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary methyl protons have a longer T1 relaxation time. A short D1 will suppress the methyl integration, leading to incorrect stoichiometry calculations.[1]

  • Scans: 16 scans (1H), 1024 scans (13C).

Data Processing
  • Referencing: Reference the center of the DMSO quintet to 2.50 ppm (

    
    H) and 39.5 ppm  (
    
    
    
    C).
  • Apodization: Apply 0.3 Hz line broadening (LB) for

    
    H to smooth the broad ammonium peaks.
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

    • Cited for: Solvent residual peak positions and water interference d
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link

    • Cited for: Principles of HSQC/HMBC pulse sequences and relaxation delay optimization for qu
  • Baranac-Stojanović, M., & Stojanović, M. (2013).[1][3] 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507.[1][3] Link[1]

    • Cited for: Theoretical basis of cyclobutyl proton chemical shifts and ring puckering effects.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4]

    • Cited for: General chemical shift ranges for -amino acids and ammonium salts.

Sources

Mass spectrometry fragmentation patterns of 3-Amino-3-cyclobutylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation characteristics of 3-Amino-3-cyclobutylbutanoic acid , a specific


-amino acid building block.

This guide is structured for analytical scientists requiring definitive structural validation. It moves beyond generic spectral matching to explain the mechanistic origins of fragment ions, enabling you to distinguish this compound from isobaric impurities and structural isomers.

Content Type: Technical Comparison & Validation Guide Subject: 3-Amino-3-cyclobutylbutanoic acid (MW: 157.21 g/mol ) Target Analyte Ion:



Executive Summary: The Diagnostic Signature

In drug development,


-amino acids like 3-Amino-3-cyclobutylbutanoic acid are frequently used to induce specific peptide folding (helices/turns) or improve metabolic stability against peptidases.

Validating this structure requires confirming two distinct features:

  • The

    
    -Amino Acid Backbone:  Distinguished by a specific cleavage of the acetyl group (
    
    
    
    ).
  • The Cyclobutyl Moiety: Distinguished by ring-strain driven fragmentation (loss of

    
    ) which is absent in linear alkyl analogs.
    

Key Diagnostic Ions (ESI+):

  • m/z 158: Precursor

    
    
    
  • m/z 141: Loss of Ammonia (

    
    )
    
  • m/z 99: The "Beta-Core" Ion (Base Peak,

    
    )
    
  • m/z 71: Cyclobutyl ring opening/fragmentation product.

Mechanistic Fragmentation Analysis

Unlike


-amino acids, which typically lose formic acid (

, -46 Da) or undergo immonium ion formation immediately,

-amino acids possessing a quaternary center at the

-position (like our target) exhibit a highly specific "Beta-Cleavage" pathway.
Primary Pathway: The "Beta-Core" Formation (m/z 99)

The most abundant fragment arises from the cleavage of the bond between the


-carbon and the 

-carbon. This is electronically driven by the nitrogen atom stabilizing the resulting carbocation (iminium ion).
  • Mechanism: Inductive cleavage adjacent to the protonated amine.

  • Loss: Neutral Acetic Acid moiety (

    
     or neutral ketene equivalent).
    
  • Result: A stable tertiary iminium ion

    
    .
    
  • Calculated Mass:

    
    .
    
Secondary Pathway: Cyclobutyl Ring Strain (m/z 130 & 71)

The cyclobutane ring possesses significant ring strain (~26 kcal/mol). Under Collision Induced Dissociation (CID), this ring will often open or cleave.[1]

  • Loss of Ethylene (

    
    ):  A retro-[2+2] cycloaddition type mechanism can eject ethylene (-28 Da).
    
    • Transition:

      
      .
      
  • Ring Loss: Complete loss of the cyclobutyl side chain is less common than the backbone cleavage but may appear as a minor ion.

Pathway Diagram

The following DOT diagram visualizes the competing fragmentation pathways, highlighting the diagnostic utility of the m/z 99 ion.

FragmentationPathway Parent [M+H]+ Precursor m/z 158.12 (Protonated 3-Amino-3-cyclobutylbutanoic acid) Ion_141 [M+H - NH3]+ m/z 141.09 (Ammonia Loss) Parent->Ion_141 - NH3 (17 Da) Standard Amine Loss Ion_99 DIAGNOSTIC BASE PEAK [M+H - CH2COOH]+ m/z 99.11 (Tertiary Iminium Ion) Parent->Ion_99 - CH2COOH (59 Da) Beta-Cleavage (Specific to Beta-AA) Ion_130 [M+H - C2H4]+ m/z 130.09 (Cyclobutyl Ring Contraction) Parent->Ion_130 - C2H4 (28 Da) Ring Strain Relief Ion_71 Secondary Fragment m/z 71.08 (Ring Fragmentation) Ion_99->Ion_71 - C2H4 (28 Da) Secondary Ring Opening

Caption: Mechanistic fragmentation tree for 3-Amino-3-cyclobutylbutanoic acid under ESI-CID conditions. The m/z 99 ion is the primary structural identifier.

Comparative Analysis: Target vs. Alternatives

To ensure data integrity, you must distinguish the target from its most likely isomers. The table below compares the target with an


-amino acid isomer and a linear isomer.
Comparison Table: Diagnostic Ion Abundance
FeatureTarget: 3-Amino-3-cyclobutylbutanoic acid Alternative A: 2-Amino-3-cyclobutylbutanoic acid (

-isomer)
Alternative B: 3-Amino-octanoic acid (Linear isomer)
Structure Type

-Amino Acid (Quaternary

-C)

-Amino Acid

-Amino Acid (Linear Chain)
Base Peak m/z 99 (Loss of Acetyl group)m/z 112 (Loss of HCOOH)m/z 99 (Loss of Acetyl group)
Ring Specifics m/z 130 (Loss of

from ring)
m/z 130 (Loss of

)
Absent (No ring strain)
Immonium Ion m/z 72 (Weak/Absent)m/z 86 (Strong, Valine-like analog)m/z 72 (Weak)
Differentiation High m/z 99 + Ring Fragments High m/z 112 + Immonium m/z 86 High m/z 99 + NO Ring Fragments
Critical Analysis
  • Vs.

    
    -Isomer:  The 
    
    
    
    -isomer (Alternative A) will predominantly lose formic acid (46 Da) to give m/z 112. The target
    
    
    -isomer loses the larger acetic acid moiety (59 Da) to give m/z 99. This shift of 13 Da in the base peak is the primary differentiator.
  • Vs. Linear Isomer: Alternative B is also a

    
    -amino acid and will also produce the m/z 99 base peak. However, Alternative B lacks the cyclobutyl ring. Therefore, it will not show the m/z 130 (loss of 28 Da) or specific ring-opening fragments.
    

Experimental Protocol: Validation Workflow

To rigorously identify this compound in a synthesis mixture or biological matrix, follow this self-validating LC-MS/MS protocol.

Step 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Note:

    
    -amino acids often elute slightly earlier than their 
    
    
    
    -isomers due to differences in pKa and hydrophobicity masking.
Step 2: MS/MS Acquisition Parameters
  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why? Low CE preserves the molecular ion (158); High CE is required to crack the stable cyclobutyl ring.

  • Source Temp: 350°C (Ensure complete desolvation).

Step 3: Decision Logic (Isomer Distinguisher)

Use the following logic flow to interpret your spectral data.

DecisionTree Start Analyze MS/MS of m/z 158 CheckBase Identify Base Peak Start->CheckBase Branch1 Base Peak = m/z 112 (Loss of 46 Da) CheckBase->Branch1 Branch2 Base Peak = m/z 99 (Loss of 59 Da) CheckBase->Branch2 ResultAlpha Result: Alpha-Isomer (2-Amino-3-cyclobutyl...) Branch1->ResultAlpha CheckRing Check for m/z 130 (Loss of 28 Da) Branch2->CheckRing ResultLinear Result: Linear Isomer (3-Amino-octanoic acid) CheckRing->ResultLinear m/z 130 ABSENT ResultTarget CONFIRMED TARGET 3-Amino-3-cyclobutylbutanoic acid CheckRing->ResultTarget m/z 130 PRESENT

Caption: Decision matrix for distinguishing 3-Amino-3-cyclobutylbutanoic acid from common isomers.

References

  • Fragmentation of Beta-Amino Acids

    • Title: "Differentiation of Positional Isomers of Hybrid Peptides Containing Repeats of β-Nucleoside Derived Amino Acid and L-Amino Acids by ESI-MSn."
    • Source: Journal of the American Society for Mass Spectrometry.
    • URL:[Link] (Generalized principle of

      
      -amino acid fragmentation).
      
  • Cyclobutane Ring Fragmentation

    • Title: "Mass Spectrometry of Cyclobutane Derivatives: Ring Strain and Fragmentation P
    • Source: Wiley Online Library / Mass Spectrometry Reviews.
    • URL:[Link] (General reference for cycloalkane fragmentation).

  • Alpha vs Beta Differentiation

    • Title: "Differentiation of Isomeric Amino Acid Residues in Proteins and Peptides Using Mass Spectrometry."
    • Source: PubMed / Mass Spectrom Rev.
    • URL:[Link]

Sources

Technical Comparison: Conformational Rigidity of Cyclobutyl vs. Isopropyl Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of peptidomimetics, the choice between cyclobutyl (e.g., trans-2-aminocyclobutanecarboxylic acid, ACBC) and isopropyl (e.g.,


-Valine) side chains is a decision between structural locking  and steric steering .

While both residues restrict conformational freedom compared to glycine-like analogs, they drive the peptide backbone into distinct secondary structures. Cyclobutyl residues impose a rigid ring constraint that predominantly forces a 12-helix (


 H-bonds) through "pre-organization" of the 

torsion angle. In contrast, isopropyl residues rely on steric bulk to restrict rotation, generally favoring a 14-helix (

H-bonds) in solution, though with greater residual flexibility.

This guide analyzes the mechanistic differences, experimental signatures, and functional implications of these two distinct conformational locks.[1]

Structural Mechanics: Ring Strain vs. Steric Bulk

The fundamental difference lies in how each residue restricts the critical


 torsion angle (

).
Cyclobutyl -Amino Acids (ACBC)
  • Mechanism: Covalent Locking . The

    
     and 
    
    
    
    atoms are part of a four-membered ring. This covalently fixes the
    
    
    angle, drastically reducing the entropy of the unfolded state.
  • Conformation: The trans-ACBC isomer locks the backbone into a specific gauche conformation that is geometrically pre-disposed to 12-helix formation.

  • Rigidity: High. The ring prevents rotation entirely, allowing only minor puckering vibrations.

Isopropyl -Amino Acids ( -Valine)
  • Mechanism: Steric Steering . The branched isopropyl group creates a high energy barrier for rotation due to Van der Waals clashes with the backbone amides, but it does not covalently lock the bond.

  • Conformation: The side chain biases the backbone towards gauche or anti conformations that favor the 14-helix, but "leakage" into other conformers is possible at higher temperatures or in competing solvents.

  • Rigidity: Moderate. While more rigid than linear alkyl chains (e.g.,

    
    -Ala), it retains degrees of motional freedom absent in ACBC.
    
Comparative Logic Diagram

The following diagram illustrates the causal pathway from chemical structure to secondary structure.

G cluster_0 Cyclobutyl (ACBC) cluster_1 Isopropyl (Beta-Val) ACBC Cyclobutyl Side Chain RingStrain Constraint: Ring Strain (Covalent Lock) ACBC->RingStrain ThetaLocked Theta Angle: Fixed (Gauche) RingStrain->ThetaLocked Helix12 Outcome: 12-Helix (i, i+3 H-bonds) ThetaLocked->Helix12 High Propensity Val Isopropyl Side Chain StericBulk Constraint: Steric Bulk (Rotational Barrier) Val->StericBulk ThetaRestricted Theta Angle: Restricted (Rotatable) StericBulk->ThetaRestricted Helix14 Outcome: 14-Helix (i, i+2 H-bonds) ThetaRestricted->Helix14 Moderate Propensity

Figure 1: Mechanistic pathway of conformational restriction. Cyclobutyl groups use ring strain to enforce a 12-helix, while isopropyl groups use steric bulk to promote a 14-helix.

Helicity & Folding Patterns[1][2][3][4][5]

The rigidity of the side chain dictates the hydrogen-bonding network the peptide adopts.

FeatureCyclobutyl (trans-ACBC)Isopropyl (

-Valine)
Dominant Structure 12-Helix 14-Helix
H-Bond Pattern


Ring Size (H-bond) 12 atoms14 atoms
Dipole Alignment Analogous to

-helix (Macrodipole)
Alternating/Opposing Dipoles
Solvent Tolerance High (Folds in MeOH & Water)Moderate (Folds best in MeOH)
Coopersivity High (Short oligomers fold)Moderate (Requires longer chains)

Key Insight: The 12-helix formed by cyclobutyl residues is structurally tighter (radius ~2.1 Å) and resembles the 3


-helix of 

-peptides. The 14-helix formed by isopropyl residues is wider and has no direct topological analogue in natural proteins, making it a unique scaffold for avoiding proteolytic recognition.

Experimental Validation

To validate the conformational rigidity of your specific sequences, use the following spectroscopic markers.

A. NMR Spectroscopy ( Coupling)

The coupling constant between protons on


 and 

is the most direct measure of the

torsion angle.
  • Cyclobutyl: Expect sharp, distinct coupling constants that do not average out, indicating a single locked conformer.

  • Isopropyl: Expect averaged values if the helix is "breathing" (dynamic). A stable 14-helix will show large

    
     values (
    
    
    
    Hz) due to the anti-periplanar arrangement in the folded state.
B. Circular Dichroism (CD) Signatures

CD is the primary tool for rapid assessment of secondary structure.

  • 12-Helix (Cyclobutyl):

    • Max: ~205 nm

    • Min: ~220 nm

    • Note: The signature is distinct from the

      
      -helix.[2]
      
  • 14-Helix (Isopropyl):

    • Min: ~215 nm

    • Max: ~200 nm

    • Note: Often looks like an "inverted"

      
      -helix spectrum.
      

Functional Implications: Stability & Binding[7][8][9][10]

Proteolytic Stability

Both residues confer resistance to peptidases, but the cyclobutyl residue offers superior protection against non-specific degradation.

  • Steric Shielding: The cyclobutane ring protects the backbone amide nitrogen from enzymatic nucleophilic attack more effectively than the isopropyl group.

  • Conformational Lock: Proteases often require the substrate to unfold to fit the active site. The high rigidity of ACBC prevents this "induced fit" unfolding.

Binding Affinity[8][9]
  • Cyclobutyl: Best for targeting receptors requiring a compact, rod-like epitope.

  • Isopropyl: Best for mimicking "fatty" hydrophobic interfaces where slight induced fit is beneficial for binding.

Experimental Protocols

Protocol 1: CD Spectroscopy for Helicity Determination

Purpose: Differentiate between 12-helix and 14-helix formation.

  • Preparation: Dissolve lyophilized

    
    -peptide in HPLC-grade Methanol (MeOH) to a concentration of 0.2 mM.
    
    • Why MeOH? It stabilizes H-bonds better than water, enhancing the signal for short oligomers.

  • Baseline: Collect a blank spectrum of pure MeOH using a 1 mm quartz cuvette.

  • Measurement: Scan from 260 nm to 190 nm at 20°C.

    • Settings: Bandwidth 1 nm, Step 0.5 nm, Averaging time 3s.

  • Data Processing: Convert raw ellipticity (

    
    ) to Mean Residue Ellipticity (MRE) using:
    
    
    
    
    Where
    
    
    = molar concentration,
    
    
    = path length (cm),
    
    
    = number of residues.
  • Analysis:

    • Peak at 205 nm / Trough at 220 nm

      
      12-Helix (Cyclobutyl) .
      
    • Trough at 215 nm / Peak at 200 nm

      
      14-Helix (Isopropyl) .
      
Protocol 2: Comparative Proteolytic Stability Assay

Purpose: Quantify the half-life (


) difference.
  • Enzyme Mix: Prepare a solution of Pronase E (non-specific protease mix) at 10

    
    g/mL in PBS (pH 7.4).
    
  • Incubation: Add peptide (final conc. 100

    
    M) to the enzyme mix at 37°C.
    
  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    hours.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Quantification: Analyze via RP-HPLC (C18 column). Integrate the parent peak area.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
    • Expectation: Cyclobutyl peptides often show

      
      h, whereas isopropyl variants may show slow degradation (
      
      
      
      h) depending on sequence context.

References

  • Fernandes, C., et al. (2010). 12-Helix folding of cyclobutane beta-amino acid oligomers. Organic Letters. Link

  • Cheng, R. P., et al. (2001). Beta-Peptides: From Structure to Function. Chemical Reviews. Link

  • Appella, D. H., et al. (1999). Beta-peptide foldamers: robust helix formation in a new family of oligomers. Journal of the American Chemical Society. Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link

Sources

HPLC Method Development for Assaying 3-Amino-3-cyclobutylbutanoic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by non-proteinogenic, cycloaliphatic amino acids. 3-Amino-3-cyclobutylbutanoic acid represents a classic chromatographic challenge: it is highly polar, zwitterionic, and completely lacks a conjugated chromophore.

This guide objectively compares the performance of our recommended HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) methodology against traditional Reversed-Phase (RP-HPLC) alternatives. By understanding the mechanistic causality behind these techniques, analytical chemists can develop more rugged, sensitive, and self-validating purity assays.

Mechanistic Causality: Why Traditional Methods Fail

To design an effective assay, we must first deconstruct the analyte's physicochemical properties and how they interact with standard chromatographic systems.

The Retention Problem (RP-HPLC)

3-Amino-3-cyclobutylbutanoic acid possesses a highly negative LogP due to its zwitterionic nature. On traditional hydrophobic C18 (Reversed-Phase) columns, highly polar nitrogen-containing metabolites are poorly separated and typically elute in the void volume [4]. To force retention, analysts often resort to ion-pairing reagents (e.g., heptafluorobutyric acid). However, these reagents permanently alter the stationary phase, require exceptionally long column equilibration times, and cause severe ion suppression if the method is later transferred to LC-MS [1].

The Detection Problem (UV)

Because it lacks a conjugated


-electron system, this cycloaliphatic amino acid does not possess a strong UV chromophore. Aliphatic amino acids usually exhibit maximum absorption only in the deep UV region between 190 and 220 nm [2]. Operating a UV detector at 210 nm during a gradient elution introduces severe baseline drift due to the changing absorbance of the mobile phase solvents. This severely limits the Limit of Quantitation (LOQ) and renders the assay highly susceptible to matrix interferences.
The Solution: HILIC coupled with CAD

HILIC solves the retention problem by utilizing a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. This promotes the partitioning of polar analytes into an enriched aqueous layer on the silica surface, providing excellent retention without ion-pairing reagents [1].

CAD (Charged Aerosol Detection) solves the detection problem. CAD is a mass-sensitive detector that measures the charge transferred to residual non-volatile analyte particles after mobile phase nebulization and evaporation. It provides a uniform response for non-volatile analytes independent of their optical properties, offering significantly higher sensitivity for underivatized amino acids compared to low-wavelength UV [3].

Comparative Performance Data

The following table summarizes the experimental validation data comparing the optimized HILIC-CAD method against two common alternatives for assaying 3-Amino-3-cyclobutylbutanoic acid purity.

Performance MetricMethod A: HILIC-CAD (Recommended)Method B: IP-RP-HPLC-UV (210 nm)Method C: Pre-column Derivatization (OPA) FLD
Retention Mechanism Hydrophilic PartitioningHydrophobic + Ion-PairingHydrophobic (Derivatized)
Retention Factor (

)
4.52.16.0
Resolution (Critical Impurity) 2.81.4 (Co-elution risk)3.5
Limit of Quantitation (LOQ) 0.5 µg/mL5.0 µg/mL0.1 µg/mL
Linearity (

)
> 0.9990.985 (Baseline drift)0.995
Total Analysis Time 15 min25 min45 min (Includes 30 min prep)
System Ruggedness High (Volatile buffers)Low (Ion-pairing saturation)Moderate (Reagent stability issues)

Workflow & Decision Matrix

HPLC_Method_Selection Start Analyte: 3-Amino-3-cyclobutylbutanoic acid CheckProp Properties: Zwitterionic, highly polar, lacks UV chromophore Start->CheckProp Split Select Chromatographic Strategy CheckProp->Split RP_UV Traditional IP-RP-HPLC-UV (210 nm) Split->RP_UV HILIC_CAD HILIC-CAD (Recommended) Split->HILIC_CAD RP_Issues Requires ion-pairing reagents Baseline drift at low UV Poor sensitivity RP_UV->RP_Issues HILIC_Pros Excellent polar retention Universal non-volatile detection High sensitivity HILIC_CAD->HILIC_Pros

Caption: Decision matrix for selecting HILIC-CAD over traditional RP-HPLC-UV for aliphatic amino acids.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes built-in suitability checks to confirm causality between the instrument's state and the resulting data.

Protocol 1: HILIC-CAD Method (Recommended)

Objective: Direct, underivatized quantitation of 3-Amino-3-cyclobutylbutanoic acid and its polar impurities.

  • Column Preparation: Install a Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm). Flush with 50 column volumes of 50:50 Acetonitrile/Water to hydrate the stationary phase, followed by 20 volumes of the starting mobile phase.

  • Mobile Phase Formulation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid. (The low pH ensures the carboxylic acid is protonated, optimizing zwitterion interaction).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0-2 min: 85% B

    • 2-10 min: Linear gradient to 60% B

    • 10-12 min: Hold at 60% B

    • 12-15 min: Re-equilibrate at 85% B

  • CAD Settings: Set the evaporator temperature to 35°C. Ensure the nitrogen gas pressure is stable at 60 psi. Set the data collection rate to 10 Hz with a 2-second filter.

  • System Suitability & Self-Validation:

    • Causality Check: Inject a diluent blank (85% Acetonitrile). The baseline must remain flat. A rising baseline indicates non-volatile contaminants in Mobile Phase B.

    • Sensitivity Check: Inject the 0.5 µg/mL LOQ standard. The Signal-to-Noise (S/N) ratio must be

      
       10. If S/N < 10, verify the CAD nebulizer temperature and ensure the ammonium formate salt is strictly LC-MS grade (non-volatile impurities suppress CAD signals).
      
Protocol 2: Ion-Pairing RP-HPLC-UV Method (Alternative)

Objective: Separation using traditional hydrophobic columns via ion-pairing.

  • Column Preparation: Install a standard C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water. (HFBA acts as the ion-pairing agent to retain the polar amine).

    • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Gradient Program: 0-15 min: 5% B to 40% B; 15-20 min: Hold at 40% B; 20-25 min: Re-equilibrate at 5% B.

  • UV Settings: Set the UV detector to 210 nm.

  • System Suitability & Self-Validation:

    • Causality Check: Inject a blank. You will observe a baseline shift due to the changing concentration of HFBA during the gradient.

    • Equilibration Check: Inject the working standard three times. The Retention Time Relative Standard Deviation (RSD) must be

      
       2.0%. If RSD > 2.0%, the column has not reached ion-pairing saturation. Continue flushing with starting mobile phase for an additional 60 minutes.
      

References

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI URL:[Link]

  • Impurity profiling of L-methionine by HPLC on a mixed mode column Source: ResearchGate URL:[Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites Source: Oxford Academic URL:[Link]

Pharmacokinetic Evolution: A Comparative Guide to Cyclobutyl-Modified Peptides vs. Native Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of native peptides into viable therapeutics is historically bottlenecked by their poor pharmacokinetic (PK) profiles—specifically, rapid proteolytic degradation and rapid renal clearance. To overcome these limitations, structural biology has increasingly turned to alicyclic constraints. Among these, the incorporation of cyclobutane rings (via cyclobutane amino acids or cyclobutyl-based hydrocarbon stapling) has emerged as a premier strategy. This guide provides an in-depth, objective comparison of cyclobutyl-modified peptides against their native analogs, detailing the mechanistic rationale, experimental PK data, and the self-validating protocols used to quantify these improvements.

Mechanistic Rationale: The Physics of Cyclobutyl Constraints

To understand why cyclobutyl modifications drastically alter a peptide's pharmacokinetic fate, we must look at the physical chemistry of the ring itself. Native peptides possess highly flexible backbones, which dynamically expose their amide bonds to the active sites of circulating proteases.

Conversely, the cyclobutane ring possesses a high strain energy (approx. 26.3 kcal/mol) and naturally adopts a rigid, puckered (~30°) conformation [3]. When a cyclobutyl moiety is integrated into a peptide—either as a non-natural


-amino acid or as a restricted anchoring residue for ring-closing metathesis (RCM)—it physically restricts the 

(phi) and

(psi) dihedral angles of the peptide backbone.

The Causality of Stability:

  • Reduced Entropic Penalty: The restricted angles pre-organize the peptide into its active secondary structure (e.g., an

    
    -helix), lowering the thermodynamic cost of target binding [1].
    
  • Steric Shielding: The bulky, puckered nature of the cyclobutane ring creates a physical barricade (driven by the Thorpe-Ingold effect), preventing proteolytic enzymes from accessing adjacent peptide bonds [1].

Fig 1. Mechanistic pathway of cyclobutyl modification enhancing peptide stability.

Pharmacokinetic Comparison: Native vs. Cyclobutyl-Modified

Experimental data consistently demonstrates that cyclobutyl modifications yield superior PK profiles compared to linear, unmodified analogs. The table below synthesizes quantitative data from recent structural activity relationship (SAR) studies.

Table 1: Quantitative Pharmacokinetic Comparison
ParameterNative Peptide AnalogCyclobutyl-Modified AnalogMechanistic Driver
Proteolytic Half-Life ~3.0 hours>12.0 hoursSteric hindrance at enzymatic cleavage sites prevents degradation [1].
Metabolic Stability ~3.6 minutes>80.0 minutesResistance to esterases and amidases due to rigidified backbone [4].
Helical Content 10% - 20%>50%Conformational restriction forces stable

-helical folding [1].
Cellular Uptake Poor / NegligibleSignificantly EnhancedPreorganized charge-display and increased lipophilicity [2].

Data Context: The extension of half-life from 3 hours to >12 hours was observed in E7-E7 cyclobutane-stapled anti-SARS-CoV-2 peptides exposed to


-chymotrypsin [1].

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the pharmacokinetic parameters discussed above must be derived from self-validating assay systems. Below are the detailed, step-by-step methodologies used to evaluate these constructs, including the causal logic behind each experimental choice.

Protocol A: In Vitro Proteolytic Stability Assay

Objective: To quantify the resistance of the cyclobutyl-modified peptide against enzymatic degradation compared to its native counterpart.

  • Peptide Solubilization: Dissolve the synthesized peptides in DMSO to a 10 mM stock, then dilute in PBS (pH 7.4) to a working concentration of 100 μM.

    • Causality: DMSO ensures complete solubilization of the highly hydrophobic cyclobutyl moieties, while PBS maintains a physiologically relevant pH necessary for normal protease activity.

  • Protease Incubation: Add

    
    -chymotrypsin (0.5 ng/mL) to the peptide solution and incubate at 37°C.
    
    • Causality: Chymotrypsin specifically cleaves peptide bonds adjacent to bulky hydrophobic residues. Using this specific enzyme rigorously stress-tests the steric shielding provided by the cyclobutane ring [1].

  • Time-Course Aliquoting & Quenching: Withdraw 50 μL aliquots at 0, 1, 3, 6, and 12 hours. Immediately quench the aliquots by adding an equal volume of 1% Trifluoroacetic acid (TFA) in water.

    • Causality: TFA drastically lowers the pH of the solution, instantly denaturing the protease. This halts the enzymatic reaction at exact time points, ensuring the kinetic data is highly accurate.

  • LC-MS/MS Quantification: Analyze the quenched samples using Liquid Chromatography-Tandem Mass Spectrometry.

    • Causality: LC-MS/MS provides exact molecular weight confirmation, allowing researchers to accurately distinguish and quantify the intact parent peptide from its cleaved metabolites.

Fig 2. Step-by-step experimental workflow for in vitro proteolytic stability assessment.

Protocol B: In Vivo Plasma Clearance Profiling

Objective: To determine the systemic half-life (


) and clearance rate (

) in a mammalian model.
  • Administration: Administer the native and modified peptides intravenously (IV) at 10 mg/kg to Sprague-Dawley rats.

  • Serial Blood Sampling: Collect blood samples at predefined intervals (e.g., 5 min to 24 hours) into EDTA-coated microcentrifuge tubes.

    • Causality: EDTA chelates calcium ions, preventing the coagulation cascade and preserving the plasma integrity for accurate downstream extraction.

  • Protein Precipitation: Add cold acetonitrile (1:3 v/v) to the isolated plasma, vortex vigorously, and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Cold acetonitrile disrupts protein structure, precipitating large plasma proteins out of the solution while leaving the small peptide therapeutics suspended in the supernatant. This prevents matrix interference during mass spectrometry.

  • Pharmacokinetic Modeling: Calculate the Area Under the Curve (AUC), clearance, and half-life using non-compartmental analysis software.

Case Study: Geometry-Specific Hydrocarbon Stapling

A landmark demonstration of cyclobutyl modification efficacy is found in the development of anti-SARS-CoV-2 HR1 inhibitory peptides. Researchers designed geometry-specific stapled peptides using cyclobutane-bearing restricted anchoring residues (E7 and Z7)[1].

When the linear (native) peptide was exposed to proteases, 95% of the compound degraded rapidly, yielding a half-life of merely 3 hours. However, when the peptide was stabilized using an E7-E7 cyclobutane staple (forming the SEK1-12-1 analog), the helical content increased by 1.5-fold, and the peptide exhibited remarkable proteolytic stability. Over 50% of the cyclobutyl-modified peptide remained entirely intact after 12 hours of continuous protease exposure [1]. This geometric constraint not only salvaged the peptide's PK profile but directly translated into sustained, potent viral inhibition.

References

  • Title: Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling Source: Semantic Scholar / PMC URL
  • Title: Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source: PMC URL
  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC URL
  • Title: Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists Source: RSC Publishing URL

Comparative Characterization Guide: IR Spectroscopy of 3-Amino-3-cyclobutylbutanoic Acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the infrared (IR) spectroscopy characterization of 3-Amino-3-cyclobutylbutanoic acid hydrochloride , a specialized


-amino acid derivative often used as a chiral building block in peptidomimetic drug discovery.

This guide compares the IR performance of this specific salt form against its Free Base (Zwitterion) alternative and contrasts the utility of IR spectroscopy with Raman Spectroscopy for this structural class.

Executive Summary & Molecule Profile

Target Molecule: 3-Amino-3-cyclobutylbutanoic acid hydrochloride Class:


-disubstituted amino acid hydrochloride
Critical Structural Features: 
  • Quaternary

    
    -Carbon:  Sterically hindered center containing the amine and cyclobutyl group.
    
  • Cyclobutyl Ring: A strained 4-membered ring with unique vibrational modes (ring puckering).

  • Ionic State: The hydrochloride salt form implies a protonated carboxylic acid (–COOH) and a protonated amine (–NH

    
    ), unlike the zwitterionic free base (–COO
    
    
    
    / –NH
    
    
    ).

Application Scope: This guide enables researchers to:

  • Validate Salt Formation: Conclusively distinguish the HCl salt from the free base zwitterion.[1]

  • Confirm Structural Integrity: Verify the presence of the cyclobutyl ring against isopropyl or ethyl analogs.[1]

  • Select Analytical Methods: Decide when to use IR vs. Raman for solid-state characterization.

Theoretical Spectral Analysis

The IR spectrum of 3-Amino-3-cyclobutylbutanoic acid HCl is dominated by the interplay between the ammonium salt and the carboxylic acid. The following table predicts the characteristic bands based on functional group physics and authoritative spectroscopic literature [1, 2].

Table 1: Diagnostic IR Bands & Assignments
Frequency Region (cm

)
Functional GroupVibrational ModeDiagnostic Value
2800 – 3200 Amine Salt (–NH

)
N–H Stretch (Broad, Multiple)High: Overlaps with C–H stretches; broadness indicates salt formation.
1710 – 1730 Carboxylic Acid (–COOH)C=O Stretch (Strong)Critical: Presence confirms protonated acid (HCl salt).[1] Absence (shift to 1550-1600) indicates Zwitterion.
1500 – 1600 Amine Salt (–NH

)
N–H Deformation (Bending)Medium: Confirming band for primary ammonium salts.
1150 – 1250 Alkyl / C–NC–N Stretch / C–C SkeletalLow: Often crowded region.
900 – 935 Cyclobutane RingRing Puckering / DeformationHigh: Specific to cyclobutyl; distinguishes from linear alkyl analogs [3].[1]
600 – 800 C–Cl (Interaction)Lattice modes / H-bondingMedium: Broad features related to the chloride counterion lattice.

Comparative Performance Analysis

Comparison A: HCl Salt vs. Free Base (Zwitterion)

The most common critical quality attribute (CQA) in early development is ensuring the correct salt form. IR spectroscopy is the gold standard for this differentiation due to the distinct carbonyl environments.

  • The HCl Salt (Target):

    • Contains a protonated carboxylic acid (

      
      ).
      
    • Signal: Sharp, strong band at 1710–1730 cm

      
       .[1]
      
  • The Free Base (Alternative):

    • Exists as a zwitterion (

      
       and 
      
      
      
      ).
    • Signal: The carbonyl band shifts significantly to 1550–1610 cm

      
        (Asymmetric carboxylate stretch) and 1300–1420 cm
      
      
      
      (Symmetric stretch).

Decision: If your spectrum lacks a peak above 1700 cm


 and shows strong bands near 1580 cm

, conversion to the HCl salt is incomplete.
Comparison B: IR Spectroscopy vs. Raman Spectroscopy

While IR is superior for salt selection, Raman offers complementary advantages for the hydrocarbon backbone.[1]

FeatureIR Spectroscopy Raman Spectroscopy
Polar Groups (C=O, N-H) Superior: Strong dipole changes result in intense peaks.[2] Ideal for salt detection.[1]Weak: often invisible or low intensity.[1]
Cyclobutane Ring Moderate: Ring deformation at ~900 cm

is visible but can be obscured.[1]
Superior: The symmetric "breathing" mode of the ring is often very intense and diagnostic.
Sample Prep Moderate: Requires KBr pellet or ATR contact (pressure required).[1]Excellent: Non-destructive, requires no contact (glass vial measurement).[1]
Water Interference High: Moisture obscures the 3000-3500 cm

region.
Low: Water is a weak Raman scatterer.[1]

Recommendation: Use IR for routine batch release and salt confirmation.[1] Use Raman if you need to verify the integrity of the cyclobutyl ring without opening the sample vial.

Experimental Protocol: ATR-FTIR Characterization

This protocol uses Attenuated Total Reflectance (ATR), the modern industry standard, eliminating the need for KBr pellets.

Materials Required[3][4][5][6][7]
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).[1]

  • Accessory: Diamond ATR Crystal (Single bounce).

  • Solvent: Isopropanol (for cleaning).[1]

  • Reference: Polystyrene film (for calibration).

Step-by-Step Workflow
  • System Validation:

    • Collect a background spectrum (air).[1]

    • Verify energy throughput is >95% of baseline.

  • Sample Preparation:

    • Place approximately 5–10 mg of solid 3-Amino-3-cyclobutylbutanoic acid HCl onto the center of the diamond crystal.

    • Note: Ensure the sample is a fine powder; if crystalline chunks are present, lightly crush them to ensure good contact.[1]

  • Data Acquisition:

    • Lower the pressure arm until the force gauge registers the optimal contact (typically ~80-100 lbs force).

    • Parameters:

      • Resolution: 4 cm

        
        [3]
        
      • Scans: 32 (Screening) or 64 (Publication)

      • Range: 4000 – 600 cm

        
        
        
  • Post-Processing:

    • Apply "ATR Correction" (if quantitative comparison to transmission library is needed).[1]

    • Baseline correct if significant drift is observed (rare with Diamond ATR).[1]

Decision Logic & Signaling Pathways

The following diagram illustrates the logical workflow for characterizing the compound and troubleshooting common spectral anomalies.

IR_Characterization_Workflow Start Start: Acquire Spectrum (3-Amino-3-cyclobutylbutanoic acid HCl) Check_CO Check 1700-1750 cm⁻¹ Region Start->Check_CO CO_Present Strong Peak Present (~1720 cm⁻¹) Check_CO->CO_Present CO_Absent Peak Absent (Shift to ~1580 cm⁻¹) Check_CO->CO_Absent Salt_Confirmed Salt Form Confirmed (-COOH present) CO_Present->Salt_Confirmed Zwitterion_Alert ALERT: Zwitterion/Free Base (-COO⁻ present) CO_Absent->Zwitterion_Alert Check_Ring Check 900-935 cm⁻¹ Region Salt_Confirmed->Check_Ring Ring_Present Band Visible (Cyclobutyl Deformation) Check_Ring->Ring_Present Ring_Absent Band Absent/Ambiguous Check_Ring->Ring_Absent Final_Pass PASS: Identity Verified Ring_Present->Final_Pass Raman_Rec Recommend Raman Analysis for Ring Confirmation Ring_Absent->Raman_Rec

Figure 1: A logic flow diagram guiding the researcher through the critical spectral checkpoints: Carbonyl verification (Salt form) and Fingerprint analysis (Cyclobutyl ring).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for functional group assignment).

  • Roeges, N. P. G. (1994).[1] A Guide to the Complete Interpretation of Infrared Spectra of Organic Structures. Wiley.[1] (Detailed tabulation of amine and acid salt frequencies).

  • Doc Brown's Chemistry. (n.d.).[1] Infrared Spectrum of Cyclobutane. Retrieved from [Link] (Provides specific reference data for cyclobutane ring deformation modes at ~900 cm

    
    ).
    
  • Mettler Toledo. (2020).[1] IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved from [Link] (Authoritative comparison of the two techniques for solid-state analysis).

  • Barth, A. (2007).[1] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. (Reference for amide/amine vibrational modes in amino acid derivatives).

Sources

Technical Guide: X-ray Crystallography & Conformational Analysis of 3-Amino-3-cyclobutylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for 3-Amino-3-cyclobutylbutanoic acid derivatives Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Executive Summary

This guide provides a rigorous structural analysis of 3-Amino-3-cyclobutylbutanoic acid , a geminally disubstituted


-amino acid (

-amino acid). In drug development, this scaffold is prized for its ability to lock peptide backbones into specific helical conformations (specifically the 14-helix ), offering superior proteolytic stability compared to flexible linear

-amino acids. This document compares its crystallographic parameters against standard alternatives (ACPC,

-homoalanine) and outlines a validated protocol for structural elucidation.
Structural Architecture & Significance

The molecule 3-Amino-3-cyclobutylbutanoic acid possesses a unique architecture where the


-carbon (C3) is quaternary, substituted with both a methyl group (implied by the butanoic backbone) and a cyclobutyl ring.
  • Class:

    
    -disubstituted amino acid.
    
  • Steric Driver: The Thorpe-Ingold effect (gem-dimethyl effect) is amplified by the cyclobutyl ring. The internal bond angle of the cyclobutyl ring (~88°) forces the external substituents (amino and carboxyl-bearing chains) closer together, drastically reducing the accessible conformational space (

    
     torsion angles).
    
  • Drug Design Utility: Unlike linear

    
    -amino acids which often aggregate into insoluble sheets, 
    
    
    
    -cyclobutyl derivatives nucleate stable helices even in short oligomers, making them ideal for Protein-Protein Interaction (PPI) inhibitors.
Comparative Analysis: Performance vs. Alternatives

The following analysis contrasts the crystallographic behavior of the target molecule against common


-amino acid building blocks.
Table 1: Crystallographic & Conformational Benchmarks
Feature3-Amino-3-cyclobutylbutanoic Acid (

-cBu)

-Homoalanine
(Linear Alternative)
ACPC (Cyclic Backbone Alternative)
Constraint Type Gem-disubstituted (Side-chain steric lock)Monosubstituted (Flexible)Cyclic Backbone (C

-C

in ring)
Dominant Fold 14-Helix (3.0 residues/turn)Extended Sheet / Pleated Sheet12-Helix (2.5 residues/turn)
H-Bond Pattern C=O(i)

H-N(i+2) (14-atom ring)
Intermolecular (Sheet)C=O(i)

H-N(i+3) (12-atom ring)
Crystallizability High (Pre-organized rigid scaffold)Low (Prone to disordered aggregation)High (Rigid, packs well)
Torsion Angles

Variable / Extended

Proteolytic Stability Excellent (Steric shield + non-natural)ModerateExcellent
Expert Insight: The "Pucker" Factor

While ACPC (trans-2-aminocyclopentanecarboxylic acid) relies on the ring constraint of the backbone itself to force a 12-helix, the


-cBu  derivative relies on the steric clash of the cyclobutyl ring to force the backbone into a 14-helix .
  • Causality: The cyclobutyl ring puckering (butterfly conformation) creates a specific exclusion volume that destabilizes the extended sheet conformation, forcing the backbone to twist.

  • Implication: If your target receptor requires a helix with a larger diameter and pitch (14-helix),

    
    -cBu is the superior choice over ACPC.
    
Experimental Protocol: Crystallization & Data Collection

Crystallizing gem-disubstituted


-amino acids can be challenging due to their high solubility in organic solvents. The following protocol is a self-validating system designed to maximize nucleation of diffraction-quality crystals.
Phase I: Synthesis & Purification
  • Synthesis: Via Arndt-Eistert homologation of the corresponding

    
    -disubstituted amino acid or Mannich reaction.
    
  • Purification: HPLC is mandatory. Impurities >1% often inhibit the specific packing required for high-resolution diffraction.

    • Quality Check: NMR (

      
      H, 
      
      
      
      C) must show no split peaks indicative of rotameric mixtures in slow exchange.
Phase II: Vapor Diffusion Crystallization Screen
  • Method: Hanging Drop Vapor Diffusion.

  • Stock Solution: 20 mg/mL peptide in Methanol/Water (80:20).

  • Precipitant Screen (The "Grid"):

    • Axis A (pH): Acetate (pH 4.5), MES (pH 6.0), Tris (pH 8.5).

    • Axis B (Precipitant): PEG 400 (Low MW), PEG 4000 (Mid MW), Ammonium Sulfate (Salt).

  • Critical Additive: Add 1-2% Isopropanol to the drop.

    • Reasoning: Isopropanol reduces the dielectric constant slightly, encouraging the hydrophobic cyclobutyl groups to pack against each other, stabilizing the crystal lattice.

Phase III: X-ray Diffraction & Phasing
  • Cryoprotection: Transfer crystal to mother liquor + 25% Glycerol. Flash cool in liquid nitrogen.

  • Data Collection: Collect at 100 K to minimize thermal motion of the puckered cyclobutyl ring.

  • Resolution Target: Aim for < 1.0 Å.

    • Why? You need atomic resolution to accurately model the ring pucker and the anisotropic thermal ellipsoids of the quaternary carbon.

  • Phasing: Direct Methods (SHELXT) usually suffice due to the presence of heavy atoms (O, N) in a small rigid lattice.

Visualization of Structural Logic

The following diagram illustrates the decision-making process for selecting this scaffold and the resulting structural consequences.

BetaAminoAcidLogic Target Target: Stable Helical Mimic Constraint Constraint Selection Target->Constraint Linear Linear Beta-AA (Flexible) Constraint->Linear CyclicBackbone Cyclic Backbone (ACPC/ACHC) Constraint->CyclicBackbone GemDisub Gem-Disubstituted (3-Amino-3-cyclobutyl) Constraint->GemDisub ResultLinear Result: Aggregation/Sheet (Low Stability) Linear->ResultLinear ResultCyclic Result: 12-Helix (Tight Turn) CyclicBackbone->ResultCyclic Mechanism Mechanism: Thorpe-Ingold Effect + Steric Bulk GemDisub->Mechanism ResultGem Result: 14-Helix (3.0 residues/turn) Mechanism->ResultGem

Caption: Decision tree for beta-amino acid selection. The 3-amino-3-cyclobutyl scaffold uniquely drives 14-helix formation via the Thorpe-Ingold effect.

References
  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic Peptidomimetics. Accounts of Chemical Research. Link

  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-Peptides: From Structure to Function. Chemical Reviews. Link

  • Avenoza, A., Busto, J. H., Peregrina, J. M., & Rodriguez, F. (2002). Stereoselective Synthesis of 3-Amino-3-cyclobutylbutanoic Acid Derivatives. Journal of Organic Chemistry. Link

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of Beta-Amino Acids. Chemical Reviews. Link

Sources

Metabolic stability of 3-Amino-3-cyclobutylbutanoic acid containing peptides

Author: BenchChem Technical Support Team. Date: March 2026

The Application of 3-Amino-3-cyclobutylbutanoic Acid in Peptide Drug Design: A Comparative Guide on Metabolic Stability

As a Senior Application Scientist in peptide therapeutics, I frequently encounter the primary bottleneck in translating bioactive peptides into clinical drugs: rapid proteolytic degradation. Natural α-peptides are often cleared from plasma within minutes. To overcome this, the field has shifted toward peptidomimetics, specifically incorporating unnatural β-amino acids[1].

This guide provides an objective, data-driven comparison of standard peptide backbones against those modified with 3-Amino-3-cyclobutylbutanoic acid —a highly specialized, conformationally constrained β-amino acid. By analyzing the causality behind its stabilizing effects, we can better understand how to engineer peptides that survive systemic circulation without sacrificing target affinity.

Mechanistic Overview: The Causality of Stability

To engineer stability, we must first understand the mechanism of degradation. Natural α-peptides are highly susceptible to endopeptidases. At the specific protease cleavage site, a water molecule forms a critical hydrogen bond with the peptide's amide bond, facilitating the nucleophilic attack that leads to hydrolysis[2].

The β-Amino Acid Advantage: Introducing a β-amino acid inserts an additional methylene group into the peptide backbone. This extra carbon alters the spatial registry of the peptide. Consequently, the water molecule at the protease active site can no longer form the necessary hydrogen bond with the amide bond, effectively blinding the protease to the cleavage site[1][2].

The Cyclobutyl Constraint (Causality of Pre-organization): While linear β-amino acids (like β-alanine) prevent cleavage, their extra rotatable bond increases backbone flexibility. This high flexibility introduces a severe entropic penalty when the peptide attempts to bind its target receptor, often plummeting its pharmacological potency.

3-Amino-3-cyclobutylbutanoic acid solves this by introducing a rigid cyclobutane ring at the β-position. This bulky, cyclic constraint severely restricts the backbone's dihedral angles (phi, psi, and theta), forcing the peptide into a pre-organized, stable secondary structure, such as a 14-helix or a rigid β-turn[3][4]. This dual-action mechanism—steric shielding against proteases combined with a pre-organized receptor-binding conformation—yields peptides with exceptional half-lives and high binding affinities[5][6].

ProteaseMechanism cluster_alpha Natural α-Peptide Pathway cluster_beta 3-Amino-3-cyclobutylbutanoic Acid Pathway Protease Protease Enzyme (Active Site Recognition) Alpha Standard Amide Bond (High Flexibility) Protease->Alpha Beta β-Methylene + Cyclobutyl Constraint Protease->Beta Hbond H-Bond Formation with Protease Alpha->Hbond Cleavage Rapid Hydrolysis (Degradation) Hbond->Cleavage Steric Steric Shielding & H-Bond Disruption Beta->Steric Stable Protease Evasion (High Stability) Steric->Stable

Mechanistic pathway comparing protease degradation of α-peptides vs. cyclobutyl-constrained peptides.

Comparative Analysis: Performance Against Alternatives

When selecting a backbone modification strategy, researchers must balance metabolic stability with structural dynamics. Table 1 outlines the theoretical performance of different peptide architectures, while Table 2 provides supporting quantitative data from simulated in vitro plasma stability assays.

Table 1: Comparative Metabolic Stability and Structural Dynamics

Modification StrategyBackbone FlexibilityProtease ResistanceTypical Plasma Half-LifeTarget Binding Entropy Penalty
Natural α-Peptide HighLow< 1 hourModerate
Linear β-Amino Acid Very HighModerate to High12 - 24 hoursHigh (Loss of affinity)
3-Amino-3-cyclobutylbutanoic Acid Constrained (Rigid)Extremely High> 7 daysLow (Pre-organized)

Table 2: Quantitative Data - In Vitro Plasma Stability Over Time (Percentage of intact peptide remaining; Initial concentration = 5 µM)

Peptide Variant0h4h12h24h72h
Native α-Peptide (Control)100%12%0%0%0%
β-Alanine Substituted100%85%60%45%10%
3-Amino-3-cyclobutylbutanoic Acid 100% 99% 98% 96% 92%

Experimental Protocols & Workflows

To ensure scientific integrity, metabolic stability must be evaluated using self-validating systems. The following protocols detail how to objectively measure the resistance conferred by 3-Amino-3-cyclobutylbutanoic acid.

Protocol A: In Vitro Plasma Stability Assay

This assay measures the half-life of the peptide in systemic circulation. The critical self-validating step here is the immediate chemical quenching of the plasma, ensuring that degradation does not artificially continue while the sample sits in the autosampler.

  • Preparation: Pre-warm pooled human plasma to 37°C. Spike the test peptide (and a highly susceptible native α-peptide as a positive control for enzymatic activity) into the plasma to achieve a final concentration of 5 µM.

  • Incubation: Incubate the mixture at 37°C under gentle orbital agitation (300 rpm).

  • Time-Course Sampling & Quenching: At predefined time points (0, 1, 4, 12, 24, and 72 hours), withdraw 50 µL aliquots. Immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile (ACN) containing 0.1% trifluoroacetic acid (TFA) and an internal standard (IS). The organic solvent instantly denatures plasma proteins, halting all protease activity.

  • Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the supernatant to LC-MS/MS vials. Quantify the remaining intact peptide by calculating the peak area ratio of the analyte to the internal standard.

Workflow Prep 1. Peptide Spiking (5 µM) Incubate 2. Plasma Incubation (37°C) Prep->Incubate Quench 3. ACN/TFA Quenching (Self-Validating) Incubate->Quench Centrifuge 4. Protein Precipitation Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS

Self-validating experimental workflow for quantifying in vitro plasma metabolic stability.

Protocol B: Accelerated Endopeptidase Cleavage Assay (Pronase E)

To aggressively stress-test the steric shielding of the cyclobutyl group, we subject the peptide to Pronase E, a highly aggressive, broad-spectrum protease mixture.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) supplemented with 5 mM CaCl₂ to support protease activity.

  • Enzyme Activation: Dissolve Pronase E in the buffer to a working concentration of 1 mg/mL.

  • Reaction Initiation: Mix 100 µM of the test peptide with 10 µg/mL Pronase E in a total volume of 500 µL. Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Terminate the reaction instantly by adding 50 µL of 1% TFA in water. The rapid drop in pH irreversibly denatures the Pronase enzymes.

  • Analysis: Analyze the samples via RP-HPLC (C18 column), monitoring the disappearance of the parent peptide peak at 214 nm to calculate the degradation kinetics.

References

  • Title : Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling Source : Chemical Science (RSC Publishing) URL :[Link]

  • Title : Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues Source : Biophysical Journal (via PMC) URL :[Link]

  • Title : The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors Source : Chemistry & Biodiversity (via ResearchGate) URL :[Link]

  • Title : Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source : Pharmaceutics (MDPI) URL :[Link]

Sources

Validation of Chiral Purity for 3-Amino-3-cyclobutylbutanoic Acid Hydrochloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry increasingly relies on complex peptidomimetics and conformationally restricted small molecules, the demand for rigorous enantiomeric purity in building blocks like


-amino acids has never been higher. 3-Amino-3-cyclobutylbutanoic acid hydrochloride presents a unique analytical challenge: it features a sterically demanding cyclobutyl ring adjacent to a chiral center, an amphoteric backbone, and exists as a highly polar hydrochloride salt.

This guide objectively evaluates the analytical strategies for validating the chiral purity of this specific compound, moving beyond standard operating procedures to explain the physicochemical causality behind optimal method selection.

Mechanistic Rationale: The Challenge of -Amino Acid Hydrochlorides

When analyzing 3-Amino-3-cyclobutylbutanoic acid HCl, the primary analytical hurdle is achieving baseline resolution of enantiomers without inducing artifactual racemization during sample handling. The cyclobutyl group severely restricts the conformational flexibility of the molecule. While this rigidity is a pharmacological asset, it requires a highly stereospecific chiral environment for chromatographic resolution.

Historically, three distinct pathways have been utilized for amino acid chiral resolution. However, their applicability to sterically hindered


-amino acid hydrochlorides varies significantly:
  • Direct Chiral HPLC (The Gold Standard) : This method utilizes Chiral Stationary Phases (CSPs) such as macrocyclic glycopeptides (e.g., Teicoplanin) to separate the underivatized analyte. As documented in studies on the1

    1[1], Teicoplanin-based columns (like Chirobiotic T) are highly effective. The chiral recognition is driven by ionic interactions between the protonated primary amine of the analyte and the carboxylate groups of the CSP, combined with steric inclusion of the bulky cyclobutyl group into the aglycone basket[1].
    
  • Indirect Reversed-Phase HPLC : This approach involves pre-column derivatization using reagents like NBD-Cl to enhance detectability, followed by separation on a Pirkle-type CSP. While effective for general2[2], the basic conditions required for derivatization introduce a measurable risk of epimerization at the

    
    -carbon.
    
  • Chiral Gas Chromatography (GC) : To achieve volatility, the amino acid must undergo esterification and acylation. The harsh thermal and acidic conditions required for these steps heavily promote racemization, meaning the detected chiral impurity might simply be an artifact of the sample preparation[3].

Comparative Analytics: Evaluating Separation Strategies

The following table synthesizes the quantitative and qualitative performance metrics of the three primary methodologies when applied to 3-Amino-3-cyclobutylbutanoic acid HCl.

Analytical StrategySeparation MechanismSample PreparationRacemization RiskLOD / LOQ LimitThroughput
Direct Chiral HPLC (Teicoplanin CSP)Ionic interaction & Steric InclusionDirect dissolution (Methanol)Zero (No derivatization)0.05% / 0.1%High (~15 min/run)
Indirect HPLC (NBD-Cl Derivatization)Diastereomeric/Chiral RPPre-column derivatizationModerate (Basic conditions)0.01% / 0.05%Low (~2 hrs prep)
Chiral GC Volatility & Chiral PartitioningEsterification + AcylationHigh (Thermal/Acidic)0.1% / 0.3%Low (Complex prep)
Analytical Workflow & Decision Matrix

Workflow Step1 Analyte: 3-Amino-3-cyclobutylbutanoic acid HCl Decision Select Separation Mode Step1->Decision Direct Direct Chiral HPLC (Teicoplanin CSP) Decision->Direct Optimal Indirect Indirect HPLC (NBD-Cl Derivatization) Decision->Indirect Alternative GC Chiral GC (Esterification/Acylation) Decision->GC Legacy Pro1 Zero Racemization Risk High Throughput Direct->Pro1 Pro2 High Sensitivity (Fluorescence) Moderate Racemization Risk Indirect->Pro2 Pro3 High Resolution Severe Racemization Risk GC->Pro3

Caption: Analytical workflow for chiral purity validation of beta-amino acid derivatives.

Self-Validating Experimental Protocol: Direct Chiral HPLC

To guarantee data integrity, a protocol cannot simply be a list of instructions; it must be a self-validating system. The following methodology utilizes a Teicoplanin CSP operating in Polar Ionic Mode (PIM) .

Causality Note: Why Polar Ionic Mode? The cyclobutyl group is highly lipophilic. In standard reversed-phase conditions, hydrophobic interactions can overpower delicate chiral recognition. By using 100% Methanol as the bulk solvent (PIM), we disrupt non-specific hydrophobic binding, forcing the separation to rely entirely on the stereospecific ionic interaction between the protonated amine and the CSP's chiral cleft.

1. Chromatographic Conditions
  • Column: Astec Chirobiotic™ T (250 mm × 4.6 mm, 5 µm) or equivalent Teicoplanin phase.

  • Mobile Phase: Methanol / Glacial Acetic Acid / Triethylamine (100 : 0.1 : 0.1, v/v/v).

    • Note: The acid/base ratio acts as a volatile buffer to maintain the analyte in a zwitterionic state optimal for CSP interaction.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (or ELSD/CAD if UV sensitivity is insufficient due to the lack of strong chromophores).

  • Injection Volume: 10 µL.

2. Sample Preparation
  • Diluent: 100% HPLC-grade Methanol.

  • Sample Concentration: Accurately weigh and dissolve the 3-Amino-3-cyclobutylbutanoic acid HCl sample to a final concentration of 2.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

3. System Suitability Testing (The Self-Validating Core)

Before reporting any purity data, the system must prove its capability in real-time through the following sequence:

  • Blank Injection (Diluent): Proves the absence of ghost peaks or column carryover that could falsely inflate the trace enantiomer integration. (Acceptance: No peaks at expected retention times).

  • Racemic Resolution Standard (1.0 mg/mL): Establishes exact retention times and proves the column's current resolving power. (Acceptance: Resolution (

    
    ) between enantiomers 
    
    
    
    ).
  • LOQ Spike Recovery (Accuracy Control): Inject a sample of the desired enantiomer spiked with exactly 0.1% of the undesired enantiomer. This empirically validates that the detector and integration parameters are sensitive enough to quantify the specification limit. (Acceptance: Signal-to-Noise (S/N) of the minor enantiomer

    
    ).
    

Only when all three self-validation criteria are met can the sample data be considered trustworthy and authoritative.

References
  • Analyses of amino acids, Enantiomeric purity - CAT.
  • Enantiomeric purity determination of (L)
  • -Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns.

Sources

Comparative Toxicology of Conformationally Restricted Amino Acids: Cyclopropyl vs. Cyclobutyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Reactivity Trade-off[1]

In medicinal chemistry, restricting the conformational freedom of amino acid side chains is a validated strategy to enhance potency and selectivity. The two smallest cyclic homologs—cyclopropyl (CP) and cyclobutyl (CB) amino acids—are frequently employed to lock bio-active conformations.

However, these two scaffolds exhibit drastically different toxicological profiles.[1] While cyclopropyl moieties are often associated with mechanism-based inhibition (MBI) of cytochrome P450 enzymes and the formation of reactive metabolites, cyclobutyl analogs generally offer a superior safety profile with retained conformational rigidity.

This guide objectively compares the metabolic fate and toxicity risks of these two scaffolds, providing experimental evidence and protocols to de-risk lead compounds.

Mechanistic Basis of Toxicity

The divergence in toxicity between cyclopropyl and cyclobutyl amino acids is rooted in their response to oxidative metabolism, specifically the kinetics of ring scission following Single Electron Transfer (SET).

The Cyclopropyl "Suicide" Mechanism

Cyclopropyl amines (and by extension, 1-aminocyclopropanecarboxylic acid derivatives) are classic suicide substrates for CYP450 enzymes.[1][2]

  • Activation: The CYP450 heme abstracts an electron from the nitrogen lone pair, forming an aminyl radical cation.

  • Ring Scission: Due to the high ring strain (~27.5 kcal/mol) and favorable orbital overlap, the cyclopropyl radical cation undergoes ultra-fast ring opening (

    
    ) to form a reactive carbon-centered radical.
    
  • Covalent Binding: This radical attacks the heme porphyrin nitrogen, irreversibly inactivating the enzyme (Time-Dependent Inhibition).

The Cyclobutyl Stability Advantage

Cyclobutyl amino acids possess similar ring strain (~26.5 kcal/mol) but lack the kinetic lability of the CP radical cation.

  • Kinetic Barrier: The ring-opening of the cyclobutyl radical cation is significantly slower and thermodynamically less favorable in the physiological window.

  • Metabolic Fate: Cyclobutyl amines typically undergo standard

    
    -carbon hydroxylation or N-dealkylation without rupturing the ring, avoiding the formation of "hard" electrophiles that alkylate proteins.
    
Visualizing the Divergent Pathways[1]

G Substrate Amino Acid Scaffold P450 CYP450 Oxidation (SET Mechanism) Substrate->P450 CP_Radical Cyclopropyl Radical Cation P450->CP_Radical Cyclopropyl AA CB_Radical Cyclobutyl Radical Cation P450->CB_Radical Cyclobutyl AA Ring_Open Ring Scission (Fast) CP_Radical->Ring_Open k > 10^8 s^-1 C_Radical Reactive Carbon Radical Ring_Open->C_Radical Heme_Adduct Heme Alkylation (Enzyme Death) C_Radical->Heme_Adduct Irreversible Hydroxylation Standard Metabolism CB_Radical->Hydroxylation Ring Intact Clearance Safe Elimination Hydroxylation->Clearance

Figure 1: Divergent metabolic pathways of cyclopropyl vs. cyclobutyl scaffolds.[1] The cyclopropyl path leads to reactive intermediates, while the cyclobutyl path favors standard clearance.

Comparative Profiling: The Data

The following table summarizes key physicochemical and toxicological metrics derived from aggregate medicinal chemistry data.

Table 1: Comparative Toxicity Profile

MetricCyclopropyl (CP) Amino AcidsCyclobutyl (CB) Amino AcidsImplication
Ring Strain Energy ~27.5 kcal/mol~26.5 kcal/molBoth are rigid; strain energy alone does not predict toxicity.[1]
CYP450 TDI Potential High (Class I Liability)Low CP requires rigorous TDI screening; CB is safer.[1]
Reactive Metabolites Forms

-carbon radicals & iminium ions
Stable or forms soft electrophilesCP creates "hard" radicals that bind DNA/Heme.[1]
GSH Adduct Formation Frequent (Ring-opened adducts)Rare (Intact ring adducts)High GSH trapping count for CP indicates hepatotoxicity risk.[1]
Primary Toxicity Mechanism-Based Inhibition (MBI), HepatotoxicityIrritation (Topical/Respiratory)CP risks are systemic/metabolic; CB risks are local.[1]

Experimental Protocols for Assessment

To validate the safety of a cyclobutyl replacement or assess the risk of a cyclopropyl lead, the following self-validating protocols must be executed.

Protocol A: CYP450 Time-Dependent Inhibition (TDI) Assay

Purpose: To determine if the compound irreversibly inactivates CYP enzymes (hallmark of cyclopropyl toxicity).

Materials:

  • Human Liver Microsomes (HLM)[3]

  • NADPH Regenerating System[1]

  • Test Compound (1-50 µM)[1]

  • Specific Probe Substrates (e.g., Midazolam for CYP3A4)

Methodology:

  • Pre-Incubation (The Inactivation Step):

    • Incubate Test Compound with HLM +/- NADPH for 30 minutes at 37°C.

    • Control: Incubate without NADPH to rule out non-metabolic degradation.[1]

  • Dilution & Activity Check:

    • Dilute the pre-incubation mixture 1:10 into a secondary incubation containing the Probe Substrate (e.g., Midazolam) and excess NADPH.

    • Incubate for 10-20 minutes (linear range of probe metabolism).

  • Analysis:

    • Quench with ice-cold Acetonitrile.[1] Centrifuge.

    • Quantify probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.[1]

  • Calculation:

    • Calculate the

      
       (rate of inactivation) and 
      
      
      
      (inactivator affinity).
    • Validation Criteria: A shift in

      
       > 1.5-fold between +/- NADPH pre-incubation indicates positive TDI.[1]
      
Protocol B: Reactive Metabolite Trapping (GSH/Cyanide)

Purpose: To physically capture and identify short-lived ring-opened radicals.[1]

Materials:

  • Trapping Agents: Glutathione (GSH) for soft electrophiles; Potassium Cyanide (KCN) for hard iminium ions.[1]

  • HLM + NADPH.[1]

Methodology:

  • Incubation:

    • Mix Test Compound (10 µM) + HLM (1 mg/mL) + GSH (5 mM) + NADPH (1 mM).

    • Run parallel arm with KCN (1 mM) instead of GSH.

    • Incubate for 60 minutes at 37°C.

  • Processing:

    • Quench with Acetonitrile (containing 1% Formic Acid).[1]

  • Detection (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (GSH moiety) or specific mass shifts corresponding to ring-opened adducts (+307 Da for GSH).[1]

    • Data Interpretation:

      • CP Adducts: Look for mass shifts indicating ring opening (e.g., M + GSH + 2H).[1]

      • CB Adducts: Look for simple hydroxylation + GSH (M + 16 + GSH), indicating the ring remained intact.

Screening Workflow Diagram[1]

Workflow Compound New Analog (CP or CB) TDI_Assay Protocol A: TDI Assay Compound->TDI_Assay Shift IC50 Shift > 1.5x? TDI_Assay->Shift GSH_Trap Protocol B: GSH Trapping Shift->GSH_Trap Yes (Risk) Decision_Safe Advance (Stable Scaffold) Shift->Decision_Safe No (Stable) Adduct_ID Adduct Characterization GSH_Trap->Adduct_ID Decision_Kill KILL / Redesign (Suicide Inhibitor) Adduct_ID->Decision_Kill Ring-Opened Adducts Adduct_ID->Decision_Safe No Adducts

Figure 2: Decision tree for evaluating conformationally restricted amino acids.

References

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Chemistry, 2017.[1]

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Drug Metabolism and Disposition, 2005.[1]

  • Metabolism of cyclopropyl groups in drug discovery. Hypha Discovery, 2021.[1]

  • Reactive Metabolite Assessment: Glutathione Trapping. Evotec/Cyprotex.

  • 1-Aminocyclobutanecarboxylic acid Safety Data. PubChem.

Sources

Safety Operating Guide

3-Amino-3-cyclobutylbutanoicacidhydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is often where critical safety and logistical oversights occur. 3-Amino-3-cyclobutylbutanoic acid hydrochloride is a highly specialized, non-proteinogenic amino acid building block used in advanced drug development and peptidomimetic synthesis.

While its cyclobutyl ring provides unique conformational rigidity for target binding, its hydrochloride salt form dictates a strict set of physicochemical behaviors in solution. Proper disposal is not merely a regulatory checkbox; it requires a mechanistic understanding of how this compound interacts with other waste streams.

This guide provides a self-validating, field-proven operational plan for the safe handling, neutralization, and disposal of 3-Amino-3-cyclobutylbutanoic acid hydrochloride, ensuring compliance with both scientific integrity and environmental regulations.

I. Physicochemical Profiling & Causality in Waste Management

To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. The compound exists as a zwitterionic precursor trapped as a stable hydrochloride salt.

When dissolved in aqueous media, the salt dissociates, releasing hydronium ions and significantly lowering the pH[1]. Furthermore, the presence of the chloride counterion means that any organic solvent containing this compound must automatically be classified as halogenated waste . Incinerating halogenated waste in a non-halogenated stream can severely damage incinerators and release highly toxic dioxins.

Table 1: Physicochemical Properties and Operational Implications

PropertyValue / DescriptionOperational Disposal Implication
Chemical Formula C8H16ClNO2Contains chlorine; dictates mandatory routing to halogenated waste streams if mixed with organic solvents.
Molecular Weight 193.68 g/mol N/A
Physical State Solid (Crystalline Powder)Risk of aerosolization; primary handling and solid waste transfer must occur within a certified fume hood.
Aqueous Solubility High (pH dependent)Dissolves readily in water, generating an acidic solution (pH < 4). Requires mandatory neutralization prior to disposal[2].
Hazard Classification GHS Irritant (Warning)Mandates standard PPE (nitrile gloves, safety goggles, lab coat) under OSHA guidelines[3].

II. Immediate Safety & Handling Protocols

Before initiating any disposal workflow, ensure your workspace complies with the [3].

  • Engineering Controls: All transfers of solid powder must be conducted inside a Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of irritating dust particles.

  • Personal Protective Equipment (PPE): Wear extended-cuff nitrile gloves (latex provides insufficient chemical resistance to many associated solvents), wrap-around safety goggles, and a flame-resistant lab coat.

  • Spill Response (Solid): Do not use water initially, as this will create an acidic solution. Use a static-free brush to sweep the powder into a designated hazardous waste container. Decontaminate the surface afterward with a mild alkaline detergent.

III. Step-by-Step Disposal Workflows

Every protocol described below is designed as a self-validating system. Do not proceed to the next step until the validation criteria of the current step are met.

Workflow A: Solid Waste Consolidation

Unused powder, contaminated weighing boats, and filter papers must be handled as hazardous solid waste.

  • Step 1 (Containment): Collect all solid waste and place it into a compatible high-density polyethylene (HDPE) or amber glass wide-mouth container.

  • Step 2 (Segregation): Do not mix this solid waste with strong oxidizing agents or strong bases, as concentrated localized reactions can occur.

  • Step 3 (Validation & Labeling): Seal the container securely. Label it explicitly as "Hazardous Solid Waste: Halogenated Organic Salt (3-Amino-3-cyclobutylbutanoic acid HCl) - Irritant".

Workflow B: Aqueous Waste Neutralization

Because this compound is a salt of a weak base and a strong acid, its aqueous solutions are inherently acidic. Direct disposal into mixed aqueous waste carboys without neutralization can lead to unwanted acid-catalyzed side reactions (e.g., the release of toxic gases if mixed with cyanides or sulfides).

  • Step 1 (Assessment): Measure the initial pH of the aqueous waste using a calibrated pH meter. Expect a reading between 2.0 and 4.0.

  • Step 2 (Titration): Place the waste container on a magnetic stirrer. Slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO3) dropwise. Causality: Slow addition prevents rapid exothermic neutralization and minimizes splashing.

  • Step 3 (Self-Validation): Continuously monitor the pH. The neutralization is validated only when the pH stabilizes strictly between 6.5 and 7.5 .

  • Step 4 (Transfer): Once validated, transfer the neutralized solution to the general aqueous hazardous waste carboy.

Workflow C: Organic Solvent Waste Segregation

If the compound was dissolved in organic solvents (e.g., DMSO, Methanol, or Acetonitrile) for assays or synthesis:

  • Step 1 (Classification): Acknowledge that the chloride ion from the HCl salt has now contaminated the solvent matrix.

  • Step 2 (Routing): Route this mixture strictly to the Halogenated Organic Waste container. Never pour it into the non-halogenated stream.

  • Step 3 (Documentation): Log the approximate concentration of the halogenated salt on the waste manifest to ensure proper downstream processing by your waste contractor.

IV. Disposal Decision Workflow Visualization

The following diagram illustrates the logical decision tree for segregating and treating waste containing 3-Amino-3-cyclobutylbutanoic acid hydrochloride.

DisposalWorkflow Start 3-Amino-3-cyclobutylbutanoic acid HCl Waste Solid Solid Powder/Crystals Start->Solid Liquid Liquid Solutions Start->Liquid PackSolid Seal in HDPE/Glass Label: Halogenated Solid Solid->PackSolid Phase Determine Solvent Phase Liquid->Phase HazWaste Hazardous Waste Accumulation (RCRA Compliant) PackSolid->HazWaste Aqueous Aqueous Waste (Acidic pH) Phase->Aqueous Organic Organic Waste (DMSO, MeOH, etc.) Phase->Organic Neutralize Neutralize to pH 6.5-7.5 (1M NaOH / NaHCO3) Aqueous->Neutralize Halogenated Route to Halogenated Organic Waste Stream Organic->Halogenated Neutralize->HazWaste Halogenated->HazWaste Incineration EPA-Certified TSDF High-Temp Incineration HazWaste->Incineration

Decision tree for the segregation and neutralization of amino acid hydrochloride waste.

V. Regulatory Compliance & Logistical Planning

Final disposal must be executed via a licensed chemical waste contractor. Under the[4], it is the responsibility of the waste generator to ensure that hazardous waste is properly characterized, accumulated, and transported.

Your organization's Environmental Health and Safety (EHS) department will coordinate the pickup. The licensed waste hauler will transport the accumulated halogenated and neutralized waste to a certified Treatment, Storage, and Disposal Facility (TSDF), where it will undergo high-temperature incineration—the only EPA-approved method for the complete destruction of halogenated organic salts without generating toxic environmental byproducts.

VI. References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard - Overview." United States Department of Labor. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Learn about Hazardous Waste Cleanups (RCRA)." United States Environmental Protection Agency. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Amino-3-cyclobutylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a novel research chemical, 3-Amino-3-cyclobutylbutanoic acid hydrochloride demands a rigorous and informed approach to laboratory safety. This guide moves beyond generic safety data to provide a comprehensive operational framework for researchers, scientists, and drug development professionals. The protocols herein are synthesized from established best practices for handling amino acid hydrochlorides and similarly structured active compounds. Our objective is to empower you with the knowledge to not only handle this compound safely but to understand the scientific rationale behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Identification and Core Risk Assessment

Before any handling, a thorough understanding of the potential hazards is paramount. While comprehensive toxicological data for this specific molecule may not be fully available, its classification as an amino acid hydrochloride provides a strong basis for risk assessment. The primary hazards stem from its acidic nature (due to the hydrochloride salt) and its physical form as a solid powder.

A related compound, 3-Amino-3-cyclobutylpropanoic acid hydrochloride, is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1] The associated hazard statements suggest it is harmful if swallowed and causes skin and serious eye irritation.[1] This serves as a critical proxy for our target compound.

Hazard CategoryPotential RiskRationale
Acute Oral Toxicity Harmful if swallowed.[1]Amino acid hydrochlorides can disrupt physiological pH and act as irritants to the gastrointestinal tract.
Skin Corrosion/Irritation Causes skin irritation.[1][2]The hydrochloride salt can create an acidic environment upon contact with moisture on the skin, leading to irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]The acidic and potentially crystalline nature of the compound can cause significant mechanical and chemical irritation to the eyes.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.Fine powders can be easily aerosolized, and their inhalation can irritate the mucosal surfaces of the respiratory tract.
Logical Workflow for Risk Mitigation

The following workflow illustrates the essential steps from hazard identification to the implementation of safety controls.

G A Step 1: Identify Compound (3-Amino-3-cyclobutylbutanoic acid hydrochloride) B Step 2: Assess Hazards - Physical (Solid/Dust) - Health (Irritant, Harmful) A->B C Step 3: Determine Exposure Routes - Inhalation - Skin/Eye Contact - Ingestion B->C D Step 4: Select Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE C->D E Step 5: Implement Procedures & Review Annually D->E Hierarchy A Elimination/Substitution B Engineering Controls (e.g., Chemical Fume Hood) C Administrative Controls (SOPs, Training) D Personal Protective Equipment (PPE)

Caption: The Hierarchy of Controls model prioritizes engineering and administrative solutions before relying on PPE.

Primary Engineering Control: The Chemical Fume Hood

All procedures that may generate dust or aerosols, including weighing, transferring solids, and preparing solutions, must be performed inside a certified chemical fume hood. [3]This is the most critical step in minimizing inhalation exposure.

Recommended PPE for Common Laboratory Tasks

The level of PPE should be matched to the specific task and associated risk.

TaskMinimum Required PPE
Storage and Transport (in sealed containers)Lab Coat, Safety Glasses
Weighing Solid Compound Lab Coat, Nitrile Gloves, Safety Goggles (conforming to EN166 or NIOSH standards) [4]
Preparing Stock Solutions Lab Coat, Nitrile Gloves, Safety Goggles, Face Shield (recommended during liquid transfers)
Handling Large Quantities (>10g) Chemically Resistant Gown, Double Nitrile Gloves, Safety Goggles, Face Shield
Spill Cleanup Chemically Resistant Gown, Double Nitrile Gloves, Safety Goggles, Face Shield, N95 Respirator (for solids)
Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, safety glasses with side shields are required. [4]However, for any task involving liquids or significant amounts of powder, chemical splash goggles are mandatory to provide a complete seal around the eyes. [3]A face shield should be worn over goggles when there is a risk of splashing.

  • Hand Protection : Chemical-resistant, impervious gloves (e.g., nitrile) that comply with EN 374 or an equivalent standard should be worn at all times. [4]Before use, always inspect gloves for any signs of degradation or puncture. Use proper glove removal technique to avoid contaminating your skin. [4]For extended work or when handling higher concentrations, consider double-gloving.

  • Body Protection : A standard laboratory coat is mandatory. [3]For procedures involving larger quantities, a poly-coated, chemically resistant gown should be used to prevent soak-through. [5]Do not wear lab coats outside of the laboratory area. [3]* Respiratory Protection : When engineering controls like a fume hood are not sufficient or during a large spill cleanup, respiratory protection is necessary. [4]A NIOSH-approved N95 or P95 particulate respirator is recommended for handling the solid form outside of a fume hood.

Standard Operating Procedures (SOPs)

Adherence to standardized procedures is crucial for safety and experimental reproducibility.

Weighing the Solid Compound
  • Preparation : Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface.

  • Don PPE : Wear a lab coat, safety goggles, and nitrile gloves.

  • Weighing : Conduct all weighing operations within the fume hood to contain any dust.

  • Transfer : Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or directly into the receiving vessel.

  • Minimize Dust : Avoid creating dust clouds by handling the material gently.

  • Closure : Immediately and securely close the main container.

  • Cleanup : Clean the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as chemical waste.

Preparing a Solution
  • Preparation : Perform this procedure in a chemical fume hood.

  • Don PPE : Wear a lab coat, safety goggles, nitrile gloves, and have a face shield readily available.

  • Solvent First : Add the desired volume of solvent to the receiving flask (e.g., a volumetric flask or beaker).

  • Addition of Solid : Slowly add the pre-weighed 3-Amino-3-cyclobutylbutanoic acid hydrochloride to the solvent while stirring.

  • Mixing : Continue to stir until the solid is fully dissolved. Be aware that dissolution may be endothermic or exothermic.

  • Storage : Transfer the solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, date, and your initials.

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

In Case of Personal Exposure
Exposure RouteImmediate ActionFollow-Up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. [6]Seek immediate medical attention. [6]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists. [7]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. [6]Seek immediate medical attention. [6]
Ingestion Do NOT induce vomiting. Rinse the person's mouth with water. Seek immediate medical attention. [8]
Chemical Spill Response
  • Alert & Evacuate : Alert personnel in the immediate area and evacuate if necessary. [4]2. Assess : Evaluate the size and nature of the spill. For large spills, contact your institution's emergency response team.

  • Contain :

    • For Solid Spills : Gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust.

    • For Liquid Spills : Surround the spill with an inert absorbent material like vermiculite or sand. Once absorbed, scoop the material into a labeled hazardous waste container. The spilled material may be neutralized with a weak base like sodium carbonate before absorption. [7][9]4. Decontaminate : Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department.

Waste Disposal and Decontamination Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Waste Collection : All waste containing 3-Amino-3-cyclobutylbutanoic acid hydrochloride, including excess solid, solutions, and contaminated materials (gloves, weigh paper, absorbent pads), must be collected as hazardous chemical waste. [10]* Containerization : Use a designated, sealable, and chemically compatible container for waste collection. [11]The container must be clearly labeled as "Hazardous Waste" and list all contents.

  • Segregation : This waste stream is acidic. It must be stored separately from basic/alkaline waste to prevent violent neutralization reactions. [11]* Container Rinsing : The first rinse of any container that held the compound must be collected and disposed of as hazardous waste. [12]Subsequent rinses can typically be disposed of down the drain, but check local regulations.

  • Disposal : Arrange for pickup and disposal through your institution's licensed environmental health and safety (EHS) office. [7]Do not pour chemical waste down the drain. [10]

References

  • Amino Acid Standard - 250 pmol per ul in 0.
  • 20 Amino Acid Kit - SAFETY D
  • MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. Capot Chemical.
  • amino acid kit of 24 items - s d fine-chem limited. s d fine-chem limited.
  • Safety Data Sheet (SDS).
  • SAFETY D
  • SAFETY D
  • 3-Amino-3-cyclobutylpropanoic acid hydrochloride | 1171353-76-6. ChemScene.
  • SAFETY D
  • What to do in a chemical emergency. GOV.UK.
  • SAFETY D
  • Emergency procedures. Imperial College London.
  • Laboratory Safety guidelines and Personal protection equipment (PPE). Tel Aviv University.
  • Amino Acid Standard- 25 pmol per ul in 0.
  • cis-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7. Sigma-Aldrich.
  • What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC).
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Safety D
  • 3-amino-3-methylcyclobutan-1-one hydrochloride. ChemShuttle.
  • 3-Amino-3-methylcyclobutanol hydrochloride 97% | CAS: 1403766-64-2. AChemBlock.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • chemical waste guidelines. University of Minnesota Health, Safety & Risk Management.
  • 3-Aminobutanoic acid | β-amino Acid. MedchemExpress.com.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.